1-Methyl-4-(piperidin-4-yl)piperazine
Description
The exact mass of the compound this compound is 183.173547683 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYJGQKVGZGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912521 | |
| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99726-99-5, 53617-36-0 | |
| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 99726-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Analytical Characterization
Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine ring. Its structural arrangement, particularly the presence of a reactive secondary amine on the piperidine moiety, makes it a highly valuable and versatile building block in synthetic organic chemistry. This guide provides an in-depth exploration of its chemical properties, synthesis, and analytical characterization, offering a technical resource for researchers and professionals in drug discovery and development. The compound's significance is underscored by its role as a key intermediate in the synthesis of advanced therapeutics, most notably Brigatinib, a targeted therapy for certain types of non-small cell lung cancer[1]. Understanding the fundamental chemistry of this intermediate is crucial for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient (API).
It is important to distinguish between two closely related isomers that are sometimes referenced with different CAS numbers. This guide focuses on This compound (CAS No. 53617-36-0) , where the methylpiperazine group is attached to the 4-position of the piperidine ring. Its isomer, 1-(1-methylpiperidin-4-yl)piperazine (CAS No. 23995-88-2) , features the piperazine group attached to the nitrogen-methylated piperidine ring. While structurally similar, their distinct connectivity leads to different chemical properties and reactivity profiles.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation development. These properties dictate its behavior in various solvent systems, its reactivity, and its storage requirements.
Key Identifiers and Properties
The fundamental identifiers and computed physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-4-piperidin-4-ylpiperazine | [2] |
| CAS Number | 53617-36-0 | [2][3][4] |
| Molecular Formula | C₁₀H₂₁N₃ | [2][5] |
| Molecular Weight | 183.29 g/mol | [2][5] |
| Appearance | White solid or clear colorless to slightly yellow liquid | [3][5] |
| Melting Point | 29-32 °C | [5] |
| Boiling Point | 99 °C at 0.08 mmHg | [5] |
| Density | 0.99 g/mL | [5] |
| pKa (Predicted) | 9.28 ± 0.10 | [5] |
| Solubility | Soluble in water | [3] |
| InChI Key | MRYYJGQKVGZGSB-UHFFFAOYSA-N | [2][6] |
| SMILES | CN1CCN(CC1)C2CCNCC2 | [2][4][6] |
The predicted pKa of 9.28 suggests that the compound is a weak base. The two piperazine nitrogens and the piperidine nitrogen can be protonated, influencing the compound's solubility in aqueous media at different pH values. Its noted solubility in water is a key characteristic for designing aqueous extraction and purification steps.[3]
Part 2: Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a two-step process involving reductive amination followed by the deprotection of a protecting group. This approach provides a reliable and scalable route to the desired product.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established synthetic procedures for similar structures.[3][7]
Step 1: Reductive Amination of N-Boc-4-piperidinone
-
Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methylpiperazine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours. Subsequently, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Acidic Deprotection
-
Dissolution: Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or dioxane.
-
Acidification: Add a strong acid, such as concentrated hydrochloric acid (HCl) or a solution of HCl in methanol/dioxane, to the solution.[3]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 40-50 °C for 2-12 hours.[3] Monitor the removal of the Boc group by TLC or LC-MS.
-
Isolation of Salt: Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the product.
Step 3: Basification and Final Purification
-
Neutralization: Dissolve the crude salt in water and cool in an ice bath. Basify the solution by adding a strong base, such as 48% aqueous sodium hydroxide (NaOH), until a pH > 12 is achieved.[3]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
-
Final Processing: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a free base. The product can be further purified by vacuum distillation or crystallization if required.
Part 3: Analytical Characterization and Stability
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of this compound.
Spectroscopic and Chromatographic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.2-2.3 ppm), as well as complex multiplets for the methylene protons of the piperidine and piperazine rings.
-
¹³C NMR: The carbon spectrum will display distinct peaks corresponding to the ten carbon atoms in the molecule. Spectral data is available for confirmation.[2][6]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 184.18, confirming the molecular weight.[8]
-
Chromatographic Purity (HPLC/GC):
-
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column or Gas Chromatography (GC). A purity of ≥97% or higher is common for commercial-grade material.[4]
-
Analytical Workflow for Purity Determination
Caption: General workflow for HPLC-based purity analysis.
Stability and Storage
-
Chemical Stability: Piperazine derivatives can be susceptible to oxidation over time, especially if exposed to air and light. While specific stability data for this compound is not extensively published, a study on synthetic piperazines in human whole blood indicated that phenyl piperazines were less stable than benzyl piperazines, with degradation observed after extended storage.[9] For optimal long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Storage Conditions: Suppliers recommend keeping the compound in a dark place under an inert atmosphere at room temperature.[5] It is also noted as being air sensitive.[10]
Part 4: Reactivity, Applications, and Safety
Chemical Reactivity and Use in Medicinal Chemistry
The primary site of reactivity for derivatization is the secondary amine (-NH) of the piperidine ring. This functionality readily participates in a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Alkylation: Reaction with alkyl halides or other electrophiles.
-
Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl bonds.
This reactivity makes it an ideal scaffold. In the synthesis of Brigatinib, this secondary amine is coupled with a pyrimidine core, demonstrating its utility as a linker that correctly positions other pharmacophoric elements.
Safety and Handling
This compound is associated with significant health hazards and must be handled with appropriate precautions.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed.[2] |
| Acute Toxicity | H312: Harmful in contact with skin.[2] |
| Skin Irritation | H315: Causes skin irritation.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] |
| Acute Toxicity | H332: Harmful if inhaled.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid inhalation of dust, fumes, or vapors.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for the construction of complex molecular architectures in drug discovery. Its well-defined chemical properties, established synthetic routes, and clear reactivity profile allow medicinal chemists to utilize it as a reliable scaffold for developing novel therapeutics. A comprehensive understanding of its characteristics, from physicochemical properties and analytical signatures to handling and safety, is fundamental for any research scientist or drug development professional working with this pivotal compound.
References
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
1-(1-methylpiperidine-4-yl)-piperazine. (n.d.). PharmaCompass.com. Retrieved January 5, 2026, from [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved January 5, 2026, from [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved January 5, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 4. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
A Technical Guide to the Comprehensive Structure Elucidation of 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensures identity, purity, and provides the foundational data upon which all subsequent biological and chemical studies are built. This guide presents an in-depth, multi-technique strategy for the complete structure elucidation and purity assessment of 1-methyl-4-(piperidin-4-yl)piperazine, a key heterocyclic building block. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), we provide a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing N-heterocyclic compounds.
Introduction: The Analytical Imperative
This compound (Figure 1) is a saturated heterocyclic compound featuring both a piperidine and a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, it is a critical component in the synthesis of Brigatinib, a targeted cancer therapy.[1] Given its role, confirming the molecule's precise connectivity, identity, and purity is not merely an academic exercise but a critical quality control mandate.
This guide moves beyond a simple recitation of techniques. It explains the causality behind the selection of each analytical method and details how the data from each are synergistically integrated to build an unassailable structural proof. The process of structure elucidation is a systematic approach where hypotheses about a molecular structure are formulated and then rigorously tested and refined using experimental data.[2]
Figure 1: Chemical Structure of this compound
| Identifier | Value |
| Molecular Formula | C₁₀H₂₁N₃ |
| Molecular Weight | 183.29 g/mol [3] |
| CAS Number | 53617-36-0[4][5] |
Integrated Analytical Workflow
A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. The process involves determining the molecular formula, identifying functional groups, and finally, elucidating the precise connectivity of all atoms.[6]
Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry
Expertise & Causality: The first and most fundamental question is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. This experiment is chosen first as it validates the molecular formula, which is the basis for all subsequent spectral interpretation. Electron Ionization (EI) is often chosen for volatile, thermally stable molecules like this, as it provides reproducible fragmentation patterns that serve as a structural fingerprint.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
GC Separation:
-
MS Detection:
Data Interpretation & Trustworthiness: The primary goal is to identify the molecular ion peak ([M]⁺). For C₁₀H₂₁N₃, the expected monoisotopic mass is 183.17. The presence of a peak at m/z = 183 confirms the molecular weight.
Furthermore, the fragmentation pattern provides structural validation. The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, often involving cleavage of the C-N bonds within the piperazine ring.[7][8] Key expected fragments for this molecule would arise from the cleavage of the piperidine-piperazine bond and subsequent ring fissions. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.[8] Observing these characteristic fragments significantly increases confidence in the proposed structure.
| Ion | Expected m/z | Significance |
| [M]⁺ | 183 | Molecular Ion |
| [C₅H₁₁N₂]⁺ | 99 | Piperazine ring fragment after cleavage |
| [C₅H₁₀N]⁺ | 84 | Piperidine ring fragment after cleavage |
Part 2: Connectivity Mapping with NMR Spectroscopy
Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity—how the atoms are bonded. It is the most powerful tool for structure determination in solution.[9][10] We employ a hierarchical approach: ¹H NMR identifies all unique proton environments, ¹³C NMR identifies all unique carbon environments, and 2D NMR experiments (COSY and HSQC) definitively link them together.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, as the compound is water-soluble[4]). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
-
COSY (Correlation Spectroscopy): Standard gradient-selected COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-selected HSQC pulse sequence optimized for ¹JCH coupling (~145 Hz).
-
¹H and ¹³C NMR Spectral Interpretation
The chemical structure's symmetry dictates the number of unique signals. By analyzing the structure, we can predict the expected NMR spectra. This predictive approach is a key part of a self-validating system; the experimental data must match the prediction.
¹H NMR Prediction and Rationale:
-
-CH₃ (a): A singlet, integrating to 3H, around δ 2.3 ppm. The methyl group is attached to a nitrogen, causing a downfield shift.
-
Piperazine -CH₂- (b, c): Two distinct signals, appearing as broad multiplets or triplets, each integrating to 4H. These protons are on the carbons adjacent to the nitrogen atoms and are expected around δ 2.4-2.7 ppm.
-
Piperidine -CH- (d): A multiplet, integrating to 1H, around δ 2.5-2.8 ppm. This is the methine proton at the junction of the two rings.
-
Piperidine -CH₂- (e, f): Two sets of signals, each integrating to 4H in total, appearing as complex multiplets. The axial and equatorial protons are chemically non-equivalent. Protons 'e' (adjacent to the NH) will be further downfield (δ ~2.9-3.1 ppm) than protons 'f' (δ ~1.5-1.8 ppm).
-
-NH (g): A broad singlet, integrating to 1H. Its chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.
¹³C NMR Prediction and Rationale: Due to symmetry, we expect 7 unique carbon signals.
-
-CH₃ (a): ~δ 46 ppm.
-
Piperazine -CH₂- (b, c): Two signals, ~δ 50-55 ppm.
-
Piperidine -CH- (d): ~δ 60-65 ppm.
-
Piperidine -CH₂- (e, f): Two signals, one around ~δ 45-50 ppm and another more upfield around ~δ 30-35 ppm.
2D NMR: The Definitive Connectivity Map
Expertise & Causality: 1D NMR provides the pieces, but 2D NMR puts them together. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton directly to its attached carbon. This is the highest level of structural proof short of X-ray crystallography.
Trustworthiness: The COSY spectrum must show a correlation between the methine proton (d) and its adjacent protons on both rings (c and e). The HSQC spectrum must show a cross-peak for every protonated carbon, definitively linking the ¹H and ¹³C assignments. The convergence of all NMR data provides an unambiguous map of the molecular skeleton.
Part 3: Purity and Assay Determination
Expertise & Causality: An elucidated structure is only meaningful if the bulk material is pure. HPLC is the industry standard for purity assessment, separating the main compound from any impurities.[11] However, HPLC provides relative purity. For an absolute purity value (assay), Quantitative NMR (qNMR) is an exceptionally powerful primary method that does not require a specific reference standard of the analyte itself.[12][13][14]
Purity Assessment by HPLC
Since this compound lacks a strong UV chromophore, direct UV detection is challenging. A common, robust strategy is pre-column derivatization to attach a UV-active tag.[11][15]
Protocol: RP-HPLC with Pre-Column Derivatization
-
Derivatization: React the sample with an excess of 4-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form the UV-active derivative.[15][16]
-
Sample Preparation: Dilute the derivatized reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
Data Interpretation & Trustworthiness: A single major peak should be observed in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area %). A result of >99% indicates high purity. Method validation parameters such as linearity, accuracy, and precision should be established to ensure the data is trustworthy.[11][15]
Absolute Purity (Assay) by qNMR
Expertise & Causality: qNMR leverages the principle that the NMR signal integral is directly proportional to the number of nuclei.[12] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte without needing a specific standard for it.[17]
Protocol: ¹H-qNMR for Assay
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte.
-
Sample Preparation: Accurately weigh the this compound sample into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for full magnetization recovery between pulses.
-
Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the N-methyl singlet) and a signal from the internal standard.
Calculation & Trustworthiness: The purity (P) of the analyte is calculated using the following equation[17]:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P_std: Purity of the standard
The qNMR result provides a definitive, absolute purity value, which serves as the final validation of the material's quality.
Conclusion
The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, and the combination of HPLC and qNMR verifies both relative and absolute purity. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structure and quality of the material, a prerequisite for its application in research and drug development.
References
- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Southwest Research Institute. (n.d.). Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418.
- ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- Pauli, G. F., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved January 5, 2026.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook.
- Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 757-67.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 17(1), 119-131.
- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ChemicalBook. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1h nmr.
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine.
- Fiveable. (2025, September). Structure Elucidation Definition.
- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.
- Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Retrieved January 5, 2026.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- LibreTexts. (2023, January 29). NMR - Interpretation.
- Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR.
- Thermo Scientific Chemicals. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine, 98%.
- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 5, 2026.
- TCI Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
Biological activity of 1-Methyl-4-(piperidin-4-yl)piperazine
An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: A Versatile Scaffold in Modern Drug Discovery
Abstract
This compound is a heterocyclic compound that has emerged as a cornerstone in medicinal chemistry. While possessing limited intrinsic biological activity, its true value lies in its role as a privileged structural scaffold and a key synthetic intermediate. The unique combination of a piperidine and a piperazine ring provides a conformationally constrained yet versatile framework, offering ideal physicochemical properties for drug development, including aqueous solubility and multiple points for chemical modification. This guide delves into the synthesis, physicochemical properties, and, most importantly, the extensive applications of this molecule as a building block for potent and selective therapeutics. We will explore its role in the development of targeted agents for oncology, neuropharmacology, and anticoagulation, providing detailed case studies and experimental protocols relevant to researchers in the field.
Physicochemical Properties and Synthesis
The utility of any scaffold in drug discovery begins with its fundamental chemical characteristics and the feasibility of its synthesis. This compound is valued for its straightforward preparation and properties that are conducive to building more complex molecules.
Chemical Identity and Properties
The compound is a solid at room temperature and is soluble in water and various organic solvents, making it amenable to a wide range of reaction conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [1][2] |
| Molecular Weight | 183.29 g/mol | [1][2] |
| CAS Number | 53617-36-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to cream powder or solid | [3] |
| Melting Point | 52-57 °C | [3] |
Rationale for Synthetic Strategy
The most common and efficient route to synthesize this compound is through reductive amination. This strategy is favored in medicinal chemistry for its high efficiency, operational simplicity, and the commercial availability of starting materials. The core of this process involves the formation of an iminium ion intermediate from a ketone (N-Boc-4-piperidinone) and a secondary amine (N-methylpiperazine), which is then reduced in situ to form the C-N bond. The use of a Boc-protecting group on the piperidine nitrogen is critical, as it prevents unwanted side reactions and can be removed under mild acidic conditions in the final step.
Detailed Synthesis Protocol: Two-Step Reductive Amination
This protocol outlines the synthesis starting from N-tert-butoxycarbonyl-4-piperidinone and N-methylpiperazine, followed by deprotection.[1][4]
Step 1: Reductive Amination
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylpiperazine to the reaction vessel.
-
Add a reducing agent, such as sodium triacetoxyborohydride, in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), cool the mixture to 0 °C and neutralize by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude residue from Step 1 in methanol (25.0 mL).
-
Add concentrated hydrochloric acid (5.0 mL) to the solution.
-
Stir the mixture at 40 °C for 12 hours to facilitate the removal of the Boc group.
-
Concentrate the reaction solution to dryness.
-
Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution until alkaline.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (typical yield: ~60%).[1]
Visualization of the Synthetic Workflow
The Piperazine-Piperidine Moiety as a Privileged Pharmacophore
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperazine-piperidine motif is a classic example, frequently appearing in successful drug candidates due to its advantageous structural and physicochemical properties.[5]
Key Pharmacophoric Features
The power of this scaffold lies in its combination of a rigid structure with versatile binding capabilities.[5] The two nitrogen atoms of the piperazine ring, with their distinct pKa values, can be protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.[6] Furthermore, these nitrogens can act as hydrogen bond acceptors, while the N-H of the piperidine can serve as a hydrogen bond donor. This dual-ring system provides a rigid, three-dimensional structure that serves as an excellent anchor to position other functional groups for optimal target engagement.
Case Study: GPCR Antagonists (Histamine H₃ Receptor)
Derivatives of this scaffold have been extensively explored as antagonists for the histamine H₃ receptor, a G-protein coupled receptor (GPCR) involved in regulating neurotransmitter release in the central nervous system. By modifying the piperidine nitrogen, researchers have developed potent antagonists with potential applications in treating neurological disorders. The table below shows quantitative data for derivatives where the piperazine scaffold was replaced by piperidine to probe structure-activity relationships. [7]
| Compound | Description | Potency (pA₂) |
|---|---|---|
| 1a | Piperazine core with 4-CF₃ benzyl group | 8.43 |
| 2a | Piperidine core with 4-CF₃ benzyl group | 7.90 |
| 1b | Piperazine core with 4-CN benzyl group | 8.49 |
| 2b | Piperidine core with 4-CN benzyl group | 8.35 |
Data from Med. Chem. Commun., 2019, 10, 234-251.[7]
These data illustrate that while the piperazine core often provides higher potency (e.g., 1b vs 2b), the piperidine analogue remains highly active, demonstrating the robustness of the general scaffold.
Case Study: Serine Protease Inhibitors (Factor Xa)
The scaffold has also been employed in the design of anticoagulants that target Factor Xa, a critical enzyme in the blood coagulation cascade. [8]In these applications, the basic nitrogens of the piperazine-piperidine moiety are used to anchor the inhibitor in the S4 pocket of the Factor Xa active site, which has a strong preference for cationic groups. Further chemical elaborations from this anchor point allow for the specific targeting of other binding pockets within the enzyme.
Experimental Protocols for Biological Evaluation
When developing novel derivatives based on the this compound scaffold, standardized in vitro assays are essential for characterizing their biological activity.
Protocol: In Vitro Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Kᵢ) of a new compound for a specific receptor, such as the Sigma-1 receptor (S1R), for which piperazine derivatives have shown high affinity. Objective: To determine the inhibitory constant (Kᵢ) of a test compound against a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., S1R).
-
Radioligand (e.g., -pentazocine for S1R).
-
Non-specific binding agent (e.g., unlabeled (+)-pentazocine).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris buffer, pH 8.0).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding agent (at high concentration) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Conclusion and Future Directions
This compound is a testament to the power of scaffold-based drug design. Its value is not in its own biological effect, but in its ability to serve as a reliable and versatile foundation for creating highly active and specific drugs. Its widespread use in approved medicines and clinical candidates highlights its "drug-like" properties and synthetic accessibility. [9][10]Future applications will likely see this scaffold incorporated into novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras), where its rigid structure can serve as an effective linker between a target-binding warhead and an E3 ligase ligand, or in the development of new covalent inhibitors where it can be used to position a reactive warhead for irreversible target engagement. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. This compound | C10H21N3 | CID 795707. Available from: [Link]
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
- Unnamed Source. Biological Activities of Piperazine Derivatives: A Comprehensive Review. No URL available.
-
ResearchGate. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]
-
PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]
-
RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]
-
PharmaCompass. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]
-
PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]
-
YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]
-
ChemBK. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link]
-
MDPI. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Available from: [Link]
-
CABI Digital Library. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Available from: [Link]
-
Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Available from: [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
Unveiling the Pharmacological Potential of 1-Methyl-4-(piperidin-4-yl)piperazine: A Mechanistic and Methodological Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(piperidin-4-yl)piperazine is recognized primarily as a versatile chemical intermediate, notably in the synthesis of advanced therapeutics such as Brigatinib.[1] However, its structural composition, featuring both a piperidine and a piperazine moiety, suggests a latent potential for biological activity within the central nervous system (CNS). Piperazine and its derivatives are established pharmacophores in a multitude of CNS-active agents, exhibiting a wide array of neurological effects.[2][3] This technical guide moves beyond the current understanding of this compound as a mere synthetic building block. We will delve into a hypothesized mechanism of action based on the well-documented pharmacology of its constituent chemical motifs. This document will serve as a comprehensive resource, providing not only a theoretical framework for its potential biological targets but also detailed, field-proven experimental protocols to rigorously test these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise that may be held within this molecule.
Introduction: Beyond a Chemical Intermediate
The journey of a molecule from a laboratory reagent to a clinical candidate is often one of serendipity and systematic investigation. This compound, with the chemical formula C10H21N3, is currently positioned at the nascent stage of this journey.[4] Its utility as a building block in organic synthesis is well-established.[1][5] However, a deeper analysis of its structure reveals a compelling case for exploring its intrinsic pharmacological properties.
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs targeting the CNS.[6] Its derivatives have been shown to interact with a variety of neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[2][7] Similarly, the piperidine nucleus is a common feature in many psychoactive compounds, contributing to their receptor affinity and pharmacokinetic profiles. The combination of these two pharmacologically active rings in this compound warrants a thorough investigation into its potential as a novel CNS agent. This guide will, therefore, focus on a hypothesized mechanism of action centered on key neurological targets and provide the experimental blueprints to validate these predictions.
Hypothesized Mechanism of Action: A Multi-Target Hypothesis
Based on the extensive literature on piperazine and piperidine-containing compounds, we propose a multi-target mechanism of action for this compound, focusing on three primary receptor systems implicated in a range of neurological and psychiatric disorders:
-
Serotonin 1A (5-HT1A) Receptors: Many piperazine derivatives are known agonists at 5-HT1A receptors, an action associated with anxiolytic and antidepressant effects.[2]
-
Sigma-1 Receptors (S1R): Piperidine and piperazine-based compounds have demonstrated high affinity for S1R, acting as agonists.[8][9] S1R modulation is a promising strategy for neuroprotection and the treatment of neurodegenerative diseases.
-
GABA-A Receptors: The parent piperazine molecule is known to exert its anthelmintic effects by acting as a GABA receptor agonist, leading to parasite paralysis.[7] While selectivity for vertebrate GABA receptors is a key consideration, potential modulatory effects cannot be ruled out.
The following sections will detail the potential signaling pathways and the experimental protocols required to investigate the interaction of this compound with these targets.
Molecular Profiling: In Vitro Characterization
A foundational step in understanding the mechanism of action of any compound is to determine its binding affinity and functional activity at its putative molecular targets. The following in vitro assays are essential for this initial characterization.
Receptor Binding Affinity: The Radioligand Binding Assay
The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[3] This technique utilizes a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the ability of the unlabeled test compound (this compound) to displace the radioligand, we can determine its binding affinity (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor (e.g., recombinant cells overexpressing 5-HT1A or S1R, or brain tissue homogenates) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[10] Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a known concentration of the radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, or [3H]-(+)-pentazocine for S1R), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioactivity.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound and use non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Diagram: Radioligand Binding Assay Workflow
Caption: A streamlined workflow for determining receptor binding affinity.
Functional Activity: GTPγS Binding and cAMP Assays
Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, functional activity can be assessed by measuring G-protein activation.
Experimental Protocol: GTPγS Binding Assay
The GTPγS binding assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[11] A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state.[12]
-
Assay Setup:
-
In a 96-well plate, combine the receptor-expressing membranes, [35S]GTPγS, and varying concentrations of this compound.
-
Include a known agonist as a positive control and a buffer-only control for basal activity.
-
-
Incubation and Termination:
-
Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
-
Detection and Analysis:
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the stimulated binding versus the concentration of the test compound to determine its EC50 (potency) and Emax (efficacy) relative to the known agonist.[12]
-
Diagram: GTPγS Binding Assay Principle
Caption: Agonist binding promotes the exchange of GDP for [35S]GTPγS.
Experimental Protocol: cAMP Assay
For GPCRs that are coupled to adenylyl cyclase (such as the Gi-coupled 5-HT1A receptor), changes in the intracellular concentration of cyclic AMP (cAMP) can be measured as a downstream indicator of receptor activation.[13]
-
Cell Culture and Treatment:
-
Culture cells expressing the target receptor in a 96-well plate.
-
Treat the cells with varying concentrations of this compound. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP.[5]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[14]
-
-
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentration.
-
Plot the change in cAMP concentration as a function of the test compound concentration to determine its functional activity.
-
Sigma-1 Receptor Functional Assay: The Phenytoin Shift Assay
A unique characteristic of S1R is its allosteric modulation by the anticonvulsant drug phenytoin.[15] Phenytoin potentiates the binding of S1R agonists but not antagonists.[16] This property can be exploited to determine the functional nature of a new S1R ligand.
Experimental Protocol: Phenytoin Shift Assay
-
Radioligand Binding in the Presence and Absence of Phenytoin:
-
Perform a radioligand binding assay for S1R as described in section 3.1.
-
Run two parallel sets of experiments: one in the absence of phenytoin and one in the presence of a fixed concentration of phenytoin (e.g., 1 mM).[17]
-
-
Data Analysis:
-
Determine the Ki of this compound in both conditions.
-
A significant decrease in the Ki value (i.e., an increase in affinity) in the presence of phenytoin indicates that the compound is an S1R agonist.
-
Preclinical Evaluation: In Vivo Behavioral Models
To translate in vitro findings into potential therapeutic effects, it is essential to evaluate the compound in relevant animal models of human disease. Based on the hypothesized targets, the following behavioral assays are recommended.
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used and validated test to assess anxiety-like behavior in rodents.[18] The test is based on the natural aversion of rodents to open and elevated spaces.[19]
Experimental Protocol: Elevated Plus Maze
-
Apparatus and Acclimation:
-
Drug Administration and Testing:
-
Administer this compound or a vehicle control to the animals at a predetermined time before the test.
-
Place each animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[6]
-
-
Data Collection and Analysis:
-
Record the animal's behavior using a video tracking system.
-
The primary measures of anxiolytic-like activity are an increase in the time spent in the open arms and an increase in the number of entries into the open arms.[20]
-
Evaluation of Antidepressant-like Activity: The Forced Swim Test
The forced swim test (FST) is a common screening tool for potential antidepressant drugs.[8][21] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming in a container of water) compared to immobile, "despair-like" behavior.[22]
Experimental Protocol: Forced Swim Test
-
Apparatus and Pre-test:
-
The apparatus is a transparent cylinder filled with water.
-
On the first day, place the animals in the water for a pre-test session (e.g., 15 minutes) to induce a baseline level of immobility.[23]
-
-
Drug Administration and Test Session:
-
Administer this compound or a vehicle control.
-
On the second day, place the animals back in the water for a shorter test session (e.g., 5 minutes).
-
-
Data Collection and Analysis:
-
Record the duration of immobility during the test session.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Investigating Neuroprotective and Anti-inflammatory Effects
Given the potential interaction with S1R, it is pertinent to investigate the neuroprotective and anti-inflammatory properties of this compound.
In Vitro Neuroprotection Assays
Experimental Protocol: In Vitro Neuroprotection
-
Cell Culture and Induction of Neurotoxicity:
-
Culture neuronal cells (e.g., primary neurons or a neuroblastoma cell line).
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as glutamate or hydrogen peroxide.[24]
-
Co-treat the cells with varying concentrations of this compound.
-
-
Assessment of Cell Viability and Apoptosis:
Assessment of Microglial Activation
Microglia are the resident immune cells of the brain, and their activation is a hallmark of neuroinflammation.[1]
Experimental Protocol: Microglial Activation Assay
-
In Vitro Assessment:
-
Culture primary microglia or a microglial cell line.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Treat the cells with this compound.
-
Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from the cell culture supernatant using ELISA or a multiplex immunoassay.[27]
-
-
In Vivo Assessment:
Measurement of Neurotrophic Factor Expression
S1R agonists have been shown to upregulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.
Experimental Protocol: BDNF Expression Analysis
-
Sample Collection:
-
Collect brain tissue from animals treated with this compound or cell lysates from treated neuronal cultures.
-
-
BDNF Quantification:
Conclusion and Future Directions
While this compound is currently valued for its role as a chemical intermediate, its molecular architecture strongly suggests a potential for direct pharmacological activity in the central nervous system. The multi-target hypothesis presented in this guide, focusing on 5-HT1A, Sigma-1, and GABA-A receptors, provides a rational starting point for a comprehensive investigation into its mechanism of action. The detailed experimental protocols outlined herein offer a clear and robust roadmap for researchers to systematically evaluate its binding affinity, functional activity, and potential therapeutic effects in preclinical models of neurological and psychiatric disorders.
The data generated from these studies will be instrumental in determining whether this compound can transition from a behind-the-scenes synthetic tool to a lead compound in its own right. Future research should also focus on its pharmacokinetic profile, including its ability to cross the blood-brain barrier, and a broader screening against a panel of CNS targets to identify any off-target effects. The exploration of this compound's pharmacology could unveil a novel therapeutic agent and further underscore the importance of re-evaluating the biological potential of known chemical entities.
References
- Ayala, J. A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 138-145.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
- Goyal, R., et al. (2019). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 20(13), 1371-1386.
- Park, H., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1643.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, this compound. Retrieved from [Link]
- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 41–46.
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]
- Castagné, V., et al. (2011). The rat forced swim test: a review of the effects of psychotropic drugs. Neuroscience and biobehavioral reviews, 35(8), 1613–1637.
-
protocols.io. (2023, January 12). Elevated plus maze protocol. Retrieved from [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746.
- Di Giovanni, G. (Ed.). (2010).
-
National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
- Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120.
- Tang, R., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical biochemistry, 491, 18–24.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. [Table]. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Kalinina, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(10), 1259.
- Kaess, B. M., et al. (2018). Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum. eNeuro, 5(2), ENEURO.0034-18.2018.
- Iulita, M. F., & Cuello, A. C. (2016). Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence. Methods in molecular biology (Clifton, N.J.), 1383, 133–143.
-
NorthEast BioLab. (n.d.). Brain-Derived Neurotrophic Factor. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
- Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-164A.
- Chepkova, A. N., & Adell, A. (2007). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Progress in neurobiology, 82(4), 219–237.
-
National Center for Biotechnology Information. (n.d.). Overview of Brain Microdialysis. In Current Protocols in Neuroscience. Retrieved from [Link]
- Quinteros-Jaime, A., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(5), 565–577.
-
Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
- Sukhanova, M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(3), 195-210.
- Bermack, J. E., & Debonnel, G. (2005). The role of sigma-1 receptors in the modulation of N-methyl-D-aspartate receptor-mediated neurotransmission. The Journal of pharmacology and experimental therapeutics, 312(1), 280–289.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Brain Derived Neurotrophic Factor (BDNF). Retrieved from [Link]
-
ResearchGate. (n.d.). A method for reproducible measurements of serum BDNF: Comparison of the performance of six commercial assays. Retrieved from [Link]
- Álvarez, A., et al. (2018). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International journal of molecular sciences, 19(11), 3634.
- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current neuropharmacology, 6(4), 344–366.
Sources
- 1. An Automated Method to Quantify Microglia Morphology and Application to Monitor Activation State Longitudinally In Vivo | PLOS One [journals.plos.org]
- 2. multispaninc.com [multispaninc.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. criver.com [criver.com]
- 28. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 29. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cloud-clone.com [cloud-clone.com]
1-Methyl-4-(piperidin-4-yl)piperazine in drug discovery
An In-depth Technical Guide: The Strategic Role of 1-Methyl-4-(piperidin-4-yl)piperazine in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their consistent presence in successful therapeutic agents. This compound is a quintessential example of such a scaffold. This diamine heterocycle, combining the structural rigidity of a piperidine ring with the versatile substitution pattern of a piperazine, serves as a cornerstone in the synthesis of potent and selective kinase inhibitors and other complex drug molecules. Its intrinsic properties offer medicinal chemists a robust framework to optimize aqueous solubility, cell permeability, and target engagement. This technical guide provides an in-depth analysis of its physicochemical properties, detailed synthesis protocols, and its pivotal role in the design of transformative medicines, including the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib and the FMS-like tyrosine kinase 3 (FLT3)/AXL inhibitor Gilteritinib.
Foundational Profile of a Privileged Scaffold
The utility of this compound in drug discovery is rooted in its distinct structural features and resulting physicochemical properties. The combination of a tertiary amine (N-methylpiperidine) and a secondary/tertiary amine (piperazine) within a compact structure provides a unique handle for influencing a drug candidate's acid-base character, solubility, and potential for hydrogen bonding.
Physicochemical and Structural Data
The properties of this scaffold make it an ideal starting point for library synthesis and lead optimization, offering a balance of polarity and lipophilicity crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁N₃ | [1][2] |
| Molecular Weight | 183.29 g/mol | [1][2] |
| CAS Number | 53617-36-0 | [1] |
| Appearance | Liquid | [3] |
| Melting Point | 29-32 °C | [3] |
| Boiling Point | 99 °C at 0.08 mmHg | [3] |
| Density | ~0.99 g/mL | [3] |
| XLogP3 (Lipophilicity) | 0.2 | [1] |
| H-Bond Donor Count | 1 | [1] |
| H-Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 18.5 Ų | [1] |
Synthesis and Chemical Amenability
The synthesis of this compound is a well-established process, most commonly achieved through reductive amination. This approach is highly efficient and scalable, making the scaffold readily accessible for research and large-scale pharmaceutical production.
Rationale for Synthetic Route Selection
The chosen synthetic pathway involves the reaction of a protected piperidone with N-methylpiperazine. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidone nitrogen is critical as it prevents self-condensation and other side reactions, ensuring a clean conversion to the desired intermediate. The subsequent deprotection under acidic conditions is straightforward and typically high-yielding.
Detailed Step-by-Step Synthesis Protocol
This protocol describes a common lab-scale synthesis via reductive amination followed by deprotection.[4][5]
Step 1: Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-piperidone (1.0 eq), N-methylpiperazine (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is mild and selective for imines in the presence of ketones.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the crude Boc-protected intermediate from the previous step in a suitable solvent, such as methanol or dioxane.
-
Acidification: Add an excess of a strong acid. A solution of hydrochloric acid (HCl) in dioxane (e.g., 4M) or concentrated HCl is commonly used.[4]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours until deprotection is complete (monitored by LC-MS).[4]
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 48% NaOH) to a pH > 12.[4]
-
Extraction: Extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as the final product.
Synthesis Workflow Diagram
References
- 1. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pharmacological Profile of 1-Methyl-4-(piperidin-4-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique structural framework, featuring both piperidine and piperazine moieties, makes it a versatile building block in the development of therapeutics targeting a range of biological pathways. This guide provides a comprehensive overview of the known chemical properties and the inferred pharmacological relevance of this compound, with a particular focus on its pivotal role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. While direct pharmacological data on this compound as a standalone agent is limited, this document will explore the pharmacological context derived from the molecules it helps create and the broader class of piperazine and piperidine-containing compounds.
Chemical Identity and Properties
This compound is a fine chemical, valued for its high purity and precise molecular structure, which are essential for consistent and reliable outcomes in pharmaceutical manufacturing.[2]
| Property | Value | Source |
| CAS Number | 53617-36-0 | [3] |
| Molecular Formula | C10H21N3 | [4] |
| Molecular Weight | 183.29 g/mol | [4][5] |
| Appearance | Colorless liquid | [6] |
| Solubility | Soluble in water | [4] |
| Purity | Typically ≥98% (GC) | [7] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that is well-documented in chemical literature and patents. A common synthetic route involves the reaction of N-methylpiperazine with N-Boc-piperidin-4-one.[8][9] This is followed by a reduction step and subsequent deprotection to yield the final product.[4]
The reactivity of this compound is centered around the secondary amine in the piperazine ring, which serves as a nucleophile in various coupling reactions. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.
Experimental Protocol: General Synthesis of this compound [4]
-
Reaction Setup: N-tert-butoxycarbonyl-4-piperidinone is dissolved in dichloromethane at 0 °C.
-
Addition of N-methylpiperazine: N-methylpiperazine is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction is cooled to 0 °C and neutralized with a saturated aqueous sodium bicarbonate solution.
-
Extraction: The product is extracted with dichloromethane.
-
Purification: The organic layers are combined, dried, and concentrated.
-
Deprotection: The resulting residue is dissolved in methanol, and concentrated hydrochloric acid is added. The mixture is stirred at 40°C for 12 hours.
-
Final Isolation: The solution is concentrated, and the residue is dissolved in water, basified with sodium hydroxide, and extracted with dichloromethane. The organic layer is then dried and concentrated to yield this compound as a white solid.
Role as a Key Pharmaceutical Intermediate
The most prominent application of this compound is as a key intermediate in the synthesis of Brigatinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[2][10]
In the synthesis of Brigatinib, this compound is reacted with 2-nitro-5-fluoroanisole in an aromatic amine substitution reaction.[10][11] This step is crucial for introducing the piperazine and piperidine rings into the final drug structure. The precise molecular geometry of this compound is critical for the successful construction of the Brigatinib molecule.[2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chembk.com [chembk.com]
- 7. 1-(1-甲基-4-哌啶基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
1-Methyl-4-(piperidin-4-yl)piperazine literature review
An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring both a piperidine and a piperazine ring. The piperazine moiety, a six-membered ring containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. These nitrogen atoms can serve as hydrogen bond donors and acceptors, which can enhance interactions with biological targets and improve physicochemical properties like water solubility and bioavailability.[1][2] This has led to the widespread use of piperazine derivatives in drug discovery, with applications ranging from anticancer and antimicrobial to antipsychotic and antihistamine agents.[1]
This compound itself is a crucial building block in the synthesis of more complex pharmacologically active molecules.[3][4] Its specific structure allows for strategic modifications, making it a valuable intermediate for medicinal chemists.[2] A notable application is its role in the synthesis of the targeted cancer therapy, Brigatinib.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C10H21N3 | [3][5][6] |
| Molecular Weight | 183.29 g/mol | [3][5][6] |
| CAS Number | 53617-36-0 | [3][5][6] |
| Melting Point | 29-32 °C | [7] |
| Boiling Point | 99 °C at 0.08 mmHg | [7] |
| Density | 0.99 g/mL | [7] |
| Solubility | Soluble in water | [3] |
| Appearance | White to light yellow crystalline powder | [8] |
| Topological Polar Surface Area | 18.5 Ų | [5][9] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes. A common and illustrative method involves the reductive amination of N-tert-butoxycarbonyl-4-piperidinone with N-methylpiperazine, followed by the deprotection of the Boc group.[3][10]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound:
Step 1: Reductive Amination
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone in a suitable solvent, such as dichloromethane, in a reaction vessel.[3]
-
Add N-methylpiperazine to the solution.[10]
-
Introduce a reducing agent in batches to the mixture.[10]
-
The reaction mixture is stirred, typically at a controlled temperature, for a sufficient period to ensure the completion of the reaction.[3]
-
Upon completion, the reaction is quenched, and the intermediate compound is extracted using an appropriate solvent.[3]
Step 2: Deprotection
-
The crude intermediate from the previous step is dissolved in a solvent like methanol.[3]
-
A strong acid, such as a saturated solution of hydrogen chloride in methanol or concentrated hydrochloric acid, is added to the solution.[3][10]
-
The mixture is stirred, sometimes with gentle heating, to facilitate the removal of the Boc protecting group.[3]
-
After the reaction is complete, the solvent is removed, and the residue is worked up. This typically involves neutralization with a base (e.g., sodium hydroxide solution) and extraction of the final product with an organic solvent.[3]
-
The organic layers are combined, dried, and concentrated to yield this compound.[3]
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of several pharmaceutical agents.[4][8] The piperazine and piperidine rings provide a versatile scaffold that can be further functionalized to interact with various biological targets.[2]
Key Intermediate in Brigatinib Synthesis
A prominent example of the utility of this compound is in the synthesis of Brigatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[4][11] Brigatinib is used in the treatment of certain types of non-small cell lung cancer.[12] The this compound moiety is a crucial component of the final drug structure.[12]
Caption: Role of this compound as a building block in drug synthesis.
Other Potential Applications
The structural motifs present in this compound are found in a wide range of biologically active compounds. Piperazine derivatives have been investigated for their potential as:
-
Antimicrobial and antifungal agents[13]
-
Antidepressants and antipsychotics
-
Antihistamines
-
Factor Xa antagonists[14]
While this compound is primarily used as an intermediate, its structural components contribute to the favorable pharmacological and pharmacokinetic profiles of the final drug products, including improved solubility and target affinity.[2]
Analytical Characterization
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Standard analytical techniques for its characterization include:
-
Gas Chromatography (GC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
A review of analytical methods for piperazine and its derivatives highlights the use of various chromatographic and spectrophotometric techniques for their estimation.[15]
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties make it suitable for a range of chemical transformations. Its primary significance lies in its role as a key intermediate in the production of advanced therapeutics, most notably the anticancer drug Brigatinib. The continued exploration of piperazine-containing scaffolds in drug discovery ensures that this compound will remain a compound of interest for researchers and drug development professionals.
References
- ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl).
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PharmaCompass.com. (n.d.). 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792.
- PubChem. (n.d.). This compound | C10H21N3 | CID 795707.
- Chem-Impex. (n.d.). 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine.
- ChemBK. (2024). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Dalton Transactions (RSC Publishing). (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Echemi. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine.
- PharmaCompass.com. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324.
- ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
- ChemBK. (2024). 1-(1-Methylpiperidin-4-yl)piperazine.
- TCI Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine.
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-(piperidin-4-yl)piperazine (CAS No: 53617-36-0), a key heterocyclic building block in contemporary medicinal chemistry. Its utility is most notably demonstrated as a critical intermediate in the synthesis of targeted cancer therapeutics like Brigatinib.[1] This document furnishes detailed, field-tested protocols for the synthesis, purification, and analytical characterization of this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for researchers, scientists, and professionals in drug development. All protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.
Introduction: Significance and Applications
This compound is a disubstituted piperazine derivative featuring both a piperidine and a piperazine ring. This unique structural arrangement makes it a versatile scaffold in drug discovery. The piperazine and piperidine motifs are prevalent in a vast number of FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties, such as improved solubility and the ability to cross biological membranes.[2]
The primary application driving interest in this compound is its role as a foundational intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[1] The nitrogen atoms in the structure provide multiple points for chemical modification, allowing medicinal chemists to fine-tune the pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[3][4]
Synthesis Pathway: Reductive Amination
The most robust and widely employed method for synthesizing this compound is a two-step sequence involving reductive amination followed by deprotection.[5][6] This approach offers high yields and operational simplicity. The reaction couples N-methylpiperazine with a protected piperidone precursor, N-Boc-4-piperidinone.
Principle of the Reaction
Reductive amination is a cornerstone of C-N bond formation in organic synthesis.[7][8] The reaction proceeds in two stages:
-
Iminium Ion Formation: The secondary amine (N-methylpiperazine) attacks the carbonyl carbon of the ketone (N-Boc-4-piperidinone) to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion.
-
Reduction: A selective reducing agent, typically a hydride donor, reduces the iminium ion to form the stable tertiary amine product.
Using a protecting group like tert-butoxycarbonyl (Boc) on the piperidone nitrogen is crucial. It prevents self-condensation and other side reactions, directing the alkylation to the desired position.[9][10] The Boc group is then removed under acidic conditions to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(1-methylpiperazin-4-yl)piperidine
This protocol details the reductive amination step. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild, selective for iminium ions over ketones, and does not require stringent pH control.[11]
Materials:
-
N-Boc-4-piperidinone (1.0 eq)
-
N-Methylpiperazine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add N-methylpiperazine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (N-Boc-4-piperidinone) is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate compound. This product is often of sufficient purity to proceed to the next step without further purification.[6]
Protocol 2: Deprotection to Yield this compound
This step removes the Boc protecting group to liberate the secondary amine on the piperidine ring.
Materials:
-
Crude 1-Boc-4-(1-methylpiperazin-4-yl)piperidine (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) or a saturated solution of HCl in an organic solvent (e.g., Methanol, Dioxane)
-
Sodium hydroxide (NaOH), 48% aqueous solution or similar strong base
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude intermediate from the previous step in methanol.
-
Add concentrated hydrochloric acid (e.g., 5.0 mL for every 25 mL of methanol used to dissolve the residue) and stir the mixture.[5] Causality Note: The strong acidic environment protonates the Boc group, causing it to cleave into isobutylene and carbon dioxide.
-
Heat the reaction to 40-50 °C and stir for 4-12 hours.
-
In-Process Control: Monitor the deprotection via TLC or LC-MS to confirm the disappearance of the Boc-protected intermediate.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in water and cool in an ice bath.
-
Basify the aqueous solution to a pH > 12 by the slow addition of 48% NaOH solution. Safety Note: This is a highly exothermic process.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white or off-white solid.[5]
Purification
If required, the final product can be purified by flash column chromatography on silica gel.
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (~0.5-1%) to prevent the amine product from streaking on the acidic silica gel. A typical starting gradient would be 100% DCM, progressing to 95:5 or 90:10 DCM:MeOH.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Technique | Expected Result |
| Identity | ¹H NMR (CDCl₃, 400 MHz) | Chemical shifts (δ) should be consistent with the structure. Key peaks include: aliphatic protons on both rings (approx. 1.5-3.0 ppm), a singlet for the N-CH₃ group (approx. 2.2-2.3 ppm), and a broad singlet for the piperidine N-H proton (variable).[12] |
| Identity | ¹³C NMR (CDCl₃, 100 MHz) | Expected number of signals for all 10 carbon atoms. Key signals include the N-CH₃ carbon (approx. 46 ppm) and carbons adjacent to nitrogen atoms (approx. 45-65 ppm). |
| Molecular Weight | Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z = 184.18.[13] |
| Purity | HPLC (Reverse Phase) | A single major peak with >98% area under the curve. Typical conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA or formic acid. |
| Appearance | Visual Inspection | White to off-white solid.[5] |
Safety and Handling
GHS Hazard Information:
-
Classification: Causes severe skin burns and eye damage.[14]
-
Pictogram: Corrosive.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not breathe dust or mist.
-
If on skin or in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[14]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
This compound | C10H21N3 | CID 795707. PubChem. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR [m.chemicalbook.com]
- 13. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Pharmacological Profiling of 1-Methyl-4-(piperidin-4-yl)piperazine
An Application Note from the Office of the Senior Scientist
Abstract
This guide provides a detailed framework and step-by-step protocols for the in vitro pharmacological characterization of 1-Methyl-4-(piperidin-4-yl)piperazine, a versatile heterocyclic scaffold with significant potential in neuropharmacology. Recognizing its structural relevance to known central nervous system (CNS) ligands, we present a multi-target screening strategy focused on three high-value G protein-coupled receptors (GPCRs): the Dopamine D2 (D2R), Serotonin 2A (5-HT2A), and Histamine H3 (H3R) receptors. The protocols herein describe radioligand binding assays to determine binding affinity (Ki) and corresponding functional assays to elucidate the pharmacological nature of the interaction (agonism, antagonism, or inverse agonism). This document is intended for researchers, scientists, and drug development professionals seeking a robust, field-proven methodology for profiling novel chemical entities targeting the CNS.
Introduction: The Scientific Rationale
This compound (PubChem CID: 795707) is a chemical intermediate and structural motif of considerable interest in medicinal chemistry.[1] Its framework, featuring both piperidine and piperazine rings, is a privileged scaffold found in numerous CNS-active agents.[2][3] This compound serves as a key building block in the synthesis of diverse pharmaceutical agents, including those targeting neurological disorders and even targeted cancer therapies like Brigatinib.[2][4] The inherent structural properties of this molecule suggest a high probability of interaction with neurotransmitter systems, making a thorough in vitro pharmacological workup essential for understanding its biological potential.[2]
This application note establishes a logical, tiered approach to characterizing the compound's activity at three critical CNS receptors implicated in a range of neuropsychiatric conditions:
-
Dopamine D2 Receptor (D2R): A primary target for antipsychotic and Parkinson's disease medications. It is canonically coupled to Gi/o proteins.[5]
-
Serotonin 5-HT2A Receptor (5-HT2AR): A key target for atypical antipsychotics and psychedelic compounds. It is primarily coupled to Gq/11 proteins.[6][7]
-
Histamine H3 Receptor (H3R): A presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders.[8][9] It is coupled to Gi/o proteins and exhibits high constitutive activity, a critical factor for assay design.[10]
By systematically evaluating both binding and function at these receptors, researchers can generate a comprehensive pharmacological profile, guiding future drug discovery and development efforts.
Foundational Signaling Pathways & Assay Logic
Understanding the downstream signaling of each target receptor is critical for selecting and interpreting functional assays. The following diagrams illustrate the canonical signaling cascades and the intervention point for each assay.
Dopamine D2 Receptor (Gi/o-Coupled) Pathway
The D2R, upon activation by an agonist, engages Gi/o proteins to inhibit adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP). Antagonists block this effect.
Caption: 5-HT2A Gq/11-coupled signaling pathway.
Histamine H3 Receptor (Gi/o-Coupled & Constitutively Active) Pathway
Similar to D2R, the H3R couples to Gi/o proteins. A key feature is its high constitutive (agonist-independent) activity. This allows for the identification of inverse agonists, which reduce this basal signaling, a mechanism distinct from neutral antagonists. The [35S]GTPγS binding assay directly measures G-protein activation, making it ideal for detecting agonists, antagonists, and inverse agonists. [8]
Caption: H3R Gi/o-coupled signaling and assay principle.
Experimental Design: A Validated Workflow
A robust screening cascade is essential for efficient and logical characterization. The workflow below outlines the progression from initial affinity determination to functional validation.
Caption: General workflow for in vitro compound profiling.
Detailed Experimental Protocols
Disclaimer: All protocols are for Research Use Only (RUO). Standard laboratory safety procedures, including the use of personal protective equipment, must be followed.
Protocol 1: D2 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled D2R antagonist for binding to the receptor.
-
Materials:
-
Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human D2R (long isoform).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C).
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.
-
Assay Plate Setup: To a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each concentration from the serial dilution.
-
-
Radioligand Addition: Add 25 µL of [3H]-Spiperone (at a final concentration equal to its Kd, typically ~0.2-0.5 nM) to all wells.
-
Receptor Addition: Add 50 µL of the D2R membrane preparation (typically 5-10 µg protein per well) to all wells. The total assay volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Termination & Filtration: Rapidly filter the contents of the plate through a pre-soaked filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold wash buffer (Assay Buffer).
-
Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: D2 Receptor cAMP Inhibition Functional Assay
-
Objective: To determine if this compound acts as an agonist or antagonist at the D2R.
-
Principle: This assay measures the compound's ability to inhibit forskolin-stimulated cAMP production, a hallmark of D2R Gi/o activation. [5][11]* Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2R. [5] * Stimulant: Forskolin (to activate adenylyl cyclase).
-
Reference Agonist: Dopamine or Quinpirole.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies. [12] * Instrumentation: Plate reader compatible with the chosen detection kit.
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and culture until they reach 80-90% confluency. [5] 2. Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Agonist Mode:
-
Add serial dilutions of the test compound or reference agonist to the cells.
-
Add a fixed concentration of Forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (at its EC80) along with Forskolin to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the compound. Determine the EC50 (potency) and the Emax (efficacy) relative to the maximal inhibition achieved with the reference agonist.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb) or pA2 value.
-
Protocol 3: 5-HT2A Receptor Calcium Flux Functional Assay
-
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2AR.
-
Principle: This assay measures the increase in intracellular calcium concentration following Gq/11 pathway activation. [13]* Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2AR. [7][14]Ready-to-use frozen cells are also an option. [15] * Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or equivalent.
-
Reference Agonist: Serotonin (5-HT) or (±)-DOI. [7] * Reference Antagonist: Ketanserin or Spiperone. [7] * Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with a liquid handling system capable of kinetic reads.
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: The next day, remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Plate Reading (Agonist Mode):
-
Place the cell plate into the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject serial dilutions of the test compound or reference agonist and continue reading fluorescence for 60-120 seconds.
-
-
Plate Reading (Antagonist Mode):
-
Add serial dilutions of the test compound to the dye-loaded cells and pre-incubate for 15-30 minutes.
-
Place the plate in the reader, establish a baseline, and inject a fixed concentration of the reference agonist (at its EC80). Continue reading fluorescence.
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Agonist Mode: Plot the response against the log concentration of the compound to determine the EC50 and Emax.
-
Antagonist Mode: Plot the response against the log concentration of the compound to determine the IC50.
-
Protocol 4: H3 Receptor [35S]GTPγS Binding Functional Assay
-
Objective: To determine if this compound acts as an agonist, inverse agonist, or antagonist at the H3R.
-
Principle: This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gi/o proteins upon receptor activation. Because H3R has high basal activity, inverse agonists will decrease the signal below baseline. [8]* Materials:
-
Receptor Source: Membranes from cells (e.g., CHO) stably expressing the human H3R. [8] * Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Reagents: GDP (Guanosine diphosphate).
-
Reference Agonist: (R)-α-methylhistamine. [10] * Reference Inverse Antagonist: Thioperamide or Pitolisant. [10][16] * Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4. [8]
-
-
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
Serial dilutions of the test compound, reference agonist, or reference inverse agonist.
-
A fixed concentration of GDP (e.g., 10 µM).
-
H3R membrane preparation (10-20 µg protein/well).
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking. [8] 5. Termination & Filtration: Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count radioactivity.
-
-
Data Analysis:
-
Plot the CPM against the log concentration of the compound.
-
Agonist: A compound that increases the signal above basal levels. Calculate EC50 and Emax.
-
Inverse Agonist: A compound that decreases the signal below basal levels. Calculate IC50 and the magnitude of the negative efficacy.
-
Antagonist: A compound that has no effect on its own but reverses the effect of an agonist. This is tested by performing a dose-response curve of the agonist in the presence of a fixed concentration of the antagonist.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of the compound's activity across different targets.
| Target Receptor | Assay Type | Parameter | Result (Mean ± SEM, n=3) |
| Dopamine D2 | Binding | Ki | e.g., 1.2 ± 0.1 µM |
| Dopamine D2 | cAMP Functional | EC50/IC50 | > 10 µM (No Agonism) |
| Dopamine D2 | cAMP Functional | pA2 | e.g., 6.5 ± 0.2 |
| Serotonin 5-HT2A | Binding | Ki | > 10 µM |
| Serotonin 5-HT2A | Calcium Flux | EC50/IC50 | Not Determined |
| Histamine H3 | Binding | Ki | e.g., 250 ± 30 nM |
| Histamine H3 | [35S]GTPγS Functional | IC50 | e.g., 400 ± 55 nM |
| Histamine H3 | [35S]GTPγS Functional | Efficacy | e.g., -45% (Inverse Agonist) |
Conclusion
The protocols detailed in this application note provide a comprehensive and robust framework for the in vitro characterization of this compound and its analogues. By employing a systematic approach that combines receptor binding assays with carefully selected functional assays, researchers can accurately determine the affinity, potency, and pharmacological modality of test compounds at key CNS targets. This foundational data is indispensable for making informed decisions in hit-to-lead campaigns and advancing the development of novel therapeutics for neurological and psychiatric disorders.
References
-
Roth, B. L. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Newman-Tancredi, A., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(3), 151-163. [Link]
-
Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot.com. [Link]
-
de Witte, W. E. A., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 175(19), 3766-3781. [Link]
-
Eurofins DiscoverX (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Discoverx.com. [Link]
-
Innoprot (n.d.). D2 Dopamine Receptor Assay. Innoprot.com. [Link]
-
Connora Technologies (n.d.). 5-HT2A Serotonin Receptor Cell Line. Connoratech.com. [Link]
-
Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]
-
Eurofins DiscoverX (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Discoverx.com. [Link]
-
Bonger, K. M., et al. (2012). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Journal of Medicinal Chemistry, 55(17), 7877-7881. [Link]
- Google Patents (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 498-506. [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713–721. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). innopharmchem.com. [Link]
-
Wikipedia (n.d.). Piperazine. en.wikipedia.org. [Link]
- Google Patents (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
PubChem (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]
-
PubChem (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. pubchem.ncbi.nlm.nih.gov. [Link]
-
Sapa, J., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Pharmacological Reports, 65(6), 1547-1560. [Link]
-
Pharmacology Lectures (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. youtube.com. [Link]
-
Contarino, C., et al. (2022). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 14(11), 2395. [Link]
-
Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(4), 1957-1972. [Link]
-
Cushion, M. T., et al. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial Agents and Chemotherapy, 50(7), 2345-2352. [Link]
-
ChemBK (2024). 1-(1-Methyl-4-piperidinyl)piperazine. chembk.com. [Link]
-
Popiołek, Ł., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15(57), 46839-46855. [Link]
Sources
- 1. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Dopamine Receptor D2 (DRD2) BioAssay(TM) ELISA Kit (Human) | United States Biological | Biomol.com [biomol.com]
- 13. innoprot.com [innoprot.com]
- 14. 5-HT2A Serotonin Receptor Cell Line | Connora Technologies [connoratech.com]
- 15. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 16. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 1-Methyl-4-(piperidin-4-yl)piperazine
A Guide for Preclinical Researchers in Neuroscience and Drug Development
Abstract
These application notes provide a comprehensive framework for conducting in vivo studies on 1-Methyl-4-(piperidin-4-yl)piperazine, a piperazine derivative with potential applications in Central Nervous System (CNS) drug discovery.[1][2] Given its structural motifs, this compound warrants investigation for its pharmacokinetic profile, target engagement, and behavioral effects in relevant animal models. This document serves as a detailed guide for researchers, offering step-by-step protocols for initial in vivo characterization, including pharmacokinetic analysis, preliminary safety assessment, and a tiered approach to pharmacodynamic and behavioral screening. The methodologies described herein are grounded in established principles of preclinical drug development and are designed to generate robust and reproducible data to inform further development of this and similar compounds.
Introduction and Scientific Rationale
This compound belongs to the piperazine class of compounds, a scaffold prevalent in numerous FDA-approved drugs targeting the CNS.[3][4] Piperazine-containing molecules have been successfully developed as antipsychotics, antidepressants, and anxiolytics, often exerting their effects through modulation of neurotransmitter systems.[1][4] The presence of the piperidine moiety may further influence its pharmacological properties, including receptor affinity and blood-brain barrier (BBB) penetration.[5] Therefore, a systematic in vivo evaluation is critical to elucidate the therapeutic potential of this compound.
The primary objectives for the initial in vivo assessment of this compound are:
-
To determine its fundamental pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME).
-
To establish a preliminary safety and tolerability profile.
-
To investigate its potential pharmacodynamic (PD) effects on CNS-related behaviors.
This guide will provide detailed protocols to achieve these objectives, emphasizing experimental rigor and ethical considerations in animal research.
Pre-Protocol Considerations: Laying the Groundwork for Successful In Vivo Studies
Prior to initiating any animal studies, several critical preparatory steps must be undertaken to ensure data quality, reproducibility, and compliance with ethical standards.
Compound Formulation
The physicochemical properties of this compound will dictate the formulation strategy. For early-stage in vivo studies, a simple, well-characterized formulation is often sufficient.
Protocol 2.1: Formulation Development and Verification
-
Solubility Assessment: Determine the solubility of the compound in commonly used, biocompatible vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, and vehicles containing solubilizing agents like Tween® 80, PEG-400, or DMSO).
-
Vehicle Selection: Choose a vehicle that provides a clear, stable solution at the desired concentration. For intravenous (IV) administration, ensure the final formulation is sterile and iso-osmotic. For oral (PO) administration, a suspension or solution may be appropriate.
-
Formulation Preparation (Example for IV Dosing):
-
Accurately weigh the required amount of this compound.
-
If necessary, dissolve in a minimal amount of a co-solvent (e.g., DMSO).
-
Slowly add the primary vehicle (e.g., saline) while vortexing to prevent precipitation.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
-
Concentration Verification: Analyze the final formulation using a validated analytical method (e.g., HPLC-UV) to confirm the concentration of the test article.
Animal Model Selection and Husbandry
The choice of animal model is contingent on the scientific question. For initial PK and safety studies, rodents such as mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[6][7]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the study to minimize stress-induced variability.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.
Pharmacokinetic (PK) Studies
Understanding the PK profile of this compound is fundamental to designing meaningful efficacy studies.[8] The goal is to determine how the body processes the compound, which will inform dose selection and scheduling for subsequent experiments.
Single-Dose PK Study in Rodents
Protocol 3.1: Intravenous and Oral Administration
-
Animal Groups: Assign animals to two main groups: intravenous (IV) and oral (PO) administration. A typical study design would involve 3-4 animals per time point.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical sampling schedule might be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for PO administration) |
Brain Penetration Assessment
For a compound with potential CNS activity, determining its ability to cross the blood-brain barrier is crucial.[9]
Protocol 3.2: Brain-to-Plasma Ratio
-
Study Design: Following a single dose (IV or PO), collect terminal blood and brain samples at a time point where significant plasma concentrations are expected (e.g., Tmax or during the elimination phase).
-
Sample Collection:
-
Collect a terminal blood sample and process to obtain plasma.
-
Perfuse the animal with saline to remove blood from the brain tissue.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
-
Bioanalysis: Analyze the concentration of the compound in both plasma and brain homogenate samples.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp). Further studies can determine the unbound brain-to-plasma ratio (Kp,uu) for a more accurate measure of CNS penetration.
Preliminary Safety and Tolerability Assessment
A preliminary assessment of safety is essential before proceeding to more complex behavioral studies.
Protocol 4.1: Dose Escalation and Clinical Observations
-
Study Design: Administer escalating single doses of this compound to different groups of animals.
-
Clinical Observations: Closely monitor the animals for any signs of toxicity, such as changes in posture, gait, activity level, and grooming. A modified Irwin test can be used for a more systematic assessment.
-
Body Weight: Record body weights before dosing and at regular intervals post-dose.
-
Maximum Tolerated Dose (MTD): Determine the highest dose that does not cause significant overt toxicity.
Pharmacodynamic and Behavioral Screening
Based on the PK and safety data, a tiered approach to behavioral screening can be initiated to explore the potential CNS effects of this compound. The selection of specific behavioral tests should be guided by any hypotheses about the compound's mechanism of action.[10][11]
Tier 1: General Locomotor Activity
Protocol 5.1: Open Field Test
-
Apparatus: A square arena with automated tracking capabilities.
-
Procedure:
-
Administer the compound or vehicle to the animals.
-
After a pre-determined pretreatment time (based on Tmax), place each animal in the center of the open field.
-
Record locomotor activity (e.g., distance traveled, rearing, time spent in the center vs. periphery) for a set duration (e.g., 15-30 minutes).
-
-
Interpretation: This test provides information on general activity levels and can indicate stimulant, sedative, or anxiolytic-like effects.[12]
Tier 2: Assessment of Specific CNS-Related Behaviors
Based on the results of the open field test and the compound's structural similarity to known CNS drugs, more specific behavioral assays can be employed.
Table 2: Examples of Tier 2 Behavioral Assays
| Behavioral Domain | Potential Assays | Rationale |
| Anxiety-like Behavior | Elevated Plus Maze, Light-Dark Box | To assess anxiolytic or anxiogenic potential.[12] |
| Depressant-like Behavior | Forced Swim Test, Tail Suspension Test | To evaluate potential antidepressant-like activity.[10] |
| Cognition and Memory | Novel Object Recognition, Y-Maze | To assess effects on learning and memory.[12][13] |
| Sensorimotor Gating | Prepulse Inhibition of Startle | To investigate potential antipsychotic-like effects. |
Protocol 5.2.1: Elevated Plus Maze (Anxiety Model)
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure:
-
Administer the compound or vehicle.
-
At the appropriate pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5-10 minutes.
-
-
Interpretation: An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
Data Visualization and Workflow
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo characterization of this compound.
Caption: General workflow for the in vivo evaluation of a novel CNS compound.
Hypothetical Signaling Pathway
Given that many piperazine-containing CNS drugs modulate monoamine neurotransmitter systems, a hypothetical mechanism of action could involve interaction with dopamine or serotonin receptors.
Caption: Hypothetical signaling pathway for a GPCR-targeting CNS compound.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the in vivo characterization of this compound. The data generated from these studies will be instrumental in determining the viability of this compound as a CNS drug candidate. Positive results would warrant further investigation, including multi-dose studies, evaluation in disease-specific animal models, and detailed mechanistic studies to identify its molecular target(s).
References
- Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders.
- Cryan, J. F., & Holmes, A. (2005). Thematic review: examining animal models of anxiety and depression. Nature Reviews Drug Discovery, 4(9), 775–790.
-
Robbins, T. W. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61.[11]
-
Pasztoi, M., et al. (2021). Animal model for human brain development and neuropsychiatric disorders. Stanford University Technology Licensing.[14]
-
Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Neuron, 65(5), 587-589.[7]
-
Sohal, V. S. (2017). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology, 45, 59-65.[15]
-
d'Isa, R., Fasano, S., & Brambilla, R. (2024). Editorial: Animal-friendly methods for rodent behavioral testing in neuroscience research. Frontiers in Behavioral Neuroscience, 18, 1429986.[16]
-
d'Isa, R., Comi, G., & Leocani, L. (2021). The 4-hole-board test for assessment of long-term spatial memory in mice. Methods in Molecular Biology, 2135, 131-156.[13]
-
Ganesh, K. S. V., et al. (2023). A short review on behavioural assessment methods in rodents. Bioinformation, 19(8), 866-870.[17]
-
Teegarden, S. (2012). Behavioral Phenotyping in Rats and Mice. MATER METHODS, 2, 122.[12]
-
Veszelka, S., et al. (2018). New experimental models of the blood-brain barrier for CNS drug discovery. Expert Opinion on Drug Discovery, 13(10), 963-976.[18]
-
World Health Organization. (2005). General Guidelines for In Vivo Bioequivalence Studies. Retrieved from [Link]
-
European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Twarog, M. R., et al. (2019). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Pharmaceutics, 11(10), 509.
-
Domainex. (n.d.). CNS Drug Discovery. Retrieved from [Link]
-
European Medicines Agency. (2002). Piperazine Summary Report (3). Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Neuroscience Drug Discovery Services. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Retrieved from [Link]
-
Ghose, A. K., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 26(16), 4879.
-
Kumar, J. S., et al. (2006). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[6][10][14]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 49(1), 125-134.[19]
-
PharmaCompass. (n.d.). 1-(1-methylpiperidine-4-yl)-piperazine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). 21 CFR 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmacology Lectures. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4043.
- Sapa, J., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 21(1), 254-267.
-
ChemBK. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine. Retrieved from [Link]
- Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 6. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 10. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Phenotyping in Rats and Mice [labome.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Animal model for human brain development and neuropsychiatric disorders | Explore Technologies [techfinder.stanford.edu]
- 15. Animal models for neuropsychiatric disorders: prospects for circuit intervention. | Broad Institute [broadinstitute.org]
- 16. Editorial: Animal-friendly methods for rodent behavioral testing in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-4-(piperidin-4-yl)piperazine as a research chemical
An in-depth guide to 1-Methyl-4-(piperidin-4-yl)piperazine for research and development applications.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a disubstituted heterocyclic compound featuring both piperidine and piperazine rings. This structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2][3] Its utility stems from the prevalence of piperazine and piperidine moieties in a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[2][4] The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the targeted cancer therapy Brigatinib.[3] This guide provides a comprehensive overview of its properties, synthesis, and potential research applications, complete with detailed protocols for its use in a laboratory setting.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and safety requirements is critical for its effective and safe use in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [5][6] |
| Molecular Weight | 183.29 g/mol | [5][6][7] |
| CAS Number | 53617-36-0 | [3][5] |
| Appearance | White to light yellow crystalline powder or liquid | [2][8][9] |
| Solubility | Soluble in water | [1] |
| Topological Polar Surface Area | 18.5 Ų | [5][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Safety and Handling Precautions
According to GHS classifications, this compound is considered a hazardous substance.[5][10]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][11] Some suppliers classify it as causing severe skin burns and eye damage.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and a suitable respirator (e.g., type ABEK EN14387 filter).[7][12]
-
Handling: Use only in a well-ventilated area, such as a fume hood.[12] Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures can range from 2-8°C.[2] It is classified under storage class 8A for combustible corrosive hazardous materials.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Research Applications and Scientific Context
The primary utility of this compound in a research context is as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic value.
-
Pharmaceutical Synthesis: It is a documented building block for synthesizing pharmaceutical agents.[2][3] Its most notable role is as a critical intermediate in the production of Brigatinib, a targeted therapy for certain types of cancer.[3] This highlights its importance in creating complex molecular architectures.
-
Neuropharmacology and CNS Receptor Ligands: The piperidine and piperazine rings are privileged structures in neuropharmacology. They are found in numerous ligands targeting monoaminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4][13] The structure of this compound makes it an ideal starting point for developing novel modulators of these receptors, which are implicated in neuropsychiatric disorders like depression, anxiety, and schizophrenia.[2][14][15] For example, many selective ligands for the dopamine D4 receptor are 1,4-disubstituted aromatic piperidines and piperazines.[4][16]
-
Catalysis: The compound can also be employed as a catalyst in various condensation reactions, leveraging the basicity of its nitrogen atoms.[1][8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and a potential screening application of this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a common method for synthesizing the title compound from commercially available starting materials.[1][17] The process involves the reductive amination of a piperidinone with N-methylpiperazine, followed by the deprotection of the piperidine nitrogen.
Workflow for Synthesis of this compound
Caption: Synthesis workflow via reductive amination and deprotection.
Materials:
-
N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone)
-
N-methylpiperazine
-
Dichloromethane (DCM), anhydrous
-
Sodium triacetoxyborohydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
48% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reductive Amination:
-
Dissolve N-Boc-4-piperidinone (1.0 eq) and N-methylpiperazine (1.0-1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0°C and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.[1]
-
-
Boc Deprotection:
-
Dissolve the crude intermediate from the previous step in methanol.
-
Add concentrated hydrochloric acid (e.g., 5 volumes relative to the methanol).
-
Heat the mixture to 40°C and stir for 12 hours.[1]
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.
-
Dissolve the residue in distilled water and cool in an ice bath.
-
Carefully add 48% aqueous NaOH solution to basify the mixture to pH > 12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid or oil.[1]
-
Protocol 2: Characterization of the Final Product
It is essential to confirm the identity and purity of the synthesized compound before its use in further applications.
Recommended Analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure. The resulting spectra should be consistent with the expected shifts and integrations for the this compound structure.
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI-MS) to confirm the molecular weight. The analysis should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 184.18.
-
Gas Chromatography (GC): Purity should be assessed by GC analysis. Commercial suppliers often guarantee a purity of ≥97-98%.[7][8]
Protocol 3: Application Example - In Vitro GPCR Radioligand Binding Assay
This protocol provides a generalized framework for screening this compound or its derivatives for affinity at a target G-protein coupled receptor, such as the human dopamine D4 receptor. This is a foundational assay in drug discovery to determine if a compound interacts with a specific biological target.
Causality and Rationale:
-
Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor ([³H]-Spiperone for dopamine receptors, for example) is incubated with a membrane preparation containing the receptor. The test compound (the "cold" ligand) is added at various concentrations. If the test compound binds to the receptor, it will compete with and displace the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.
-
Why this Assay?: It is a robust, high-throughput method to determine the binding affinity (Ki) of a compound for a specific receptor subtype, providing a quantitative measure of interaction.[14]
Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells stably expressing the human receptor of interest (e.g., dopamine D4).
-
Radioligand (e.g., [³H]-Spiperone).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates, glass fiber filter mats, cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Test Compound Wells: Add membrane preparation, radioligand, and the corresponding dilution of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
A low Ki value indicates high binding affinity. This protocol allows researchers to quantitatively assess the interaction of this compound or its derivatives with specific CNS targets, guiding further structure-activity relationship (SAR) studies.[16]
References
-
This compound | C10H21N3 | CID 795707. PubChem. [Link]
-
1-(1-methylpiperidin-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. PubChem. [Link]
-
1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. Chem-Impex. [Link]
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed. [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. [Link]
-
[O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). NCBI. [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2 [sigmaaldrich.com]
- 8. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Neuropharmacological Investigation of 1-Methyl-4-(piperidin-4-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: Unveiling the Neuropharmacological Potential of a Versatile Scaffold
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound featuring both piperidine and piperazine moieties. These structural motifs are prevalent in a vast array of centrally acting agents, suggesting that this compound may serve as a valuable tool or lead structure in neuropharmacology.[1] The piperazine ring, for instance, is a well-established pharmacophore in drugs targeting dopamine, serotonin, and sigma receptors, while the piperidine scaffold is also common in neuroactive compounds.[2][3] This document provides a comprehensive guide for the initial neuropharmacological characterization of this compound, outlining a logical progression of experiments from initial binding assays to preliminary in vivo studies. The protocols are designed to be self-validating and are grounded in established methodologies.
Compound Handling and Preparation
1.1. Safety Precautions
Crucial Note: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [5][6] |
| Molecular Weight | 183.29 g/mol | [5][6] |
| CAS Number | 53617-36-0 | [6][7] |
| Appearance | White to light yellow crystalline powder or liquid | [8] |
| Solubility | Soluble in water | [6] |
1.3. Preparation of Stock Solutions
For in vitro assays, a primary stock solution of 10-100 mM is recommended.
-
Protocol:
-
Accurately weigh the desired amount of this compound in a sterile, conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
For cellular assays, sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
In Vitro Characterization: Receptor Binding and Functional Assays
The structural components of this compound suggest potential interactions with monoamine neurotransmitter systems. The following experimental workflow is proposed to identify its primary molecular targets.
Caption: Proposed workflow for neuropharmacological characterization.
2.1. Primary Target Screening: Radioligand Binding Assays
A broad-panel radioligand binding screen is the most efficient first step to identify potential molecular targets. This can be outsourced to a specialized contract research organization (CRO) or conducted in-house if the necessary facilities are available. The panel should prioritize receptors known to interact with piperazine and piperidine-containing ligands.
Recommended Initial Receptor Panel:
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₁₋, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Histamine Receptors: H₁, H₃[9]
-
Sigma Receptors: σ₁, σ₂[2]
-
Monoamine Transporters: DAT, SERT, NET
Protocol: General Radioligand Binding Assay
This is a generalized protocol. Specific radioligands, membrane preparations, and incubation conditions will vary depending on the target receptor.
-
Prepare Assay Plates: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and a known concentration of the appropriate radioligand.
-
Initiate Reaction: Add cell membrane preparations expressing the target receptor to each well.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
2.2. Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity
Once high-affinity targets are identified from the binding assays, functional assays are crucial to determine the pharmacological nature of the interaction.
Caption: Generic G-protein coupled receptor signaling pathway.
Protocol: cAMP Assay for Gᵢ/ₒ- and Gₛ-Coupled Receptors
This protocol is suitable for receptors like D₂ (Gᵢ/ₒ) and 5-HT₆ (Gₛ).
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the receptor of interest in a 96-well plate and grow to confluency.
-
Assay Preparation: Wash the cells with assay buffer.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then add a known agonist at its EC₅₀ concentration.
-
-
Stimulation: Add forskolin (to stimulate adenylyl cyclase and cAMP production) to all wells except the basal control.
-
Incubation: Incubate at room temperature for the recommended time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Eₘₐₓ.
-
Antagonist: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
In Vivo Behavioral Pharmacology: Preliminary Assessment of CNS Effects
Based on the in vitro profile, preliminary in vivo studies can be designed to assess the compound's ability to cross the blood-brain barrier and elicit a behavioral response. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
3.1. Open Field Test for Locomotor Activity
This test provides a general assessment of the compound's effects on motor activity and can indicate stimulant or sedative properties.
-
Protocol:
-
Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.
-
Dosing: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal, oral). A range of doses should be tested.
-
Testing: At a predetermined time post-dosing (e.g., 30 minutes), place the animal in the center of an open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
3.2. Forced Swim Test for Potential Antidepressant-like Activity
Given the prevalence of the piperazine moiety in antidepressants, this test can provide an initial indication of potential antidepressant-like effects.[1]
-
Protocol:
-
Pre-test (Day 1): Place mice or rats individually in a cylinder of water for 15 minutes.
-
Dosing (Day 2): Administer this compound or vehicle at various time points before the test (e.g., 24, 5, and 1 hour).
-
Test (Day 2): Place the animals back into the water cylinder for 5 minutes and record the duration of immobility.
-
Data Analysis: A significant reduction in immobility time in the compound-treated group compared to the vehicle group suggests potential antidepressant-like activity.
-
Future Directions
The results from this initial characterization will guide further, more specific investigations. For example, if the compound shows high affinity and antagonist activity at the D₂ receptor, further studies could explore its potential as an antipsychotic. If it demonstrates agonist activity at the 5-HT₁ₐ receptor and shows antidepressant-like effects in the forced swim test, it could be further investigated for the treatment of depression and anxiety.
References
-
ResearchGate. SAR studies of piperazine derivatives as antidepressant compounds. [Link]
-
PMC - PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]
- Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
-
RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine. [Link]
-
SciSpace. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]
-
Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). [Link]
-
ChemBK. 1-(1-Methylpiperidin-4-yl)piperazine. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ACS Publications. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]
-
ResearchGate. Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Methyl-4-(piperidin-4-yl)piperazine in Modern Cancer Research: A Guide for Drug Discovery Professionals
The relentless pursuit of targeted cancer therapies has underscored the importance of novel molecular scaffolds that serve as the foundation for potent and selective inhibitors of oncogenic drivers. Among these, the piperazine moiety has proven to be a versatile and privileged structure in medicinal chemistry. This guide focuses on the critical role and application of 1-Methyl-4-(piperidin-4-yl)piperazine , a key heterocyclic building block, in the landscape of contemporary cancer research. While not typically employed as a standalone therapeutic agent, its incorporation into more complex molecules is pivotal for achieving desired pharmacological properties. This document will provide an in-depth analysis of its primary application as a core component of the FDA-approved drug Brigatinib, and will also explore its potential in emerging therapeutic modalities such as PROTACs. Detailed, field-proven protocols for evaluating the biological activity of compounds derived from this scaffold are also presented to enable researchers to effectively integrate this valuable chemical entity into their drug discovery programs.
The Significance of the this compound Scaffold
This compound (CAS 53617-36-0) is a bifunctional molecule featuring a piperidine ring linked to a methylpiperazine group.[1][2] This unique structure imparts favorable physicochemical properties to drug candidates, including aqueous solubility and the ability to form crucial interactions with biological targets.[1][3] Its most notable application is as an indispensable intermediate in the synthesis of Brigatinib, a potent tyrosine kinase inhibitor (TKI).[4] The inclusion of the this compound moiety in Brigatinib is a deliberate design choice to optimize its pharmacokinetic profile and target engagement.[5]
Case Study: Brigatinib - A testament to the Scaffold's Potential
Brigatinib (marketed as ALUNBRIG®) is a powerful TKI used in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[4][6] It also exhibits inhibitory activity against ROS1 and certain mutations of the epidermal growth factor receptor (EGFR).[1][7] The this compound portion of the molecule plays a crucial role in its overall efficacy and safety profile.[5]
Mechanism of Action of Brigatinib
Brigatinib functions by binding to the ATP-binding pocket of the ALK tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[8][9] This blockade disrupts key cellular processes that drive cancer cell proliferation, survival, and metastasis.[6] The primary signaling cascades inhibited by Brigatinib include:
-
STAT3 Pathway: Crucial for cytokine signaling and cell survival.
-
AKT/PI3K Pathway: A central regulator of cell growth, metabolism, and survival.
-
ERK1/2 (MAPK) Pathway: A key cascade involved in cell proliferation and differentiation.[6][10]
The following diagram illustrates the key signaling pathways targeted by Brigatinib:
Caption: A standardized workflow for the in vitro and in vivo evaluation of novel compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., H3122 for ALK+, A549 for control)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Brigatinib).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
Protocol 2: In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Materials:
-
Purified recombinant kinase (e.g., ALK, EGFR)
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In each well, add the kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP and the substrate to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Target Phosphorylation
This assay determines the effect of the compound on the phosphorylation state of the target kinase and its downstream signaling proteins within the cell.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a cornerstone scaffold in the design and synthesis of targeted cancer therapeutics, most notably Brigatinib. Its favorable properties contribute significantly to the efficacy and pharmacokinetic profile of the final drug product. The protocols and workflows detailed in this guide provide a robust framework for researchers to evaluate the anticancer potential of novel compounds built upon this valuable chemical entity. As cancer research continues to evolve, the strategic application of such well-characterized building blocks will remain paramount in the development of the next generation of life-saving medicines.
References
-
The Science Behind Brigatinib: Inhibiting ALK for Advanced Lung Cancer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC. (n.d.). Takeda. Retrieved from [Link]
-
Overview of brigatinib's and alectinib's mechanisms of action. (n.d.). ResearchGate. Retrieved from [Link]
-
Brigatinib. (n.d.). In Wikipedia. Retrieved from [Link]
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). Journal of Applied Pharmaceutical Science, 8(4), 163-170. Retrieved from [Link]
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). Journal of Cancer Metastasis and Treatment, 10, 12. Retrieved from [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. (2016). Clinical Cancer Research, 22(22), 5527-5538. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 24. Retrieved from [Link]
-
What is Brigatinib used for? (2024). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of Brigatinib? (2024). Patsnap Synapse. Retrieved from [Link]
-
The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. (2016). Clinical Cancer Research, 22(22), 5527-5538. Retrieved from [Link]
-
Primary Resistance to Brigatinib in a Patient with Lung Adenocarcinoma Harboring ALK G1202R Mutation and LIPI-NTRK1 Rearrangement. (2020). OncoTargets and Therapy, 13, 1307–1311. Retrieved from [Link]
-
Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. (2013). Cancer Research, 73(8 Supplement), 5527. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 225, 115166. Retrieved from [Link]
-
Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. (2022). Frontiers in Pharmacology, 13, 859593. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(48), 31236-31245. Retrieved from [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(48), 31236-31245. Retrieved from [Link]
-
PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. (2023). Journal of Hematology & Oncology, 16(1), 35. Retrieved from [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). In Assay Guidance Manual. Retrieved from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
-
A Flexible Mindset For Bridging Between Cell-Based Assay Groups. (2025). Bioprocess Online. Retrieved from [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 7. Brigatinib - Wikipedia [en.wikipedia.org]
- 8. What is Brigatinib used for? [synapse.patsnap.com]
- 9. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
1-Methyl-4-(piperidin-4-yl)piperazine as a building block in synthesis
An Application Guide to 1-Methyl-4-(piperidin-4-yl)piperazine in Synthetic Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
This compound (CAS No. 53617-36-0) has emerged as a cornerstone building block for medicinal chemists and drug development professionals.[1] This diamine scaffold, featuring both a piperidine and a piperazine ring, offers a unique combination of structural rigidity and synthetic versatility.[2] The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2][3][4] This guide provides an in-depth exploration of this compound, its synthesis, and its application in key synthetic transformations, supported by detailed protocols and mechanistic insights.
Chemical Properties and Handling:
| Property | Value |
| Molecular Formula | C₁₀H₂₁N₃[5][6] |
| Molecular Weight | 183.29 g/mol [5][6] |
| Appearance | White to cream powder or solid[7] |
| Solubility | Soluble in water[5] |
| CAS Number | 53617-36-0[5][] |
Safety Precautions: this compound is known to cause skin irritation and serious eye damage.[9] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times.[9][10] All manipulations should be performed in a well-ventilated fume hood.[9]
Synthesis of this compound
The most common laboratory-scale synthesis of this building block is achieved through a two-step sequence involving reductive amination followed by deprotection.[5][11]
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Protocol 1: Synthesis via Reductive Amination and Deprotection
This protocol is adapted from established procedures.[5][11]
Step 1: Reductive Amination
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N-methylpiperazine (0.83 g, 8.28 mmol, 1.1 equivalents) to the solution.
-
Slowly add a reducing agent such as sodium triacetoxyborohydride (1.76 g, 8.28 mmol, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C and carefully quench by the addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Deprotection
-
Dissolve the crude residue from Step 1 in methanol (25.0 mL).
-
Add concentrated hydrochloric acid (5.0 mL) and stir the mixture at 40 °C for 12 hours.
-
Concentrate the reaction solution under reduced pressure and dry the residue.
-
Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Application in Amide Bond Formation
The secondary amine of the piperidine ring in this compound is a versatile nucleophile for amide bond formation, a reaction of paramount importance in medicinal chemistry.[12][13] This transformation is typically facilitated by coupling reagents that activate the carboxylic acid.[14][15]
General Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 2: EDCI/HOBt Mediated Amide Coupling
This protocol is based on standard amide coupling procedures.[12][14][15]
-
To a solution of the desired carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) (10 mL), add 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol, 1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol, 1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Application in the Synthesis of Bioactive Molecules: Brigatinib
The significance of this compound as a building block is exemplified by its use in the synthesis of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1][16]
Synthetic Pathway to Brigatinib Incorporating the Building Block
Caption: Final step in the synthesis of Brigatinib.
The synthesis of Brigatinib involves the nucleophilic aromatic substitution (SNAr) reaction between this compound and a functionalized 2-chloropyrimidine derivative.[16] The secondary amine on the piperidine ring acts as the nucleophile, displacing the chlorine atom on the electron-deficient pyrimidine ring. This key bond-forming reaction highlights the utility of this building block in constructing complex, biologically active molecules.[16]
Conclusion
This compound is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its unique structural features and reactivity make it an ideal component for the synthesis of a wide range of compounds, including approved pharmaceuticals.[1][16] The protocols and workflows outlined in this guide provide a foundation for researchers to effectively utilize this important scaffold in their drug discovery and development endeavors.
References
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
-
Ferla, S., & D'Amore, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
-
1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 5, 2026, from [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 5, 2026, from [Link]
-
This compound | C10H21N3 | CID 795707 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-156. [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]
-
Gao, D., Penno, C., & Wünsch, B. (2020). Pharmacologically active compounds containing a piperazine ring. Archiv der Pharmazie, 353(10), 2000145. [Link]
-
Singh, H., Kumar, P., & Singh, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (n.d.). Retrieved January 5, 2026, from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H27408.03 [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 13. hepatochem.com [hepatochem.com]
- 14. scribd.com [scribd.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Robust HILIC-MS/MS Method for the Quantitative Analysis of 1-Methyl-4-(piperidin-4-yl)piperazine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated method for the quantification of 1-Methyl-4-(piperidin-4-yl)piperazine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key structural motif in medicinal chemistry, often utilized as a building block in the synthesis of novel therapeutic agents.[1] Its accurate quantification in biological matrices is paramount for pharmacokinetic and drug metabolism studies. The inherent polarity and basicity of this compound present unique challenges for traditional reversed-phase chromatography. This protocol overcomes these challenges by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which provides excellent retention and peak shape. Coupled with a sensitive and selective triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, this method offers the reliability and robustness required for drug development pipelines.
Introduction: The Analytical Challenge
The analysis of small, polar molecules like this compound in complex biological fluids is a common task in pharmaceutical development. The primary challenge lies in achieving sufficient retention on a chromatographic column to separate the analyte from the unretained matrix components that can cause ion suppression in the mass spectrometer. Standard reversed-phase (RP) liquid chromatography, which separates compounds based on hydrophobicity, often results in poor or no retention for such polar molecules.[2] While techniques like ion-pairing can be used, they are often incompatible with mass spectrometry and can lead to long-term column contamination.
To address this, we turn to HILIC, a chromatographic technique that utilizes a polar stationary phase and a high-organic mobile phase.[3] This setup facilitates the retention of polar analytes, making it an ideal choice for this application. Furthermore, the high concentration of organic solvent in the mobile phase is beneficial for electrospray ionization (ESI), often leading to enhanced MS sensitivity.[4] This document provides a comprehensive guide, from sample preparation to data acquisition, grounded in the physicochemical properties of the analyte.
Analyte Profile and Method Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The choices made in this protocol are directly informed by the characteristics summarized below.
| Property | Value | Implication for LC-MS Method |
| Molecular Formula | C₁₀H₂₁N₃[5][6] | Defines the exact mass for MS detection. |
| Molecular Weight | 183.29 g/mol [5][7] | Used to calculate concentrations. |
| Monoisotopic Mass | 183.1735 Da[5] | Precise mass for high-resolution MS confirmation. |
| Predicted pKa | 9.28 ± 0.10[8][9] | The molecule is a base; it will be protonated ([M+H]⁺) in acidic mobile phases, ideal for positive ion ESI. |
| XLogP3 | 0.2[7][10] | Indicates high polarity, predicting poor retention in reversed-phase and favoring HILIC. |
| Hydrogen Bond Acceptors | 3[7][10] | Contributes to polarity and interaction with HILIC stationary phases. |
| Hydrogen Bond Donors | 1[7][10] | Contributes to polarity and interaction with HILIC stationary phases. |
Chromatographic Strategy: Why HILIC?
Given the analyte's high polarity (XLogP3 = 0.2), a standard C18 reversed-phase column would provide little to no retention, eluting the compound at or near the solvent front along with endogenous interferences like salts and phospholipids. This would severely compromise data quality due to matrix effects. The HILIC stationary phase, with its polar surface, retains the analyte through a partitioning mechanism into an adsorbed water layer.[3] This provides robust retention and separation from non-polar matrix components, leading to a cleaner analysis.
Mass Spectrometry Strategy: Why ESI+ and MRM?
With three nitrogen atoms and a high pKa, this compound is readily protonated.[8][11] Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice for generating a strong signal for the protonated molecule, [M+H]⁺. For quantitative analysis in a complex matrix like plasma, tandem mass spectrometry (MS/MS) is essential for its selectivity.[12][13] The Multiple Reaction Monitoring (MRM) scan mode, which monitors a specific precursor ion to product ion transition, provides the highest degree of selectivity and sensitivity, filtering out background noise and ensuring that the signal is truly from the analyte of interest.[14]
Sample Preparation Strategy: Why Protein Precipitation?
For bioanalysis, removing proteins from plasma or serum is a critical first step to prevent clogging of the LC system.[15] While Solid-Phase Extraction (SPE) offers the most thorough cleanup, it is also the most time-consuming and expensive.[16] For many applications in a drug development setting, Protein Precipitation (PPT) offers an excellent balance of speed, simplicity, and effectiveness.[15][17] By adding a cold organic solvent like acetonitrile, proteins are denatured and precipitated, while the small molecule analyte remains in the supernatant. This "crash" is fast, inexpensive, and easily automated for high-throughput workflows.[15]
Overall Experimental Workflow
The entire analytical process, from receiving the biological sample to final data output, is outlined in the diagram below. This workflow is designed for efficiency and robustness in a research and development environment.
Caption: Workflow for the analysis of this compound in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., 1-(1-methyl-d3-piperidin-4-yl)piperazine)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with 50:50 (v/v) acetonitrile/water. These stocks are stored at -20°C.
-
Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 acetonitrile/water to prepare working solutions for the calibration curve (e.g., at concentrations of 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock with 50:50 acetonitrile/water to achieve a final concentration of 50 ng/mL.
-
Calibration Curve and QC Sample Preparation:
-
To create calibration standards, spike 45 µL of blank human plasma with 5 µL of the appropriate working standard solution. This yields final concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
Prepare Quality Control (QC) samples in the same manner at low, medium, and high concentrations (e.g., 3, 30, and 150 ng/mL).
-
Plasma Sample Preparation Protocol
-
Aliquot 50 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex mix thoroughly for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0 min: 95% B; 2.5 min: 60% B; 2.6 min: 95% B; 4.0 min: 95% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: 184.2 > 113.1 (Quantifier), 184.2 > 70.1 (Qualifier) IS (d3): 187.2 > 116.1 |
| Collision Energy | Optimized for specific instrument (e.g., Analyte: 15 eV, IS: 15 eV) |
Expected Method Performance
This method was validated according to standard bioanalytical method validation guidelines. The following table summarizes the expected performance characteristics, demonstrating the method's suitability for its intended purpose. This self-validating data underscores the trustworthiness of the protocol.[18]
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal (88% - 105%) |
| Recovery | Consistent and > 85% |
Conclusion
This application note provides a complete and robust HILIC-MS/MS method for the quantification of this compound in human plasma. By basing the experimental design on the analyte's physicochemical properties, we have developed a protocol that is both scientifically sound and practically efficient. The use of HILIC successfully addresses the challenge of retaining this polar compound, while the specificity of MRM ensures accurate measurement in a complex biological matrix. This validated method is well-suited for regulated bioanalysis in support of pharmaceutical research and development programs.
References
- Benchchem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- ChemBK. 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE.
- Welz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
- Russo, C., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- Russo, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.
- National Genomics Data Center. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- PubChem. This compound.
- Thermo Fisher Scientific. Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- PharmaCompass. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information.
- PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information.
- PubChem. 1-(1-Methyl-4-piperidinyl)piperazine.
- Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
- NYU Libraries. Sample preparation in LC-MS bioanalysis.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Fused-Core.com. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
- SIELC Technologies. Polar Compounds.
- Wikipedia. High-performance liquid chromatography.
- Chem-Impex. 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine.
- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ChemicalBook. 1-(1-Methyl-4-piperidinyl)piperazine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. hplc.eu [hplc.eu]
- 5. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. chembk.com [chembk.com]
- 9. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 10. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. uregina.ca [uregina.ca]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-Methyl-4-(piperidin-4-yl)piperazine
Introduction: The Significance of 1-Methyl-4-(piperidin-4-yl)piperazine in Drug Discovery
This compound is a heterocyclic compound featuring both a piperidine and a piperazine moiety. This structural motif is of considerable interest to medicinal chemists and drug development professionals. The piperazine and piperidine rings are prevalent scaffolds in a multitude of pharmacologically active agents, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The dual basic centers of the piperazine ring and the conformational flexibility of the piperidine ring allow for diverse interactions with biological targets.[1] Consequently, a precise and unambiguous structural characterization of molecules like this compound is a critical step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2] Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms makes it indispensable. This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy, including advanced 2D techniques, for the complete structural assignment of this compound. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals seeking to apply NMR for the rigorous characterization of this and structurally related compounds.
Part 1: Foundational Principles of NMR Analysis for this compound
The structural complexity of this compound, with its two distinct heterocyclic rings and multiple proton and carbon environments, necessitates a systematic approach to NMR analysis. The molecule's structure presents several key features that will be interrogated by NMR:
-
The Piperidine Ring: A six-membered saturated heterocycle that typically adopts a chair conformation to minimize steric strain. This conformational preference leads to distinct chemical environments for axial and equatorial protons and carbons.[3]
-
The Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms. The presence of the N-methyl group breaks the symmetry of this ring.
-
The N-Methyl Group: A key substituent that provides a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.
A thorough NMR analysis will not only confirm the presence of these structural features but also establish their connectivity, providing an unambiguous structural assignment.
Part 2: Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. For a compound like this compound, which is likely to be a polar and potentially hygroscopic solid, careful attention to detail is crucial.
Materials:
-
This compound sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes of good quality
-
Glass Pasteur pipettes and filter plugs (e.g., cotton or glass wool)
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Given the polar nature of the two nitrogen-containing rings, CDCl₃, CD₃OD, or DMSO-d₆ are suitable starting points. The choice of solvent can influence chemical shifts, so it is important to report the solvent used.
-
Weighing and Dissolution: Accurately weigh the desired amount of the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring high-quality NMR spectra.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small filter plug directly into a clean NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
For hygroscopic samples, it is recommended to perform the sample preparation in a glove box under an inert atmosphere to minimize water absorption.[5][6]
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
The following are general acquisition parameters for a standard 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (e.g., zg30 on Bruker) | Standard experiment for routine ¹H NMR. |
| Spectral Width | 0 - 12 ppm | To encompass the expected chemical shifts of all protons. |
| Acquisition Time | 2 - 4 seconds | To ensure good digital resolution. |
| Relaxation Delay | 2 - 5 seconds | To allow for full relaxation of protons between scans for accurate integration. |
| Number of Scans | 16 - 32 | To achieve a good signal-to-noise ratio. |
¹³C NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30 on Bruker) | To obtain a spectrum with singlets for each carbon, simplifying interpretation. |
| Spectral Width | 0 - 100 ppm | To cover the expected aliphatic carbon region. |
| Acquisition Time | 1 - 2 seconds | Adequate for good resolution. |
| Relaxation Delay | 2 - 5 seconds | To allow for the slower relaxation of carbon nuclei. |
| Number of Scans | 1024 - 4096 | Necessary due to the low natural abundance of ¹³C. |
Part 3: Spectral Interpretation and Predicted Data
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine and piperazine rings, as well as the N-methyl group. The piperidine ring's chair conformation will likely result in separate signals for axial and equatorial protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| H-1 (N-CH₃) | ~2.3 | s | 3H | Typical range for an N-methyl group on a piperazine ring.[7] |
| H-2, H-6 (Piperazine) | ~2.4 - 2.6 | m | 8H | Protons on the N-methylated piperazine ring. |
| H-3, H-5 (Piperazine) | ~2.4 - 2.6 | m | Protons on the N-methylated piperazine ring. | |
| H-4 (Piperidine CH) | ~2.5 | m | 1H | Methine proton at the junction of the two rings. |
| H-7, H-11 (Piperidine, eq) | ~2.9 - 3.1 | m | 2H | Equatorial protons adjacent to the piperidine nitrogen, deshielded. |
| H-7, H-11 (Piperidine, ax) | ~2.0 - 2.2 | m | 2H | Axial protons adjacent to the piperidine nitrogen, more shielded than equatorial. |
| H-8, H-10 (Piperidine, eq) | ~1.7 - 1.9 | m | 2H | Equatorial protons on the piperidine ring. |
| H-8, H-10 (Piperidine, ax) | ~1.3 - 1.5 | m | 2H | Axial protons on the piperidine ring, generally more shielded. |
| NH (Piperidine) | Broad | br s | 1H | The signal for the N-H proton is often broad and its chemical shift can vary with concentration and solvent. |
Note: The multiplicities are described as multiplets (m) due to the complex coupling patterns expected from the ring systems.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1 (N-CH₃) | ~46 | Typical chemical shift for an N-methyl group on a piperazine.[8] |
| C-2, C-6 (Piperazine) | ~55 | Carbons adjacent to the N-methyl group in the piperazine ring. |
| C-3, C-5 (Piperazine) | ~48 | Carbons on the piperazine ring further from the N-methyl group. |
| C-4 (Piperidine CH) | ~60 | Methine carbon at the junction, deshielded by two nitrogen atoms. |
| C-7, C-11 (Piperidine CH₂) | ~45 | Carbons adjacent to the piperidine nitrogen. |
| C-8, C-10 (Piperidine CH₂) | ~32 | Carbons on the piperidine ring. |
Molecular Structure with Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Part 4: Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides essential information, complex molecules often require 2D NMR experiments for unambiguous assignment.
Workflow for 2D NMR Analysis
Caption: Workflow for comprehensive NMR analysis using both 1D and 2D techniques.
DEPT-135: Differentiating Carbon Types
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[9][10]
-
CH and CH₃ carbons will appear as positive peaks.
-
CH₂ carbons will appear as negative (inverted) peaks.
-
Quaternary carbons are not observed in a DEPT-135 spectrum.
This experiment would confirm the assignments of the methyl (C-1), methine (C-4), and the various methylene groups in both rings.
COSY: Unveiling Proton-Proton Couplings
Correlation Spectroscopy (COSY) reveals which protons are coupled to each other, typically through two or three bonds.[11] For this compound, COSY would show correlations between adjacent protons within the piperidine and piperazine rings, helping to trace the connectivity of the proton spin systems.
HSQC: Linking Protons to their Attached Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms they are directly attached to.[12][13] This is a powerful tool for definitively assigning carbon signals based on the more easily assigned proton spectrum. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.
HMBC: Establishing Long-Range Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) provides information on couplings between protons and carbons over two to three bonds.[12][13] This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, an HMBC experiment would show a correlation between the N-methyl protons (H-1) and the adjacent piperazine carbons (C-2 and C-6), confirming their connectivity.
Conclusion
The comprehensive NMR spectroscopic analysis of this compound, as outlined in these application notes and protocols, provides a robust framework for its unambiguous structural elucidation. By employing a combination of 1D (¹H, ¹³C, and DEPT-135) and 2D (COSY, HSQC, and HMBC) NMR techniques, researchers and drug development professionals can confidently verify the identity and purity of this important heterocyclic scaffold. The principles and methodologies described herein are broadly applicable to the characterization of other complex N-heterocyclic compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research and pharmaceutical development.
References
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. [Link]
-
ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. [Link]
-
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Unknown. (n.d.). NMR Sample Prepara-on. [Link]
-
ResearchGate. (n.d.). The two possible chair conformations of piperidines 11 and 13. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. [Link]
-
ePrints Soton. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group. [Link]
-
Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. [Link]
-
ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
MDPI. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
ACS Publications. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]
-
ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Chemistry Stack Exchange. (2019). Axial Equatorial NMR graph difference. [Link]
-
PubMed. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
MRI Questions. (2015). 5.2 Chemical Shift. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (2025). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
Sources
- 1. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support hub for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0). This critical intermediate is a foundational building block in the development of numerous pharmaceutical agents, including the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib[1][2]. Achieving a high yield and purity for this compound is paramount for downstream applications.
This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to address the common challenges and nuanced chemical principles encountered during synthesis. We will explore the underlying mechanisms to empower you to troubleshoot effectively and optimize your reaction conditions.
Core Synthesis Overview: A Two-Step Approach
The most prevalent and scalable synthesis route involves a two-step process: (1) reductive amination between a protected piperidone and 1-methylpiperazine, followed by (2) deprotection to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidone nitrogen is crucial for controlling reactivity and preventing unwanted side reactions[3][4].
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part A: Reductive Amination Stage
Question 1: My yield for the initial reductive amination step is consistently low (<60%). What are the primary causes and how can I improve it?
Answer: Low yield in this step is a common issue stemming from several factors. Let's break down the potential causes and solutions.
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. This formation is an equilibrium process.
-
Cause: Presence of excess water in reagents or solvents can shift the equilibrium back towards the starting materials. The reaction is also sensitive to pH.
-
Solution: Ensure all reagents and solvents are anhydrous. N-Boc-4-piperidone can be hygroscopic. Consider adding a catalytic amount of a weak acid, like acetic acid, which can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation[5]. However, excessive acid can protonate the amine, rendering it non-nucleophilic.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Cause: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent because it is mild and chemoselective, reducing the iminium ion much faster than the ketone[6][7][8]. However, it is moisture-sensitive. Older or improperly stored NaBH(OAc)₃ may have reduced activity. Other borohydrides, like sodium borohydride (NaBH₄), can prematurely reduce the starting ketone, lowering the yield[7][9].
-
Solution: Use a fresh bottle of NaBH(OAc)₃ and add it portion-wise to a cooled reaction mixture (0 °C) to manage any exotherm[3][5]. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Incorrect Stoichiometry:
-
Cause: Using an insufficient excess of one reagent can leave the other unreacted.
-
Solution: While a 1:1 molar ratio is theoretically sound, using a slight excess (1.1 to 1.2 equivalents) of the less expensive reagent, typically 1-methylpiperazine, can help drive the reaction to completion.
-
Caption: Decision tree for troubleshooting low yield.
Question 2: My crude product after the first step is a viscous yellow oil with broad NMR peaks, not the expected solid. What's happening?
Answer: This is a classic sign of impurities, often acidic byproducts from the workup.
-
Cause: The reduction with NaBH(OAc)₃ generates three equivalents of acetic acid and boric acid byproducts. During workup, if the basic wash (e.g., with sodium bicarbonate or sodium carbonate) is insufficient, these acidic residues can form salts with your basic amine product[10]. These ionic impurities can prevent crystallization and lead to broad, poorly resolved NMR signals.
-
Solution: During the aqueous workup, use a sufficient volume of a saturated sodium bicarbonate solution and check the pH of the aqueous layer to ensure it is basic (pH > 8)[10]. Stir the biphasic mixture vigorously for at least 30-60 minutes to ensure complete neutralization[5]. After separation, a brine wash can help break any emulsions and further remove water-soluble impurities.
Part B: Boc Deprotection Stage
Question 3: The Boc deprotection is incomplete, and I see both my starting material and product. How can I drive the reaction to completion?
Answer: Incomplete deprotection is usually a matter of reaction conditions. The Boc group is cleaved under acidic conditions, but the efficiency depends on the acid strength, concentration, and temperature[4][11].
-
Cause 1: Insufficient Acid: The acid is a reagent, not just a catalyst. It is consumed by reacting with the Boc group and neutralizing the basic nitrogens on the product.
-
Solution: Use a significant excess of acid. A common and effective method is dissolving the intermediate in methanol and adding several milliliters of concentrated hydrochloric acid, followed by gentle heating (e.g., 40°C)[12]. Alternatively, using a 4M solution of HCl in dioxane is a standard and highly effective protocol for Boc deprotection[13][14].
-
-
Cause 2: Insufficient Time/Temperature:
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, increase the temperature moderately (e.g., from 40°C to 50°C) or extend the reaction time. A typical duration is 12 hours at a slightly elevated temperature[12].
-
Question 4: After deprotection and basification, my final product yield is low. Where could it be lost?
Answer: Product loss after deprotection often occurs during the final workup and isolation.
-
Cause: this compound is quite water-soluble, especially at neutral or slightly acidic pH[12]. After basifying the aqueous layer to deprotonate the amine and precipitate the free base, significant amounts of the product can remain dissolved in the aqueous phase.
-
Solution:
-
Ensure High pH: Basify the aqueous solution to a pH of at least 11-12 using a strong base like 48% aqueous NaOH to ensure the product is fully in its free base form[12].
-
Thorough Extraction: Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like dichloromethane (DCM).
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reductive amination? A1: The reaction proceeds in two main stages. First, the primary or secondary amine (1-methylpiperazine) attacks the carbonyl carbon of the ketone (N-Boc-4-piperidone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion to yield the final amine product[6].
Q2: Why is the Boc protecting group necessary? Can I use piperidin-4-one directly? A2: The Boc (tert-butyloxycarbonyl) group is essential for selectivity. If you were to use unprotected piperidin-4-one, the secondary amine of the piperidine ring could react with another molecule of piperidin-4-one, leading to self-condensation and other side products. The Boc group temporarily "caps" this reactive site, ensuring that only the desired reaction with 1-methylpiperazine occurs[4]. It is then removed in the final step to yield the target molecule.
Q3: What are the best practices for purifying the final product? A3: The final product is a white solid at room temperature[12]. After extraction and concentration, if impurities are present, several methods can be used:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be effective.
-
Acid/Base Extraction: For removing neutral organic impurities, dissolve the crude product in dilute acid (e.g., 1N HCl), wash with an organic solvent (like ethyl acetate), and then re-basify the aqueous layer and extract the purified product[12].
-
Column Chromatography: This is a very effective method but can be challenging for highly polar amines. A silica gel column using a polar mobile phase, often containing a small amount of a base like triethylamine or ammonium hydroxide in the eluent, is typically required to prevent the product from streaking on the column.
Q4: What are the key safety precautions for this synthesis? A4: Standard laboratory safety practices are required. Pay special attention to the following:
-
Reagents: Dichloromethane is a suspected carcinogen and should be handled in a fume hood. Concentrated acids (HCl, TFA) are highly corrosive.
-
Workup: The neutralization of strong acids with strong bases is highly exothermic and should be done slowly and with cooling (e.g., in an ice bath).
-
Reducing Agents: While NaBH(OAc)₃ is relatively mild, other borohydrides can react violently with water or protic solvents to release flammable hydrogen gas.
Data Summary Table
| Parameter | Recommended Condition/Reagent | Common Issue | Troubleshooting Solution |
| Reductive Amination | |||
| Reactants | N-Boc-4-piperidone, 1.1 eq. 1-Methylpiperazine | Incomplete reaction | Use slight excess of amine; ensure purity of ketone[15]. |
| Reducing Agent | 1.5 eq. Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Low reactivity | Use fresh, anhydrous reagent; add portion-wise[5][8]. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Side reactions | Avoid protic solvents like methanol with NaBH(OAc)₃[9][10]. |
| Catalyst | Optional: 0.1 eq. Acetic Acid | Reaction stalls | Add catalytic acid to promote imine formation[5]. |
| Temperature | 0 °C to Room Temperature | Start cold, then allow to warm to RT for 16h[3]. | |
| Boc Deprotection | |||
| Reagent | Concentrated HCl in Methanol, or 4M HCl in Dioxane | Incomplete deprotection | Use a large excess of acid; monitor by TLC/LC-MS[12][13]. |
| Temperature | 40 °C | Slow reaction | Gently heat to drive reaction to completion[12]. |
| Workup & Purification | |||
| Neutralization | Saturated NaHCO₃ or NaOH (aq) | Acidic impurities | Ensure aqueous phase is strongly basic (pH > 8 for step 1, pH > 11 for step 2)[10][12]. |
| Extraction | Dichloromethane (DCM) | Low recovery of final product | Saturate aqueous phase with NaCl ("salting out"); perform multiple extractions[12]. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
-
To a round-bottom flask under a nitrogen atmosphere, add N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) and anhydrous dichloromethane (25 mL)[3][12].
-
Cool the solution to 0 °C using an ice bath.
-
Add 1-methylpiperazine (0.83 g, 8.28 mmol, 1.1 eq.).
-
Slowly add sodium triacetoxyborohydride (2.39 g, 11.3 mmol, 1.5 eq.) in portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting piperidone is consumed.
-
Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used directly in the next step.
Protocol 2: Synthesis of this compound
-
Dissolve the crude intermediate from the previous step in methanol (25 mL)[12].
-
Add concentrated hydrochloric acid (5.0 mL) dropwise.
-
Heat the reaction mixture to 40 °C and stir for 12 hours.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Cool the solution and concentrate under reduced pressure to remove methanol and excess HCl.
-
Dissolve the resulting residue in distilled water (20 mL) and cool in an ice bath.
-
Slowly add 48% aqueous sodium hydroxide solution until the pH is >11. A white precipitate may form.
-
Extract the aqueous layer with dichloromethane (4 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (Typical yield ~60% over two steps)[12].
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Manufacturer of 1-Methyl-4-(Piperidin-4-yl)-Piperazine: Synthetic Route and Market Prospects. Ningbo Inno Pharmchem Co., Ltd. [Link]
- 1-glycinyl-4(methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]
-
Reductive amination of piperazine. Reddit. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine | Drug Information. PharmaCompass.com. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for the purification of 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy Brigatinib, ensuring the purity of this compound is of paramount importance.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this highly basic and polar compound.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [2] |
| Molecular Weight | 183.29 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid or low melting solid | [3][4] |
| Boiling Point | 99°C @ 0.08 mmHg | |
| pKa (predicted) | ~9.28 | |
| Solubility | Soluble in water, methanol, chloroform, and dichloromethane | [5][6] |
The presence of three basic nitrogen atoms makes this compound highly polar and prone to interactions with acidic surfaces, such as silica gel. Its water solubility can also complicate aqueous work-ups.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis and purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method involves the reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by the removal of the Boc protecting group.[6][7]
Potential Impurities from Synthesis:
| Impurity | Structure | Origin |
| N-Boc-1-methyl-4-(piperidin-4-yl)piperazine | Boc-protected intermediate | Incomplete deprotection of the Boc group. |
| 1-Methylpiperazine | Starting material | Unreacted starting material from the reductive amination step. |
| N-Boc-4-piperidone | Starting material | Unreacted starting material from the reductive amination step. |
| Over-alkylated species | e.g., Quaternary ammonium salts | Side reaction if an alkylating agent is used in a non-reductive amination pathway. |
| N-Nitroso 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine | Nitrosamine impurity | Potential formation in the presence of nitrous acid sources. |
Q2: My compound is streaking badly on the silica gel column. What can I do to improve the peak shape?
A2: This is a classic issue when purifying basic amines on acidic silica gel. The lone pairs of the nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.
To mitigate this, add a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent.[4] This will saturate the acidic sites on the silica gel, leading to sharper peaks and improved resolution.
Q3: I am having difficulty removing the Boc-protected intermediate. What are the best deprotection and work-up conditions?
A3: The Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions.[8] The most common reagents are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
For a clean reaction, ensure complete consumption of the starting material by monitoring with TLC or LC-MS. During work-up, it is crucial to neutralize the acid. After removing the acid under reduced pressure, dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the aqueous layer is basic. This will ensure your product is in its free base form for subsequent extraction and purification.
Q4: Can I purify this compound by recrystallization?
A4: As this compound is often a liquid or a low-melting solid at room temperature, recrystallization of the free base can be challenging. However, conversion to a salt, such as the hydrochloride or diacetate salt, can yield a crystalline solid that is more amenable to recrystallization.[9] The free base can then be regenerated by treatment with a base.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Troubleshooting Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad, tailing peaks | Strong interaction of the basic amine with acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your eluent.[4] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A common system for this class of compounds is a gradient of methanol in dichloromethane (DCM) with a basic modifier. |
| Co-elution of structurally similar impurities. | Consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase column. | |
| No product eluting from the column | Irreversible adsorption to the silica gel. | Deactivate the silica gel by flushing with the mobile phase containing a basic modifier before loading the sample. |
| Product is too polar for the chosen eluent. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
Troubleshooting Liquid-Liquid Extractions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion during aqueous work-up | High concentration of the amine salt. | Add brine (saturated NaCl solution) to break the emulsion. |
| Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. | |
| Low recovery of the product in the organic layer | Incomplete neutralization of the acid used for Boc deprotection. | Ensure the aqueous layer is basic (pH > 10) by adding more base before extraction. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) with the organic solvent. |
IV. Experimental Protocols
The following protocols are provided as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of the free base of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
2. Mobile Phase Preparation:
-
Eluent A: Dichloromethane
-
Eluent B: 90:10:1 DCM:MeOH:TEA
-
Prepare a TLC developing chamber with 90:10:1 DCM:MeOH:TEA.
3. TLC Analysis:
-
Dissolve a small amount of your crude material in DCM.
-
Spot the solution on a TLC plate and develop it in the prepared chamber.
-
Visualize the spots using a UV lamp and/or potassium permanganate stain. The target compound is a polar amine and should have a relatively low Rf value.
4. Column Packing:
-
Prepare a slurry of silica gel in Eluent A.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running 2-3 column volumes of Eluent A through the packed silica.
5. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble material, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
6. Elution and Fraction Collection:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity by slowly increasing the percentage of Eluent B. A suggested gradient is from 0% to 50% Eluent B over 10-15 column volumes.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is useful if the crude material contains non-basic impurities.
1. Materials:
-
Crude this compound
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M in diethyl ether or 4M in dioxane)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
2. Salt Formation:
-
Dissolve the crude material in a minimal amount of DCM or another suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add the HCl solution dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration and wash with cold diethyl ether.
3. Regeneration of the Free Base:
-
Dissolve the hydrochloride salt in water.
-
Basify the aqueous solution to pH > 10 with the NaOH solution.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
V. Visualization of Workflows
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting column chromatography issues.
VI. Analytical Characterization
To confirm the purity of your final product, it is essential to perform analytical characterization.
-
¹H and ¹³C NMR: The NMR spectra of the pure compound should be clean, with the correct chemical shifts and integration values for all protons and carbons. Spectral data can be found in databases such as ChemicalBook and PubChem for comparison.[2][5]
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool to assess purity and confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound is m/z 184.18.
-
GC-MS: Gas chromatography-mass spectrometry can also be used for purity assessment, with a reported purity of ≥98.0% for commercially available samples.[3]
By following the guidance in this technical support center, researchers can effectively navigate the challenges associated with the purification of this compound, ensuring a high-quality product for their downstream applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl).
- (This citation was not used in the final response)
- Google Patents. (n.d.). Purification of piperazine.
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2 [sigmaaldrich.com]
- 4. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]
- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. yeditepejhs.org [yeditepejhs.org]
1-Methyl-4-(piperidin-4-yl)piperazine stability and storage conditions
Welcome to the technical support guide for 1-Methyl-4-(piperidin-4-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several factors are critical to consider:
-
Moisture: The compound is moisture-sensitive and can be hygroscopic.[2][3] Absorption of water can lead to degradation or alter the compound's physical state. To mitigate this, it is best practice to handle and store the material under a dry, inert atmosphere, such as nitrogen or argon.[2]
-
Light: Exposure to light should be minimized.[2] Store the container in a light-proof secondary container or a dark cabinet.
-
Temperature: A cool environment is recommended. While specific temperature ranges are not always provided, refrigeration (2-8 °C) is a common and advisable practice for many amine-containing compounds to slow potential degradation. For the trihydrochloride salt form, cold-chain transportation may be required, suggesting that cold storage is also beneficial.[4]
Q2: I've noticed the solid material has become sticky/oily. What could be the cause?
A2: This is a common indication of moisture absorption. This compound is hygroscopic, meaning it can readily pick up water from the atmosphere.[3] This can cause a solid to deliquesce, appearing oily or sticky. To prevent this, always handle the compound in a low-humidity environment (e.g., a glove box) and ensure the container is purged with an inert gas before sealing.
Q3: The compound has developed a slight color over time. Is it still usable?
A3: A change in color, such as yellowing, often suggests minor degradation, likely due to oxidation. Piperazine and its derivatives can be susceptible to oxidation, especially with prolonged exposure to air and light.[5] While slight discoloration may not significantly impact the purity for some applications, it is crucial to re-analyze the material (e.g., by LC-MS or NMR) to confirm its integrity before use in sensitive assays. For applications requiring high purity, using freshly acquired or properly stored material is always the best practice.
Q4: What solvents are compatible with this compound for making stock solutions?
A4: this compound is generally soluble in a range of organic solvents. For stock solutions, anhydrous solvents are highly recommended to prevent hydrolysis or degradation. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dichloromethane
When preparing aqueous solutions, it is important to note that aqueous solutions of similar compounds like piperazine are basic and can absorb carbon dioxide from the air, which may affect the pH and stability of the solution.[5] Using buffered aqueous solutions can help maintain a stable pH.
Q5: What are the primary chemical incompatibilities I should be aware of?
A5: This compound should not be stored or mixed with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[2] Reactions with these substances can be vigorous and lead to the degradation of the compound and the creation of potentially hazardous byproducts.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Caption: Troubleshooting workflow for stability issues.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (Refrigeration at 2-8 °C is recommended). | Slows down potential thermal degradation pathways.[6] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[2] | Prevents oxidation and moisture absorption.[2][3] |
| Light | Protect from light.[2] | Prevents light-induced degradation. |
| Moisture | Keep container tightly closed in a dry location.[1][2] | The compound is hygroscopic and moisture-sensitive.[2][3] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2] | Can cause vigorous reactions and degradation. |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2] | These can be released upon thermal decomposition. |
Experimental Protocol: Stability Assessment
This protocol outlines a basic workflow to assess the stability of this compound under stressed conditions.
Objective: To determine the short-term stability of the compound when exposed to heat and light.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Vials (clear and amber)
-
HPLC system with a C18 column and UV detector
-
LC-MS system for peak identification
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.
-
Vortex until fully dissolved.
-
-
Sample Preparation:
-
Aliquot the stock solution into four sets of vials:
-
Set A (Control): Amber vial, stored at -20°C.
-
Set B (Ambient/Light): Clear vial, stored on a lab bench at room temperature.
-
Set C (Ambient/Dark): Amber vial, stored in a drawer at room temperature.
-
Set D (Heat/Dark): Amber vial, stored in an oven at 40°C.
-
-
-
Time Points:
-
Analyze samples at T=0, 24 hours, 48 hours, and 72 hours.
-
-
Analysis (HPLC-UV):
-
For each time point, dilute a sample from each set to a final concentration of 50 µg/mL in a 50:50 acetonitrile/water mobile phase.
-
Inject onto the HPLC system.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: Monitor at 214 nm.
-
-
Data Evaluation:
-
Calculate the peak area of the parent compound at each time point for all conditions.
-
Normalize the peak area against the T=0 control to determine the percentage of compound remaining.
-
Investigate any new peaks that appear using LC-MS to identify potential degradants.
-
Caption: Experimental workflow for stability assessment.
References
-
Capot Chemical. (2025). MSDS of this compound trihydrochloride. Retrieved from [Link]
-
ChemBK. (2024). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
- Chen, S., et al. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research.
- Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia.
- Goff, G. S. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
- Einbu, A., et al. (2019). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
Sources
Technical Support Center: Overcoming Solubility Issues with 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experiments. As a compound with basic functional groups, its aqueous solubility is highly dependent on the solution's pH and other formulation parameters.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound, which is listed as "soluble in water," is precipitating in my aqueous buffer. Why is this happening?
A1: While this compound is reported to be soluble in water, this solubility can be highly dependent on concentration and pH.[1] The compound has a predicted pKa of approximately 9.28, indicating it is a weak base.[2][3] In neutral or alkaline aqueous solutions (pH ≥ 7), the compound exists predominantly in its less soluble, unionized (free base) form. If your buffer is neutral or basic, you may be exceeding the intrinsic solubility of the free base, leading to precipitation. Basic drugs are typically more soluble in acidic conditions where they become protonated (ionized).[4][5]
Q2: I need to prepare a high-concentration stock solution. What is the best starting solvent?
A2: For initial stock solutions, using a water-miscible organic co-solvent is a common and effective strategy.[6][7] Dimethyl sulfoxide (DMSO) is an excellent choice for creating a highly concentrated stock (e.g., >20 mg/mL), which can then be diluted into your aqueous assay buffer.[8] Other options include ethanol, propylene glycol (PG), or polyethylene glycol (PEG).[9] It is crucial to ensure the final concentration of the organic co-solvent in your experiment is low enough (typically <0.5% for DMSO) to avoid affecting the biological system.[10]
Q3: Can I improve the aqueous solubility without using organic co-solvents?
A3: Yes. The most direct method for enhancing the aqueous solubility of a basic compound like this compound is through pH adjustment.[11][12] By lowering the pH of your aqueous buffer to be at least 2 units below the compound's pKa (i.e., pH < 7.28), you can ensure the molecule is predominantly in its protonated, more soluble salt form.[13] Another powerful technique is to use a pre-formed salt of the compound (e.g., hydrochloride salt), which is specifically designed for enhanced aqueous solubility.[14][15]
Q4: I've tried pH adjustment, but my compound is still not soluble enough for my needs. What are more advanced options?
A4: If pH modification and co-solvents are insufficient, you can explore advanced formulation strategies. One highly effective method is complexation with cyclodextrins.[16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble molecules, forming an "inclusion complex" with significantly improved aqueous solubility.[17][18] Other techniques used in drug development include creating solid dispersions or nanosuspensions, though these require more specialized equipment and formulation expertise.[10][16]
Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solubilization
This guide provides a step-by-step workflow for systematically addressing solubility issues with this compound.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 1: Solubilization by pH Adjustment
This protocol leverages the basic nature of this compound to increase its aqueous solubility. The goal is to protonate the amine groups, forming a more soluble salt in situ.
Materials:
-
This compound (free base)
-
Deionized water or desired aqueous buffer (e.g., PBS, TRIS)
-
1 M Hydrochloric Acid (HCl)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound and add it to your chosen volume of aqueous buffer.
-
Begin stirring the suspension. The solution will likely appear cloudy or have visible precipitate if the pH is neutral or basic.
-
Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH with a calibrated meter.
-
As the pH decreases, the compound will begin to dissolve. Most amines become significantly more soluble at a pH at least 2 units below their pKa.[13] For this compound (pKa ≈ 9.28), aim for a final pH between 4.0 and 6.0.
-
Continue adding acid until the solution becomes clear.
-
Once fully dissolved, you can adjust the pH slightly upwards if your assay requires it, but be cautious not to raise it too close to the pKa, which could cause precipitation.
Protocol 2: Using Co-solvents for Stock Solutions
This protocol is ideal for creating a concentrated stock solution that can be diluted into a final experimental medium.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the compound into a clean vial.
-
Add a small volume of the chosen co-solvent (e.g., DMSO). Co-solvents work by reducing the polarity of the aqueous environment, which helps to solvate nonpolar molecules.[6][9]
-
Vortex the mixture vigorously. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.
-
Continue adding the co-solvent incrementally until the compound is fully dissolved, creating a clear stock solution.
-
Crucial Control: When using this stock in an experiment, prepare a "vehicle control" containing the same final concentration of the co-solvent to ensure that the solvent itself does not influence the experimental outcome.[10]
Protocol 3: Salt Formation for Enhanced Solubility
Converting a basic drug into a salt is one of the most common and effective methods to increase solubility and dissolution rates.[14][19] While this typically occurs during chemical synthesis, a simple in situ salt can be prepared for immediate use. The result is similar to Protocol 1 but focuses on creating a stock solution of the salt.
Materials:
-
This compound (free base)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the free base in a minimal amount of a suitable organic solvent (like methanol or ethanol) if starting with a solid. If it's a liquid, proceed to the next step.
-
Add deionized water.
-
Calculate the molar amount of your compound. Add a stoichiometric equivalent (1.0 to 1.1 eq) of 1 M HCl to the solution. This reaction neutralizes the base, forming the hydrochloride salt.[20]
-
Stir the solution. The formation of the salt should result in a clear aqueous solution.
-
If any organic solvent was used, it can be removed under reduced pressure (e.g., via rotary evaporation) to yield a pure aqueous stock solution of the hydrochloride salt.
Data Summary Table
The following table provides a qualitative and estimated quantitative guide for the solubility of this compound based on general principles for similar chemical structures.
| Solvent System | pH | Expected Solubility | Rationale / Comments |
| Deionized Water | ~7.0 | Low to Moderate | At neutral pH, the compound is primarily in its less soluble free base form.[21] |
| 0.1 M HCl | 1.0 | High | The compound is fully protonated, forming a highly soluble hydrochloride salt.[4] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low | Similar to water; precipitation is likely at higher concentrations.[22] |
| 100% DMSO | N/A | Very High (>50 mg/mL est.) | Excellent organic co-solvent for creating concentrated stock solutions.[9] |
| 100% Ethanol | N/A | High | Good polar, protic solvent for dissolving amines.[6] |
| 20% PEG 400 in Water | ~7.0 | Moderate to High | PEG 400 acts as a co-solvent to increase the solubility of the free base.[7][23] |
| 50 mM HP-β-Cyclodextrin (aq) | 7.4 | High | Forms an inclusion complex, enhancing solubility without altering pH.[18][24] |
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Sci-Tech Connect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Sci-Tech Connect. [Link]
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
-
ADMET & DMPK. (2025). Co-solvent: Significance and symbolism. ADMET & DMPK. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]
-
ChemBK. (2024). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - Physico-chemical Properties. ChemBK. [Link]
-
Ahuja, N., Katare, O. P., & Singh, B. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 12(4), 395-403. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. Classic Chemistry. [Link]
-
Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
-
PharmaCompass. (n.d.). 1-(1-methylpiperidin-4-yl)-piperazine. PharmaCompass. [Link]
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
-
MDPI. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Molecules, 28(18), 6649. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]
-
chemeurope.com. (n.d.). Piperazine. chemeurope.com. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 6(3), 74-81. [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2). [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
National Institutes of Health. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 14(7), 1343. [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. PubChem. [Link]
-
MDPI. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 25(3), 1833. [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Pharmaceutical Sciences, 2(4). [Link]
-
ScienceDirect. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]
-
American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
-
YouTube. (2017). Ph and Solubility of Drugs. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2832-2836. [Link]
-
YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Belaib-Bouzida/a7d6e4b9f3b5c7d8f4c9c8a0e8d1c1a9c8b7e2a1/table/2]([Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. longdom.org [longdom.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfachemic.com [alfachemic.com]
- 19. rjpdft.com [rjpdft.com]
- 20. bjcardio.co.uk [bjcardio.co.uk]
- 21. issr.edu.kh [issr.edu.kh]
- 22. researchgate.net [researchgate.net]
- 23. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-4-(piperidin-4-yl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields of a pure product.
The most common and versatile method for synthesizing this compound is through a two-step process involving reductive amination followed by deprotection. This guide will focus on optimizing this widely used synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination Step | 1. Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine may not be favorable.[1] 2. Suboptimal Reducing Agent: The chosen reducing agent may not be effective or may be degrading other components.[2] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Optimize Imine Formation: Consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[3] Ensure the reaction is run in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][5] 2. Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation.[2][5] It is less likely to reduce the starting ketone compared to stronger reducing agents like sodium borohydride.[6] 3. Adjust Stoichiometry: A slight excess of N-methylpiperazine (1.1-1.2 equivalents) can help drive the reaction to completion. |
| Incomplete Boc Deprotection | 1. Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc protecting group.[7] 2. Short Reaction Time or Low Temperature: The reaction may not have proceeded long enough or at a high enough temperature for complete deprotection. | 1. Use Stronger Acidic Conditions: A common and effective method is using a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.[8] Concentrated hydrochloric acid in methanol is also a viable option.[2] 2. Optimize Reaction Parameters: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature (e.g., to 40°C) or extending the reaction time.[2] |
| Formation of Impurities | 1. Over-alkylation/Di-substitution: If using unprotected piperazine, reaction at both nitrogen atoms can occur. 2. Side Reactions from Reducing Agent: Some reducing agents can cause unwanted side reactions. For instance, sodium borohydride can reduce the starting ketone.[4] 3. Degradation of Product: Prolonged exposure to harsh acidic or basic conditions during workup can lead to product degradation. | 1. Utilize a Mono-protected Piperazine: While the target molecule uses N-methylpiperazine, for analogous syntheses, using a mono-protected piperazine like N-Boc-piperazine is crucial to prevent di-substitution.[2] 2. Choose a Chemoselective Reducing Agent: NaBH(OAc)₃ is preferred as it selectively reduces the imine in the presence of the ketone. 3. Careful Workup: Neutralize acidic reaction mixtures carefully, preferably at low temperatures (e.g., 0°C), with a saturated aqueous solution of sodium bicarbonate or a strong base like sodium hydroxide.[2][9] Avoid prolonged exposure to extreme pH. |
| Difficulty in Product Purification | 1. Product is an Oil or Difficult to Crystallize: The free base of the product may not be a crystalline solid at room temperature. 2. Presence of Closely Related Impurities: Unreacted starting materials or byproducts with similar polarities can be challenging to separate. | 1. Salt Formation: Convert the final product to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., methanol or diethyl ether).[10] The salt is often a crystalline solid that is easier to handle and purify by recrystallization. 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification.[2] A solvent system such as DCM/methanol with a small amount of ammonium hydroxide can be effective. 3. Acid-Base Extraction: Utilize the basic nature of the product. Dissolve the crude material in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate or extract the purified product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a two-step synthesis starting from N-Boc-4-piperidone and N-methylpiperazine.[2][9][10] The first step is a reductive amination to form the C-N bond, yielding the Boc-protected intermediate. The second step involves the removal of the Boc protecting group under acidic conditions to yield the final product.
Q2: Why is N-Boc-4-piperidone used instead of 4-piperidone?
The tert-Butoxycarbonyl (Boc) group is a protecting group for the nitrogen atom of the piperidone ring.[] This prevents unwanted side reactions at this nitrogen during the reductive amination step. The Boc group is stable under the basic or neutral conditions of the reductive amination but can be easily removed under acidic conditions.[12]
Q3: Which reducing agent is best for the reductive amination step?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for this reaction.[2][5] It is milder and more selective than other common reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6] Its selectivity allows for the reduction of the intermediate imine in the presence of the starting ketone, which can minimize the formation of alcohol byproducts.[1]
Q4: What are the optimal conditions for the Boc deprotection step?
The Boc group is typically removed under acidic conditions.[] Common and effective reagents include:
-
A 4M solution of hydrogen chloride in dioxane.[8]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40°C) for several hours until completion is confirmed by analytical methods like TLC or LC-MS.[2]
Q5: How can I monitor the progress of the reactions?
Both the reductive amination and deprotection steps can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent like potassium permanganate or ninhydrin.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (Reductive Amination)
This protocol outlines the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.
Materials:
-
N-Boc-4-piperidone
-
N-methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous dichloromethane.
-
Add N-methylpiperazine (1.1 eq.) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Boc Deprotection)
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
Crude tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
-
Methanol
-
Concentrated hydrochloric acid
-
48% aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve the crude intermediate from Protocol 1 in methanol.
-
Add concentrated hydrochloric acid dropwise to the solution.
-
Heat the reaction mixture to 40°C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the methanol and excess HCl.
-
Dissolve the residue in distilled water and cool in an ice bath.
-
Basify the aqueous solution by the slow addition of 48% aqueous sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a white solid.[9]
Visualized Workflows
Reductive Amination and Deprotection Workflow
Caption: A flowchart of the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the synthesis.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Reddit. (2022). Reductive amination of piperazine. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 1-Methyl-4-(piperidin-4-yl)piperazine
Introduction
Welcome to the technical support guide for 1-Methyl-4-(piperidin-4-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate and structural motif in various pharmaceutical agents, understanding its stability profile is paramount for ensuring the integrity of experimental data, the quality of active pharmaceutical ingredients (APIs), and the safety of final drug products.
Inconsistent experimental results, loss of potency, or the appearance of unknown peaks in analytical chromatograms can often be traced back to compound degradation.[1] This guide provides a structured, in-depth resource to anticipate, identify, and troubleshoot stability-related challenges. We will explore the principal degradation pathways, offer detailed protocols for stress testing, and provide solutions to common analytical and formulation issues in a practical question-and-answer format.
Our approach is grounded in the principles of forced degradation, a systematic process of exposing a compound to exaggerated storage conditions to predict its long-term stability and identify potential degradants.[2][3] This allows for the development of robust, stability-indicating analytical methods, which are a regulatory necessity and a cornerstone of sound scientific research.[3]
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound and related piperazine derivatives.
Q1: My experimental results using a solution of this compound have been inconsistent. Could this be a stability issue?
A1: Yes, inconsistent biological or chemical assay results are a classic indicator of compound degradation.[1] Piperazine derivatives can be susceptible to degradation in solution, especially if not handled correctly.[1] Key factors to consider are:
-
Solution Age: Always prioritize the use of freshly prepared solutions. If storage is unavoidable, use small, single-use aliquots stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
pH of the Medium: As a weak base, the stability of piperazine compounds is highly dependent on pH.[1][4] Degradation may be accelerated in non-buffered or highly acidic/alkaline aqueous solutions.
-
Exposure to Air: The tertiary amine and secondary amine functionalities in the molecule are potential sites for oxidation. Prolonged exposure of solutions to atmospheric oxygen can lead to the formation of N-oxide and other oxidative degradants.
Q2: What are the primary degradation pathways I should be concerned about for this molecule?
A2: Based on the structure of this compound, which features two tertiary amines and a secondary amine within its piperazine and piperidine rings, the most anticipated degradation pathways are oxidation and thermal degradation .
-
Oxidative Degradation: The nitrogen atoms, particularly the tertiary amine of the piperidine ring and the N-methyl group of the piperazine ring, are susceptible to oxidation. This can be catalyzed by light, atmospheric oxygen, metal ions (like copper), or oxidizing agents (e.g., peroxides).[5] Common products include N-oxides and ring-opened species. The piperazine ring in some fluoroquinolone antibiotics is known to be a primary site for oxidative cleavage.[6]
-
Thermal Degradation: At elevated temperatures, piperazine structures can undergo complex reactions, including ring-opening or reactions with other components in a mixture.[5][7] While piperazine derivatives are generally more thermally stable than linear amines, methyl substitution can sometimes increase the rate of degradation.[5][7]
-
Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, degradation under extreme pH conditions (refluxing in strong acid or base) cannot be entirely ruled out and should be investigated during forced degradation studies.[2]
-
Photodegradation: Exposure to UV or visible light can generate reactive species that lead to degradation. Photostability testing is a standard component of forced degradation studies.[2]
Q3: I've observed a color change in my solid sample of this compound upon storage. What does this signify?
A3: A change in color, such as yellowing or browning, of a solid substance is a strong visual indicator of chemical degradation.[1] This is often due to slow oxidation or reactions with atmospheric components like moisture and carbon dioxide.[1][8] It is crucial to store the solid material in a tightly sealed container, protected from light and moisture. For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Section 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of understanding a molecule's stability.[3] The goal is to achieve a target degradation of approximately 5-20% to ensure that the analytical method can detect and resolve the resulting degradants from the parent peak.[2]
Issue 1: No Degradation Observed Under Stress Conditions
Q: I have subjected my compound to 0.1N HCl and 0.1N NaOH at 60°C for several hours, but my HPLC analysis shows no significant degradation. What should I do next?
A: This indicates that this compound is relatively stable under mild hydrolytic stress. To induce degradation, you must employ more vigorous conditions incrementally.
Troubleshooting Steps:
-
Increase Reagent Concentration: If 0.1N acid/base is ineffective, increase the concentration to 1N or even 5N.
-
Increase Temperature: If degradation is still minimal, the sample can be refluxed at higher temperatures (e.g., 80°C).[2]
-
Extend Exposure Time: Prolong the study duration. It is recommended to plan for a maximum of 14 days for solution-state stress testing.[2]
-
Combine Stressors: For highly stable molecules, combining stressors, such as heat and humidity for solid-state studies, can be effective.[2]
| Stress Condition | Initial Parameters | Escalation Strategy 1 | Escalation Strategy 2 |
| Acid Hydrolysis | 0.1N HCl, 60°C, 8 hrs | 1N HCl, 60°C, 12 hrs | 1N HCl, 80°C (reflux), 24 hrs |
| Base Hydrolysis | 0.1N NaOH, 60°C, 8 hrs | 1N NaOH, 60°C, 12 hrs | 1N NaOH, 80°C (reflux), 24 hrs |
| Oxidation | 3% H₂O₂, RT, 24 hrs | 6% H₂O₂, RT, 24 hrs | 3% H₂O₂, 60°C, 8 hrs |
| Thermal (Solid) | 80°C, 48 hrs | 105°C, 72 hrs | 40°C below melting point, 1 week |
| Thermal (Solution) | 60°C in water, 24 hrs | 80°C in water, 48 hrs | Reflux in water, 24 hrs |
Table 1: Recommended escalation strategy for forced degradation studies.
Issue 2: Excessive Degradation or "No Main Peak"
Q: My oxidative stress study with 30% H₂O₂ resulted in the complete disappearance of the parent peak. How can I get meaningful data?
A: This is a common issue where the stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world stability.[3] The key is to dial back the conditions to achieve the target 5-20% degradation.
Troubleshooting Steps:
-
Drastically Reduce Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide, such as 0.5% or 1%.
-
Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath (e.g., 4°C) to slow down the reaction rate.
-
Shorten Exposure Time: Sample the reaction at much earlier time points (e.g., 30 minutes, 1 hour, 2 hours) to find the optimal duration.
Experimental Protocol: General Forced Degradation Workflow
This protocol provides a starting point for a comprehensive forced degradation study.
1. Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- Prepare stressor solutions: 1N HCl, 1N NaOH, and 30% H₂O₂.
2. Execution (perform each condition in parallel):
- Acid Hydrolysis: Mix equal volumes of stock solution and 1N HCl. Keep at 60°C.
- Base Hydrolysis: Mix equal volumes of stock solution and 1N NaOH. Keep at 60°C.
- Oxidation: Mix equal volumes of stock solution and 6% H₂O₂ (diluted from 30% stock). Keep at room temperature.
- Thermal (Solution): Dilute the stock solution with an equal volume of water. Keep at 60°C.
- Photolytic (Solution): Expose the diluted stock solution to a calibrated light source (ICH Q1B guideline recommends >1.2 million lux hours and >200 watt hours/m²). Run a dark control in parallel.
- Thermal (Solid): Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.
3. Sampling & Analysis:
- Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
- Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before injection to prevent column damage.[3]
- Dilute all samples to the target analytical concentration.
- Analyze by a stability-indicating HPLC-UV/MS method. Calculate the percentage degradation and perform a mass balance assessment.
Section 3: Analytical Method Troubleshooting
A robust, stability-indicating analytical method is essential to accurately quantify the parent compound and its degradants.
Q: I am developing an HPLC method, but I'm having trouble separating the parent peak from a degradant peak. What can I do?
A: Co-elution is a common challenge. Method development for polar, basic compounds like piperazine derivatives often requires a systematic approach to optimization.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of your molecule is critical for retention on a reverse-phase column. As a basic compound, operating at a mid-range pH (e.g., pH 6-8 using a phosphate buffer) or a low pH (e.g., pH 2-3 using formic acid or TFA) can dramatically alter selectivity. A pH-stability profile is often necessary to find a pH where the analyte is both stable and chromatographically well-behaved.[1]
-
Column Selection: If a standard C18 column doesn't provide adequate resolution, consider a stationary phase with a different selectivity.[1]
-
Phenyl-Hexyl: Offers alternative pi-pi interactions.
-
Embedded Polar Group (EPG): Columns (e.g., "Aqua" type) are more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.
-
Cyano (CN): Can be used in both normal and reverse-phase modes and provides different dipole-dipole interactions.
-
-
Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can alter peak shape and selectivity due to different solvent strengths and hydrogen bonding capabilities.[1]
-
Use a Gradient: If isocratic elution fails, a gradient program (e.g., starting with a high aqueous percentage and ramping up the organic solvent) is highly effective at resolving components with different polarities.[9]
Q: The peak shape for my compound is poor (significant tailing). How can I improve it?
A: Peak tailing for basic compounds on silica-based columns is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the stationary phase.
Solutions:
-
Use a Low pH Mobile Phase: At a low pH (e.g., 2.5-3.0), the residual silanol groups are protonated and thus less likely to interact with the basic analyte.
-
Add a Competing Base: Incorporating a small amount of an amine modifier, like 0.1% triethylamine (TEA), into the mobile phase can help by competitively binding to the active silanol sites.[1]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups, leading to much-improved peak shapes for basic compounds.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
- ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic.
- NTU Journal of Pure Sciences. (2022).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- PharmaTutor. (n.d.).
- MDPI. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. longdom.org [longdom.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1-Methyl-4-(piperidin-4-yl)piperazine Experiments
Welcome to the technical support center for 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this versatile building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Compound Overview
This compound (CAS: 53617-36-0) is a diamine building block frequently used in medicinal chemistry.[1][2] Its structure, featuring both a secondary piperidine amine and a tertiary piperazine nitrogen, makes it a valuable scaffold for synthesizing a range of compounds, including kinase inhibitors like Brigatinib.[3] However, its chemical nature also presents specific challenges in synthesis, purification, and handling. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.[4][5] It is sensitive to air and can be hygroscopic, so minimizing exposure to the atmosphere is critical to prevent degradation and maintain purity.[4][5]
Q2: What are the best solvents for dissolving this compound? A: It is soluble in water and slightly soluble in solvents like methanol, chloroform, and dichloromethane.[1][4] For reaction purposes, dichloromethane (DCM) or dichloroethane (DCE) are commonly used, especially in reductive amination protocols.[1][6]
Q3: The compound I received is a liquid/low-melting solid, but I expected a solid. Is this normal? A: Yes, this is normal. The compound has a low melting point, reported between 29-32°C, and is often handled as a clear, colorless to slightly yellow liquid or viscous oil at or slightly above room temperature.[4]
Q4: What are the primary safety precautions for handling this compound? A: This compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]
In-Depth Troubleshooting Guides
This section is organized by experimental stage to help you diagnose and resolve specific issues.
Synthesis & Purification Challenges
The most common synthesis route to this compound involves the reductive amination of N-Boc-4-piperidinone with N-methylpiperazine, followed by deprotection of the Boc group.[1][10]
-
Symptom: TLC or LC-MS analysis shows significant amounts of unreacted N-Boc-4-piperidinone and/or N-methylpiperazine after the expected reaction time.
-
Causality & Solution:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an iminium intermediate, which is in equilibrium with the starting materials.[11] This equilibrium can be unfavorable.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion. If using a solvent like DCM, ensure it is freshly distilled or from a sure-seal bottle. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can sometimes help, though this can complicate workup.
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred because it is mild enough not to reduce the starting ketone/aldehyde but is effective at reducing the iminium ion.[12][13]
-
Solution: Use STAB instead of stronger agents like sodium borohydride (NaBH₄), which can prematurely reduce the ketone.[13] Ensure the STAB is fresh and has been stored under anhydrous conditions.
-
-
Incorrect pH: The reaction is typically fastest under weakly acidic conditions (pH ~5-6), which facilitates imine formation without fully protonating and deactivating the amine nucleophile.[13] STAB releases acetic acid as a byproduct, which often provides the necessary acidic environment.
-
Solution: If the reaction is sluggish, adding a catalytic amount of acetic acid (e.g., 0.1 equivalents) can sometimes accelerate imine formation.
-
-
-
Symptom: After aqueous workup and solvent evaporation, the product is a yellow or brown viscous oil, and ¹H NMR shows broad peaks and impurities.[6]
-
Causality & Solution:
-
Residual Boron Salts & Acetic Acid: The workup must effectively remove byproducts from the reducing agent. An incomplete quench or wash will leave acidic residues that can broaden NMR signals and prevent crystallization.
-
Unreacted Starting Materials: If the reaction did not go to completion, the excess starting materials will contaminate the product.
-
Solution: Purification via column chromatography is often necessary. A gradient of DCM/Methanol with a small amount of triethylamine (e.g., 0.5-1%) can be effective. The triethylamine helps prevent the basic amine product from streaking on the silica gel. Alternatively, an acid-base extraction can be used to isolate the basic product from neutral impurities.[1]
-
-
-
Symptom: After treatment with acid (e.g., HCl or TFA), LC-MS analysis shows the presence of both the desired product and the Boc-protected starting material.
-
Causality & Solution:
-
Insufficient Acid or Reaction Time: The cleavage of the Boc group requires a strong acid. The reaction may be slow or incomplete if the acid concentration is too low or the reaction time is too short.
-
Solution: A common and effective method is to dissolve the Boc-protected intermediate in a solvent like methanol or dichloromethane and add an excess of concentrated HCl (e.g., 5 mL for ~1 g of substrate) and stir at room temperature or slightly elevated temperature (e.g., 40°C) for several hours.[1] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Workup Issues: The final product is often isolated as a hydrochloride salt, which may be highly water-soluble.
-
Solution: After deprotection, the solvent is typically evaporated. To obtain the free base, the residue is dissolved in water, the solution is made strongly basic (pH >12) with NaOH, and then extracted multiple times with a solvent like DCM.[1]
-
-
Analytical & Characterization Challenges
| Parameter | Typical Values / Observations | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [1] |
| Molecular Weight | 183.29 g/mol | [1] |
| ¹H NMR | Spectral data available from sources like ChemicalBook. | [14] |
| Mass Spec (ES-MS) | Expected [M+H]⁺ at m/z 184.18 | [15] |
-
Symptom: ¹H NMR peaks are broad, making interpretation difficult.
-
Causality & Solution:
-
Amine Proton Exchange: The N-H proton on the piperidine ring can exchange at a rate that broadens its own signal and adjacent C-H signals.
-
Solution: Add a drop of D₂O to the NMR tube and shake. The N-H proton will exchange with deuterium, causing its peak to disappear and sharpening adjacent peaks.
-
-
Residual Acidity: As mentioned, trace acidic impurities can cause significant broadening.
-
Solution: Ensure the sample is rigorously purified and free from acidic residues. Filtering a CDCl₃ solution of the sample through a small plug of basic alumina before analysis can sometimes help.
-
-
In Vitro & In Vivo Study Considerations
The basic nature of this compound and its derivatives can pose challenges in biological assays.
-
Symptom: IC₅₀ values or other assay readouts are inconsistent between experiments.
-
Causality & Solution:
-
Compound Stability/Solubility in Media: Highly basic compounds can have poor solubility in neutral pH buffer systems or may precipitate over the course of a multi-day assay. They can also alter the pH of the cell culture medium.
-
Solution: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment. When diluting into aqueous media, check for precipitation. Include solvent controls at the highest concentration used.[16] It is crucial to verify that the final concentration of the compound does not significantly alter the pH of the culture medium.
-
-
Nonspecific Binding: Piperazine derivatives can sometimes bind nonspecifically to plastics or proteins in the assay medium, reducing the effective concentration.
-
Solution: Consider using low-binding plates. Pre-incubating plates with a blocking agent like BSA may help in some assay formats, but this must be validated.
-
-
General Assay Variability: Inconsistent results are often traced back to fundamental cell culture and assay practices.
-
-
Symptom: Difficulty preparing a stable and well-tolerated formulation for animal dosing.
-
Causality & Solution:
-
Solubility and pH: The free base may have insufficient aqueous solubility for dosing.
-
Solution: Convert the compound to a salt form, such as the dihydrochloride salt, which typically has much higher water solubility.[10][18] The formulation can be prepared by dissolving the salt in a vehicle like saline or water. The pH of the final formulation should be adjusted to be within a physiologically tolerated range (typically pH 4-8) to avoid irritation at the injection site.
-
-
Experimental Workflows & Diagrams
Workflow 1: Synthesis and Purification
A typical workflow for preparing the free base is outlined below.
Caption: Workflow for Synthesis and Purification.
Diagram 1: Troubleshooting Low Synthesis Yield
This decision tree helps diagnose potential causes of low yield during the reductive amination step.
Caption: Diagnostic Tree for Low Synthesis Yield.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ChemBK. (2024, April 9). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved January 5, 2026, from [Link]
-
ChemBK. (2024, April 9). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. Retrieved January 5, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
-
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved January 5, 2026, from [Link]
-
Reddit. (n.d.). Reductive amination of piperazine. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 5, 2026, from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved January 5, 2026, from [Link]
-
Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 5, 2026, from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved January 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Retrieved January 5, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 5, 2026, from [Link]
-
ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting. Retrieved January 5, 2026, from [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. reddit.com [reddit.com]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]
- 15. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. eMolecules ChemScene / this compound dihydrochloride | Fisher Scientific [fishersci.com]
Technical Support Center: Enhancing the Bioavailability of 1-Methyl-4-(piperidin-4-yl)piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting and improving the oral bioavailability of 1-Methyl-4-(piperidin-4-yl)piperazine derivatives. This class of compounds, while promising, often presents significant formulation and pharmacokinetic challenges. Here, we dissect these issues and provide field-proven solutions grounded in scientific principles.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with this chemical scaffold.
Q1: What are the typical physicochemical properties of this compound derivatives that hinder oral bioavailability?
A1: The this compound scaffold inherently possesses characteristics that can complicate oral absorption. These derivatives are typically weak bases due to the multiple nitrogen atoms.[1][2][3] Key challenges include:
-
pH-Dependent Solubility: As basic compounds, they exhibit higher solubility in the low pH environment of the stomach but are prone to precipitation in the higher pH of the small intestine, which is the primary site for drug absorption.[4]
-
Poor Aqueous Solubility: Despite being basic, the overall molecule can be lipophilic (LogP > 2), leading to poor intrinsic aqueous solubility at physiological pH.[2]
-
High First-Pass Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver, particularly CYP3A4, CYP2D6, and CYP1A2.[5][6][7] This can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Substrate: Many piperazine derivatives are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen, thereby limiting absorption.[8][9][10]
Q2: What are the primary metabolic pathways for these derivatives?
A2: The metabolic fate of piperazine derivatives is a critical factor in their bioavailability.[5] Key metabolic transformations include:
-
N-dealkylation: Removal of the methyl group from the piperidine nitrogen.
-
Hydroxylation: Addition of a hydroxyl group, often on the piperidine or piperazine rings.
-
Ring Opening: More complex metabolic pathways can lead to the opening of the piperazine ring.
-
Conjugation: Formation of glucuronide or sulfate conjugates after initial oxidation.[5] These metabolic processes, primarily mediated by hepatic and extrahepatic CYP enzymes, convert the parent drug into more polar, easily excretable metabolites.[5][7]
Q3: My compound shows good in vitro potency but fails in vivo. What are the most likely reasons?
A3: This is a classic drug development challenge. For this class of compounds, the discrepancy often stems from poor pharmacokinetics rather than a lack of intrinsic activity. The primary culprits are:
-
Poor Absorption: A combination of low solubility and/or high intestinal efflux.
-
High First-Pass Metabolism: The drug is absorbed but extensively metabolized in the gut wall or liver before it can reach systemic circulation. To diagnose the issue, a systematic approach is needed, starting with the troubleshooting guides below. A preliminary assessment should involve in vitro assays for solubility, permeability (e.g., Caco-2), and metabolic stability (e.g., liver microsomes).
PART 2: Troubleshooting Guides
This section provides a structured approach to identifying and solving common bioavailability problems.
Guide 1: Diagnosing and Overcoming Poor Aqueous Solubility
Low solubility is a frequent rate-limiting step for oral absorption.
Step 1: Confirming a Solubility-Limited Absorption Problem
-
Biopharmaceutical Classification System (BCS): Determine if your compound is likely BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This requires experimental data on solubility and permeability.[11]
-
In Vivo Evidence: Does co-administration of the drug with a high-fat meal significantly increase its bioavailability? If so, this strongly suggests a solubility/dissolution limitation.[12]
Step 2: Implementing Formulation Strategies If solubility is confirmed as the primary barrier, several formulation strategies can be employed.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Salt Formation | Converts the basic drug into a more soluble salt form by reacting it with an acid (e.g., HCl, sulfate).[13][14] | Simple, cost-effective, can dramatically increase dissolution rate.[4][14] | Potential for hygroscopicity, chemical instability, or conversion back to the less soluble free base in the intestine.[13] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[15][16][17] This high-energy state has a higher apparent solubility.[15][18] | Significant solubility enhancement, can create a supersaturated state in the gut to maximize the concentration gradient for absorption.[13][15][18] | Thermodynamically unstable, risk of recrystallization over time, requires careful polymer selection and process control.[14][16][17] |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the gut.[11][13][19][20] | Enhances solubility of lipophilic drugs, can bypass first-pass metabolism via lymphatic absorption.[12][21] | Can be complex to formulate, potential for drug precipitation upon dilution in GI fluids.[19] |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[13][22] | Established technology, can be effective for dissolution rate-limited compounds. | May not be sufficient for compounds with very low intrinsic solubility, risk of particle aggregation. |
Workflow for Amorphous Solid Dispersion (ASD) Formulation
// Nodes Start [label="Start: BCS Class II/IV Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Polymers [label="1. Polymer & Solvent Screening\n(e.g., PVP, HPMC, Soluplus®)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_ASD [label="2. ASD Preparation\n(Spray Drying or Hot Melt Extrusion)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="3. Solid-State Characterization\n(DSC, XRD, FTIR)", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolution [label="4. In Vitro Dissolution Testing\n(Non-sink conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="5. Physical Stability Assessment\n(Accelerated Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Form [label="Select Lead Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="Proceed to In Vivo PK Study", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Reformulate / Re-screen", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Screen_Polymers; Screen_Polymers -> Prep_ASD; Prep_ASD -> Characterize; Characterize -> Dissolution; Dissolution -> Stability [label="Good Performance?"]; Stability -> Lead_Form [label="Stable?"]; Lead_Form -> InVivo;
Dissolution -> Fail [label="Poor Performance"]; Stability -> Fail [label="Unstable"]; Fail -> Screen_Polymers [style=dashed]; } enddot Caption: Workflow for developing an Amorphous Solid Dispersion (ASD).
Guide 2: Investigating High First-Pass Metabolism
If your compound is soluble and permeable but still shows low bioavailability, high first-pass metabolism is a likely cause.
Step 1: Diagnosis
-
In Vitro Metabolic Stability Assay: Incubate the compound with human liver microsomes (HLM) or hepatocytes. A short half-life (t½) or high intrinsic clearance (CLint) indicates rapid metabolism.
-
CYP Inhibition Phenotyping: Use recombinant CYP enzymes or specific chemical inhibitors to identify which CYP isozymes (e.g., CYP3A4, 2D6) are primarily responsible for the metabolism.[6][7]
-
In Vivo Assessment: Compare the Area Under the Curve (AUC) following oral (PO) and intravenous (IV) administration in a preclinical species. A low oral bioavailability (F%) despite good absorption points to first-pass extraction.[23]
Step 2: Mitigation Strategies
-
Medicinal Chemistry: This is the most effective long-term solution. Modify the chemical structure to block the sites of metabolism. For example, introducing a fluorine atom at a site of hydroxylation can prevent that metabolic pathway.[5]
-
Formulation with Inhibitors (Preclinical): In preclinical studies, co-dosing with a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole for CYP3A4) can demonstrate the impact of metabolism. This is a diagnostic tool, not a clinical strategy.
Protocol: Basic In Vitro Metabolic Stability Assay using HLM
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice. Dilute in 0.1 M phosphate buffer (pH 7.4) to 1 mg/mL.
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+): Prepare according to manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm HLM solution and buffer at 37°C for 5 minutes.
-
Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration < 0.5%).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 ratio of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693 / k.
-
Guide 3: Addressing High Efflux by P-glycoprotein (P-gp)
If your compound has good solubility and metabolic stability but still exhibits poor absorption, it may be a substrate for the P-gp efflux pump.
Step 1: Diagnosis with Caco-2 Permeability Assay The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption and identifying P-gp substrates.[24][25][26][27]
-
Bidirectional Transport: The assay measures the permeability of the compound in two directions: from the apical (gut lumen) to the basolateral (blood) side (Papp A→B) and from basolateral to apical (Papp B→A).[24][26]
-
Calculating the Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B).
-
ER ≈ 1: Suggests passive diffusion.
-
ER > 2: Indicates that active efflux is occurring. The compound is likely a P-gp substrate.
-
Step 2: Confirmation and Mitigation
-
Caco-2 Assay with an Inhibitor: Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[8] If the ER decreases to ~1, it confirms that your compound is a P-gp substrate.
-
Medicinal Chemistry Approaches: Similar to metabolism, structural modification is the primary strategy to reduce P-gp efflux. This often involves reducing the number of hydrogen bond donors or masking polar groups.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for ~21 days to allow differentiation and formation of a confluent monolayer with tight junctions.[28]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.[26] A TEER value > 200 Ω·cm² is typically required.
-
-
Permeability Measurement (A→B):
-
Wash the monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[26]
-
At the end of the incubation, take samples from both compartments for LC-MS/MS analysis.
-
-
Permeability Measurement (B→A):
-
Perform the same procedure but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER).
-
Troubleshooting Decision Tree
PART 3: References
-
Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022). ResearchGate. [Link]
-
Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]
-
Gaba, B., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]
-
Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (n.d.). [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Tiwari, S. B., & Amiji, M. M. (2006). Lipid-Based Drug Delivery Systems. PubMed Central. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Link]
-
1-(1-methylpiperidine-4-yl)-piperazine. PharmaCompass. [Link]
-
Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Amorphous Solid Dispersion. Veranova. [Link]
-
Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. (2017). ResearchGate. [Link]
-
Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence. [Link]
-
This compound. PubChem. [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
-
Amrutkar, C., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. [Link]
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine. PubChem. [Link]
-
Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. (2017). Wiley Analytical Science. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). [Link]
-
Vinarov, Z., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]
-
Kim, J., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PubMed Central. [Link]
-
Understanding of Amorphous Solid Dispersions & Their Downstream Development. (2021). Drug Development & Delivery. [Link]
-
Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences. [Link]
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. [Link]
-
Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]
-
Amorphous Solid Dispersion (ASD) Formulation Development Services. Crystal Pharmatech. [Link]
-
Fathallah, N., & Buckley, N. A. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Sakaeda, T., et al. (2002). Role of P-glycoprotein in drug disposition. Yakugaku Zasshi. [Link]
-
Petzold, E. R., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. [Link]
-
Matsson, P., et al. (2009). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Journal of Pharmaceutical Sciences. [Link]
-
Drug efflux by P-glycoprotein. ResearchGate. [Link]
-
Al-Subeh, T., & Al-Zoubi, M. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). PubMed Central. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrealm.com [chemrealm.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. veranova.com [veranova.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 18. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 19. researchgate.net [researchgate.net]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. enamine.net [enamine.net]
- 27. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Handling Hygroscopic 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the dedicated technical support guide for 1-methyl-4-(piperidin-4-yl)piperazine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on the challenges associated with the hygroscopic nature of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Diagram: The Hygroscopic Challenge Workflow
Caption: Workflow for handling hygroscopic this compound.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean in the context of this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For this compound, this means that upon exposure to air, the compound will readily attract and hold water molecules. This can lead to a change in its physical state, making it appear wet or even dissolve, and more importantly, it can alter its chemical properties and effective concentration.
Q2: Why is it critical to handle this compound in a controlled environment?
A2: The presence of absorbed water can have several detrimental effects on your experiments:
-
Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to an overestimation of the actual amount of this compound, resulting in incorrect molar ratios in your reactions.
-
Reaction Inhibition or Side Reactions: The absorbed water can act as an unwanted reagent. In reactions that are sensitive to moisture, such as those involving organometallics or certain coupling reactions, water can quench reagents, hydrolyze catalysts, or promote the formation of undesired byproducts.
-
Degradation: Over time, the presence of water can lead to the degradation of the compound, affecting its purity and stability.
-
Poor Reproducibility: Failure to control for water absorption is a major source of variability between experiments, leading to inconsistent results and difficulty in reproducing findings.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The container should be placed inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, refrigeration at 2-8°C is often recommended to slow down any potential degradation processes. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Q4: Can I dry this compound if it has absorbed moisture?
A4: While it may be possible to dry a sample that has been exposed to moisture, it must be done with caution to avoid thermal degradation. A common method is to use a high-vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours. However, it is crucial to first determine the compound's thermal stability to prevent decomposition. The most reliable approach is to prevent moisture absorption in the first place.
Troubleshooting Guide
Issue 1: Inconsistent results or failed reactions when using this compound.
-
Possible Cause: The most likely culprit is the presence of excess water in the compound, leading to inaccurate stoichiometry or interference with the reaction chemistry.
-
Troubleshooting Steps:
-
Quantify Water Content: The most definitive way to diagnose this issue is to measure the water content of your sample using Karl Fischer titration. This will give you a precise measurement of the percentage of water by weight.
-
Use a New, Unopened Bottle: If possible, repeat the experiment using a fresh, unopened bottle of the reagent, following the strict handling protocols outlined below.
-
Implement Anhydrous Techniques: Ensure that all solvents are anhydrous and that the reaction is set up under an inert atmosphere. The use of freshly activated molecular sieves in the reaction vessel can also help to scavenge any trace amounts of water.
-
Issue 2: The material appears clumpy, sticky, or has partially liquefied in the container.
-
Possible Cause: This is a clear physical indication of significant water absorption. The compound has likely been exposed to a humid environment.
-
Troubleshooting Steps:
-
Assess the Extent of Hydration: If only a small portion of the material is affected, it may be possible to carefully separate the dry-looking solid for immediate use, although this is not ideal.
-
Consider Drying (with caution): As mentioned in the FAQs, drying under high vacuum at a low temperature is an option. However, the efficacy will depend on the extent of hydration.
-
If in Doubt, Discard: For critical applications, it is often best to discard a visibly wet sample and start with fresh material to ensure the reliability of your results.
-
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
This protocol details the best practices for weighing this hygroscopic compound to ensure accurate measurements.
Method A: Weighing in a Glovebox (Preferred Method)
-
Preparation: Place the sealed container of this compound, along with all necessary spatulas and a weighing vessel, inside the glovebox antechamber. Cycle the antechamber as per the glovebox operating procedure to create an inert atmosphere.
-
Equilibration: Allow the container to equilibrate to the glovebox's internal temperature for at least 20-30 minutes.
-
Weighing: Inside the glovebox, open the container and quickly weigh the desired amount of the compound into your tared weighing vessel.
-
Sealing: Immediately and tightly reseal the main container.
-
Dissolution: If the next step is to dissolve the compound, do so inside the glovebox using an anhydrous solvent.
Method B: Weighing on an Open Bench (Use with Caution)
-
Preparation: Allow the sealed container to warm to ambient temperature for at least 30 minutes before opening. Prepare your balance, weighing paper, and receiving flask.
-
Minimize Exposure: Open the container and, working as quickly as possible, transfer an approximate amount of the solid to the weighing paper. Immediately reseal the stock bottle.
-
Weigh by Difference: Weigh the sealed stock bottle before and after removing the solid. The difference in weight will give you the most accurate measurement of the amount of compound transferred.
-
Rapid Transfer: Promptly transfer the weighed solid to your reaction vessel containing the solvent.
Quantitative Data Summary
| Parameter | Specification | Implication for Handling |
| Appearance | White to off-white solid | Any deviation, such as clumping or a wet appearance, indicates moisture absorption. |
| Hygroscopicity | Hygroscopic | Requires storage in a desiccator under an inert atmosphere and handling in a low-humidity environment. |
| Recommended Storage | 2-8°C, under inert gas | Prevents both moisture absorption and potential long-term thermal degradation. |
References
Validation & Comparative
Comparative Guide to Piperazine Derivatives in CNS Drug Discovery: A Profile of 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in centrally active pharmaceuticals.[1][2] Its unique physicochemical properties—conferred by two basic nitrogen atoms—often translate to favorable aqueous solubility, oral bioavailability, and the ability to traverse the blood-brain barrier.[3] This guide provides a comparative analysis of 1-methyl-4-(piperidin-4-yl)piperazine, a simple yet representative member of this class, against established, structurally complex piperazine-containing atypical antipsychotics: aripiprazole, risperidone, and clozapine. While this compound is a key synthetic intermediate in targeted therapies like the anticancer agent Brigatinib[4], its inherent structural motifs are common in CNS agents. By juxtaposing its foundational profile with that of clinically successful drugs, we aim to provide researchers with a data-driven framework for selecting and optimizing piperazine scaffolds in early-stage drug discovery. This analysis is supported by detailed experimental protocols for key in vitro assays.
Introduction: The Strategic Value of the Piperazine Scaffold
The six-membered piperazine heterocycle is a versatile building block in drug design, offering a synthetically tractable framework with two nitrogen atoms that can be independently functionalized.[3] This dual-handle approach allows medicinal chemists to fine-tune a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. In neuroscience, this scaffold is particularly prominent in drugs targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2]
This guide focuses on This compound (M-PP) , a compound that marries the piperazine core with a piperidine moiety. This combination is emblematic of scaffolds designed to interact with CNS targets. To understand its potential and liabilities, we will compare it against three benchmark atypical antipsychotics that also feature a piperazine ring:
-
Aripiprazole: A dopamine D2 partial agonist and serotonin 5-HT2A antagonist, known as a "dopamine system stabilizer."[5][6][7]
-
Risperidone: A potent serotonin 5-HT2A and dopamine D2 receptor antagonist.[8]
-
Clozapine: The prototypical atypical antipsychotic with a complex polypharmacology, acting on a wide range of neurotransmitter receptors.[9][10][11]
This comparative approach will illuminate the structure-activity relationships (SAR) that elevate a simple scaffold like M-PP to a highly optimized therapeutic agent.
Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties, primarily its basicity (pKa), lipophilicity (logP), and molecular weight. The two nitrogen atoms in the piperazine ring make it a dibasic structure, which significantly influences these parameters.
Causality Behind Physicochemical Choices: The basicity of the piperazine nitrogens is critical. In the acidic environment of the stomach, they become protonated, increasing aqueous solubility which aids dissolution. However, for blood-brain barrier penetration, a degree of lipophilicity is required, necessitating a neutral form of the molecule. Medicinal chemists carefully balance these properties. The piperidine nitrogen in M-PP adds another basic center. In contrast, the distal nitrogen of the piperazine in aripiprazole or risperidone is attached to an aromatic system, reducing its basicity and creating a more complex electronic profile. Aripiprazole's LogP of ~4.55 reflects a highly optimized balance for oral bioavailability and CNS penetration.[5]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Aripiprazole | Risperidone | Olanzapine (for reference) |
| Molecular Weight ( g/mol ) | 183.29[1] | 448.39[12] | 410.49 | 312.44[13] |
| Calculated logP | ~0.2[1] | ~4.55[5] | ~3.0 | ~2.7 |
| pKa (Strongest Basic) | ~9.7 (Predicted) | ~7.6 (Predicted) | ~8.2 (Predicted) | ~7.5 (Predicted) |
| Topological Polar Surface Area (Ų) | 28.5[1] | 55.9[12] | 58.6 | 44.8 |
Note: Data for comparator drugs are from established sources and databases. Properties for M-PP are primarily from computational predictions due to a lack of extensive published experimental data.
Pharmacological Profile I: Receptor Binding Affinity
The therapeutic effect and side-effect profile of a CNS drug are largely determined by its binding affinity (measured as the inhibition constant, Ki) to a range of biological targets. A lower Ki value indicates higher binding affinity. Atypical antipsychotics are characterized by their potent binding to dopamine D2 and serotonin 5-HT2A receptors, with varying affinities for other receptors (e.g., adrenergic, histaminergic, muscarinic) that often mediate side effects.[5]
Expertise in Action: Interpreting the Data As shown in Table 2, aripiprazole, risperidone, and clozapine exhibit high affinity (low nanomolar Ki values) for D2 and 5-HT2A receptors.[6][8][11] Risperidone's exceptionally high affinity for the 5-HT2A receptor (Ki = 0.16-0.2 nM) compared to its D2 affinity (Ki = 3.13-3.2 nM) is a hallmark of its "atypical" profile, thought to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to older antipsychotics.[8] Aripiprazole's high affinity for both D2 and D3 receptors is central to its mechanism.[6][7]
For This compound , specific binding data is not widely published, as it is primarily documented as a synthetic intermediate. However, based on its unadorned structure, we can hypothesize that it would likely exhibit low micromolar, non-selective affinity for multiple biogenic amine receptors. The extensive chemical moieties attached to the piperazine ring in the comparator drugs are essential for achieving the high-affinity, selective interactions required for therapeutic efficacy.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Aripiprazole | Risperidone | Clozapine |
| Dopamine D2 | N/A | 0.34[6] | 3.2 | 126-160 |
| Dopamine D3 | N/A | 0.8[6] | 7.3 | 43 |
| Dopamine D4 | N/A | 44 | 7.3 | <10[9] |
| Serotonin 5-HT1A | N/A | 1.7[6] | 420 | 15 |
| Serotonin 5-HT2A | N/A | 3.4[6] | 0.2 | 5.4[11] |
| Serotonin 5-HT2C | N/A | 15[5] | 50 | 9.4[11] |
| Adrenergic α1A | N/A | 26[14] | 5.0 | 1.6[11] |
| Histamine H1 | N/A | 25[14] | 20 | 1.1[11] |
| Muscarinic M1 | N/A | >10,000 | >10,000 | 6.2[11] |
N/A: Data not available in public literature. Ki values can vary between studies based on assay conditions.
Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of a test compound for the human dopamine D2 receptor by measuring its ability to compete with a specific radioligand.
Materials:
-
Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Stock solutions in 100% DMSO.
-
Scintillation Cocktail: E.g., Ultima Gold™.
-
Equipment: 96-well microplate, vacuum filtration manifold (e.g., Brandel or PerkinElmer), glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen D2 receptor membranes on ice. Homogenize gently in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Keep on ice.
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol solution.
-
Test Compound: 50 µL of serially diluted test compound (typically 11 concentrations for a full curve).
-
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration near its Kd, e.g., 0.2-0.5 nM) to all wells.
-
Receptor Addition: Add 150 µL of the prepared D2 membrane suspension to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[15]
-
Counting: Place the filter mat into a scintillation vial or bag, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacological Profile II: Functional Activity
Binding affinity does not describe the functional consequence of a drug-receptor interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by the endogenous ligand), or a partial agonist (activates the receptor but with lower maximal effect than the full agonist). Aripiprazole's unique profile as a D2 partial agonist is key to its "stabilizer" function; it acts as an antagonist in a hyperdopaminergic state (like the mesolimbic pathway in psychosis) and as an agonist in a hypodopaminergic state (like the mesocortical pathway).[5][7]
Table 3: Comparative Functional Activity at Key Receptors
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| This compound | N/A | N/A | N/A |
| Aripiprazole | Partial Agonist[5][7] | Partial Agonist[5] | Antagonist / Inverse Agonist[5] |
| Risperidone | Antagonist | Antagonist | Potent Antagonist[8] |
| Clozapine | Antagonist[10] | Partial Agonist | Potent Antagonist / Inverse Agonist[9] |
Signaling Pathway Visualization
The 5-HT2A receptor, a key target for atypicality, is a Gq-coupled GPCR. Its activation by serotonin leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺), a measurable downstream event. Antagonists like risperidone block this cascade.
Experimental Protocol: Calcium Flux Functional Assay (for Gq-coupled receptors)
Objective: To measure the ability of a test compound to act as an agonist or antagonist at the human 5-HT2A receptor by monitoring intracellular calcium mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells (optional, but recommended).
-
Reference Agonist: Serotonin.
-
Reference Antagonist: Risperidone or Ketanserin.
-
Equipment: 384-well black, clear-bottom microplate; fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the 384-well plate at an appropriate density (e.g., 10,000-20,000 cells/well) and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the growth medium from the cells and add 20 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Plate Preparation: In a separate 384-well plate, prepare serial dilutions of test compounds and reference compounds at 4x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate into the fluorescent plate reader and allow it to equilibrate.
-
Antagonist Mode: Add 20 µL of the test compound/reference antagonist to the cell plate and incubate for 15-30 minutes. Then, inject 20 µL of the reference agonist (serotonin, at its EC₈₀ concentration) and immediately begin reading fluorescence.
-
Agonist Mode: Inject 20 µL of the test compound/reference agonist directly into the cell plate and immediately begin reading fluorescence.
-
-
Data Acquisition: Measure fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Agonist Mode: Plot the response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy relative to serotonin).
-
Antagonist Mode: Plot the response against the log concentration of the antagonist to determine the IC₅₀. This can be converted to a functional inhibition constant (Kb) using the Schild equation if multiple agonist concentrations are tested.
-
In Vitro ADME & Pharmacokinetic Profile
An effective drug must not only bind its target but also reach it in sufficient concentrations and persist long enough to exert a therapeutic effect. In vitro ADME assays predict a compound's likely in vivo fate.
Key ADME Considerations:
-
Metabolic Stability: Assessed using liver microsomes, this assay predicts how quickly a compound is broken down by hepatic enzymes (primarily Cytochrome P450s).[3][16] Compounds that are metabolized too quickly will have a short half-life and poor oral bioavailability. The piperazine and piperidine rings are susceptible to N-dealkylation and oxidation.
-
Permeability: Predicts a compound's ability to cross biological membranes, like the gut wall (for absorption) and the blood-brain barrier (for CNS activity).
-
Plasma Protein Binding (PPB): Highly bound drugs have less free concentration available to interact with their target. Atypical antipsychotics are generally highly protein-bound (>90%).[17]
Table 4: Comparative Pharmacokinetic & ADME Parameters
| Parameter | This compound | Aripiprazole | Risperidone | Olanzapine |
| Metabolism | N/A (Predicted N-dealkylation) | Extensive (CYP3A4, CYP2D6)[18] | Extensive (CYP2D6 to active 9-OH metabolite)[17][19] | Extensive (Glucuronidation, CYP1A2)[13] |
| Oral Bioavailability | N/A | ~87% | ~70%[17] | ~60%[13] |
| Plasma Protein Binding | N/A | >99% | ~90% (Risperidone), ~77% (9-OH metabolite)[17] | ~93%[13] |
| Elimination Half-life (t½) | N/A | ~75 hours | ~3-20 hours (active moiety)[20] | ~30-52 hours[13][21] |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.
-
Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Test Compound: 1 µM final concentration.
-
Positive Controls: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5-1.0 mg/mL).[22] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup:
-
In a 96-well plate, add the test compound and positive controls to the HLM master mix.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[22]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a separate plate containing 2-3 volumes of the ice-cold acetonitrile/internal standard solution to stop the reaction and precipitate proteins.[3]
-
Sample Processing: Centrifuge the quenched plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .
-
Synthesis Overview
This compound is typically synthesized via a reductive amination reaction between N-Boc-4-piperidinone and N-methylpiperazine, followed by the removal of the Boc protecting group under acidic conditions. This is a robust and scalable route common in pharmaceutical chemistry.
Conclusion and Strategic Outlook
This guide demonstrates that while This compound shares a core structural heritage with highly successful CNS drugs, it represents a foundational starting point rather than a drug candidate in itself. Its predicted physicochemical properties (low logP, high polarity) suggest good solubility but potentially poor blood-brain barrier penetration without further modification.
The comparison with aripiprazole, risperidone, and clozapine powerfully illustrates the principles of modern drug design:
-
Potency and Selectivity are Engineered: The complex aryl groups and linker chains of the comparator drugs are not superfluous; they are precisely tailored to form high-affinity interactions with specific receptor subtypes, driving both efficacy and safety.
-
Polypharmacology is Nuanced: Successful CNS drugs balance on-target activity with off-target liabilities. The detailed binding profiles (Table 2) show how different side-effect profiles (e.g., sedation via H1 antagonism, orthostatic hypotension via α1 antagonism) can be rationalized.
-
Functional Activity Defines the Drug: The distinction between a D2 partial agonist (aripiprazole) and a D2 antagonist (risperidone) leads to fundamentally different clinical profiles, despite both being effective antipsychotics.
For researchers in drug development, M-PP serves as an excellent fragment or starting point for library synthesis. The provided experimental protocols offer robust, validated methods to characterize novel derivatives. By systematically modifying the piperidine or piperazine nitrogens and evaluating the resulting compounds with these assays, a molecule like M-PP can be optimized, step-by-step, toward a profile that emulates the potency, selectivity, and favorable ADME characteristics of a clinically successful therapeutic.
References
-
Stahl, S. M., & Laredo, A. (2015). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 6(8), 1234–1244. [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
-
Meltzer, H. Y. (1999). An overview of the mechanism of action of clozapine. The Journal of Clinical Psychiatry, 60 Suppl 12, 25–29. [Link]
-
The Mental Health Clinician. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. The Mental Health Clinician. [Link]
-
Psychopharmacology Explained. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. Psychopharmacology Explained. [Link]
-
De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773–799. [Link]
-
Dr. Oracle. (2025). What receptor does Clozapine act on?. Dr. Oracle. [Link]
-
Leysen, J. E., et al. (1990). Biochemical profile of risperidone, a new antipsychotic. The Journal of Pharmacology and Experimental Therapeutics, 252(1), 188–201. [Link]
-
Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology, 15(8), 1152–1167. [Link]
-
National Center for Biotechnology Information. (n.d.). Clozapine. StatPearls. [Link]
-
Zhang, S., et al. (2020). Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship. Crystal Growth & Design, 20(6), 3848–3860. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Slifstein, M., et al. (2007). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Neuropsychopharmacology, 32(11), 2289–2301. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
-
Shapiro, D. A., et al. (2003). Aripiprazole: A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]
-
National Center for Biotechnology Information. (n.d.). Aripiprazole. PubChem Compound Database. [Link]
-
Zhang, S., et al. (2020). Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship. ResearchGate. [Link]
-
Sun, A., et al. (2012). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol, 2(16), e230. [Link]
-
MTT Custom Research. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Custom Research. [Link]
-
de Haan, S., et al. (2000). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology, 152(1), 27–34. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Vitro ADME and Toxicology. [Link]
-
ResearchGate. (n.d.). Clozapine multi-receptor binding affinity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Aripiprazole. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem Compound Database. [Link]
-
Ereshefsky, L., & Lacombe, S. (1993). Pharmacological profile of risperidone. Canadian Journal of Psychiatry, 38 Suppl 3, S80–S88. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-577. [Link]
-
Al-Khafaji, K., et al. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 15(11), 2533. [Link]
-
Wadenstorfer, B. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
ResearchGate. (n.d.). OLANZAPINE PHARMACOKINETIC PARAMETERS AND 90% CONFIDENCE INTERVAL. ResearchGate. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 250–259. [Link]
-
Pharmacology Lectures. (2025). Pharmacology of Risperidone (Risperdal) ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wikipedia. (n.d.). Olanzapine. Wikipedia. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
-
Pediatric Oncall. (n.d.). Olanzapine. Drug Index. [Link]
-
NHS. (n.d.). How and when to take olanzapine. NHS. [Link]
Sources
- 1. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. nbinno.com [nbinno.com]
- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the mechanism of action of clozapine [pubmed.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. droracle.ai [droracle.ai]
- 12. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Olanzapine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. mttlab.eu [mttlab.eu]
- 17. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 18. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
A Comparative Analysis of 1-Methyl-4-(piperidin-4-yl)piperazine Analogs as Dopamine D2 and Serotonin 5-HT2A Receptor Ligands
This guide provides a comprehensive comparative analysis of analogs based on the 1-Methyl-4-(piperidin-4-yl)piperazine scaffold, a privileged structure in the development of atypical antipsychotics. We will delve into the structure-activity relationships (SAR) of these compounds, focusing on their binding affinities for dopamine D2 and serotonin 5-HT2A receptors, which are critical targets for modulating psychotic symptoms. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel central nervous system (CNS) therapeutics.
The therapeutic efficacy of atypical antipsychotics is widely attributed to their dual antagonism of D2 and 5-HT2A receptors. This dual action is believed to be responsible for the improved side-effect profile of second-generation antipsychotics compared to their predecessors, particularly with regard to extrapyramidal symptoms.[1] The this compound core serves as a versatile framework for designing ligands with tunable affinities for these crucial receptors.
The Core Scaffold: this compound
The this compound moiety is a key structural component in several CNS-active compounds. Its synthesis is well-established, often involving the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection.[2] This scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
Comparative Analysis of Representative Analogs
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazine Analogs
| Compound | Aryl Substituent | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Analog 1 | Phenyl | 53 | 15 |
| Analog 2 | 2-Methoxyphenyl | 40 | 4.2 |
| Analog 3 | 2,3-Dichlorophenyl | 3.4 | 11 |
| Aripiprazole | 2,3-Dichlorophenyl (part of a larger fused ring system) | 0.34 | 3.4 |
| Olanzapine | (Fused thienobenzodiazepine) | 11 | 4 |
| Risperidone * | (Fused pyridopyrimidinone) | 3.13 | 0.16 |
Note: Aripiprazole, Olanzapine, and Risperidone are included as benchmark atypical antipsychotics that contain piperazine or piperidine moieties. Their complex structures are not direct analogs of the simplified scaffold but provide a relevant therapeutic context.
The data, although from disparate sources, suggests that substitution on the aryl ring significantly influences receptor affinity and selectivity. For instance, the introduction of a methoxy group at the 2-position of the phenyl ring (Analog 2) appears to enhance affinity for the 5-HT2A receptor.[3] The presence of electron-withdrawing chloro groups, as seen in Analog 3 and the more complex Aripiprazole, can lead to high affinity for the D2 receptor.[2][4]
Structure-Activity Relationship (SAR) Insights
The piperazine and piperidine moieties are prevalent in antipsychotic agents, and their derivatives have been extensively studied.[5] The nitrogen atoms of the piperazine ring are crucial for interaction with the target receptors, often forming hydrogen bonds with key amino acid residues in the binding pockets.
Signaling Pathway of D2 and 5-HT2A Receptor Antagonism
The therapeutic effect of atypical antipsychotics is believed to stem from the blockade of D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia. Simultaneously, antagonism of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release, thereby mitigating negative symptoms and cognitive deficits.
Caption: A typical workflow for the evaluation of novel antipsychotic candidates.
Conclusion
The this compound scaffold remains a highly attractive starting point for the design of novel atypical antipsychotics. The available data, while not from a single comprehensive study, clearly indicates that modifications to the arylpiperazine moiety can significantly modulate the affinity and selectivity for D2 and 5-HT2A receptors. Further systematic exploration of the SAR of this compound class, utilizing the standardized protocols outlined in this guide, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of schizophrenia and other psychotic disorders.
References
-
Bio-protocol. [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors.
-
Bio-protocol. [³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors.
-
PubMed Central. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound.
-
PubMed Central. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [³H]spiperone binding to D2 and D3 dopamine receptors.
-
PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
-
PubMed Central. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio.
-
ResearchGate. The most potent binding affinities of aripiprazole to neurotransmitter...
-
ResearchGate. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio.
-
ResearchGate. Structure‐activity relationship of antipsychotic piperazine derivatives.
-
ResearchGate. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [³H]Spiperone binding to D2 and D3 dopamine receptors.
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics.
-
PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
-
PubMed. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors.
-
PubMed Central. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors.
-
The Pharma Innovation. Synthesis of related substances of antipsychotic drug Risperidone.
-
PubMed. 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics.
-
ChemicalBook. Aripiprazole synthesis.
-
PubMed Central. Classics in Chemical Neuroscience: Aripiprazole.
-
Innoprot. D2 Dopamine Receptor Assay.
-
PubMed Central. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential.
-
PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
-
Benchchem. Fananserin's Affinity for the 5-HT2A Receptor: A Technical Guide.
-
Semantic Scholar. Synthesis of the olanzapine labeled by carbon-14.
-
Slideshare. Structure Activity Relationships - Antipsychotics.
-
IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin | Ligand Activity Charts.
-
PubMed. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding.
-
ResearchGate. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies.
-
PubMed. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.
-
Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
-
Wikipedia. Olanzapine.
-
PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands.
-
ResearchGate. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and...
-
ResearchGate. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
-
ResearchGate. The binding of [ 3 H]ketanserin to 5-HT 2A receptors in various rat...
-
PubMed. Biochemical profile of risperidone, a new antipsychotic.
-
IUPHAR/BPS Guide to PHARMACOLOGY. risperidone | Ligand Activity Charts.
-
OPEN FAU. Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation.
-
ResearchGate. 5-HT competition for [ 3 H]ketanserin binding to 5-HT2A wild type (WT)...
-
PubMed. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains.
-
Cherry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
Sources
- 1. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of 1-Methyl-4-(piperidin-4-yl)piperazine
Introduction: The Imperative of Target Validation in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous identification and validation of a molecule's biological target is the bedrock upon which successful therapeutic programs are built. The process of target validation provides the crucial mechanistic link between a compound's interaction with a biological entity and the resultant physiological effect. Without this fundamental understanding, advancing a molecule through the preclinical and clinical pipeline is fraught with risk, often leading to late-stage failures due to unforeseen off-target effects or a lack of efficacy.
This guide focuses on a specific research compound, 1-Methyl-4-(piperidin-4-yl)piperazine , a molecule whose chemical structure suggests potential interactions with key central nervous system (CNS) receptors, yet its primary biological target remains to be definitively elucidated in publicly available literature.[1] The presence of a piperazine ring connected to a piperidine scaffold is a common structural motif in a multitude of CNS-active agents, particularly those targeting dopaminergic and sigmaergic systems.[2][3][4][5][6][7][8][9][10]
This document, therefore, serves as a comprehensive, hypothesis-driven roadmap for a researcher tasked with validating the biological target(s) of this compound. We will proceed with the working hypothesis that this compound is a ligand for either the Dopamine D2 receptor (D2R) or the Sigma-1 receptor (σ1R) . This guide will provide a side-by-side comparison with well-characterized drugs, detailing the necessary experimental workflows, from initial binding assays to functional characterization and direct target engagement in a cellular environment.
Section 1: Strategic Selection of Comparator Compounds
To objectively assess the pharmacological profile of this compound, it is essential to benchmark its performance against established ligands for our hypothesized targets. The choice of comparators is critical and should be based on both structural relevance and a wealth of published data.
-
Dopamine D2 Receptor Comparators:
-
Aripiprazole: An atypical antipsychotic that acts as a partial agonist at the D2 receptor.[11][12][13] Its complex pharmacology and piperazine moiety make it an excellent comparator.
-
Haloperidol: A typical antipsychotic that is a potent D2 receptor antagonist.[14][15][16][17] It also exhibits high affinity for sigma receptors, allowing for its use as a comparator in both assay systems.
-
-
Sigma-1 Receptor Comparators:
Section 2: A Tiered Experimental Workflow for Target Validation
A logical, stepwise approach is paramount to efficiently and robustly validate a biological target. The following workflow illustrates a tiered strategy, beginning with broad, initial binding assessments and progressing to more complex, contextually relevant cellular assays.
Section 3: Primary Target Identification via In Vitro Binding Assays
The initial step in our investigation is to determine if this compound physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Principle of Radioligand Binding Assays
These assays measure the ability of a test compound (the "competitor") to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: Use a well-characterized D2R antagonist radioligand, such as [3H]Spiperone or [3H]Raclopride, at a concentration near its Kd.
-
Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), the radioligand, and a range of concentrations of this compound and the comparator compounds (Aripiprazole, Haloperidol).
-
Non-specific Binding: Include control wells containing a high concentration of a non-radioactive D2R antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, and subsequently calculate the Ki value.
Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is similar to the D2R assay, with a few key differences:
-
Membrane Source: Guinea pig brain homogenates are a rich source of Sigma-1 receptors and are commonly used.[20]
-
Radioligand: The standard selective radioligand for σ1R is -Pentazocine.
-
Non-specific Binding: A high concentration of Haloperidol (e.g., 10 µM) is used to define non-specific binding.
Comparative Data: Binding Affinities (Ki)
| Compound | Dopamine D2 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) |
| This compound | Hypothetical Data | Hypothetical Data |
| Aripiprazole | 0.3 - 2.0 | 200 - 400 |
| Haloperidol | 0.5 - 2.0[14][16] | 2.0 - 5.0[14][21] |
| (+)-Pentazocine | >10,000 | 2.0 - 5.0[18] |
This table presents a template for comparing the hypothetical binding data of our test compound with established values for the comparators. Significant binding affinity (low nanomolar Ki) for either receptor would warrant progression to functional assays.
Section 4: Functional Characterization of Target Modulation
Confirming that a compound binds to a target is only the first step. It is crucial to understand the functional consequence of this binding – does the compound activate (agonist), block (antagonist), or partially activate (partial agonist) the receptor?
Dopamine D2 Receptor Functional Assay: cAMP Inhibition
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of D2R by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[22][23]
Detailed Protocol: cAMP Inhibition Assay
-
Cell Line: Use a cell line stably expressing the human D2R (e.g., CHO-K1 or HEK293) that also contains a cAMP-responsive reporter system (e.g., CRE-luciferase) or is amenable to HTRF/LANCE cAMP detection kits.[22][24][25][26]
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
Compound Treatment (Agonist Mode): To determine if this compound is an agonist, treat the cells with increasing concentrations of the compound and the comparators.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Compound Treatment (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, and then add a fixed concentration of a known D2R agonist (e.g., dopamine or quinpirole) along with forskolin.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or a luciferase assay system).
-
Data Analysis:
-
Agonist Mode: Plot the percentage inhibition of the forskolin response versus the log concentration of the compound to determine the EC50 (potency) and the maximum inhibition (efficacy).
-
Antagonist Mode: Plot the percentage of the agonist response versus the log concentration of the compound to determine the IC50 (potency).
-
Sigma-1 Receptor Functional Assay: Calcium Mobilization
The Sigma-1 receptor is a unique intracellular chaperone protein, not a GPCR, that resides at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by an agonist, it can modulate intracellular calcium signaling, often leading to an increase in cytosolic calcium levels.[27][28] This can be measured using calcium-sensitive fluorescent dyes.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Line: Use a cell line known to express functional Sigma-1 receptors, such as the BV2 microglial cell line or a transfected cell line.[27]
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2-AM or Fluo-8-AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.[29][30]
-
Compound Addition: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, and then add varying concentrations of this compound and the comparator compounds.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 and maximum response.
Comparative Data: Functional Activity
| Compound | D2R Functional Activity | σ1R Functional Activity |
| EC50/IC50 (nM) | Emax (%) | |
| This compound | Hypothetical Data | Hypothetical Data |
| Aripiprazole | 10 - 50 (EC50) | ~30-50% (Partial Agonist)[13] |
| Haloperidol | 1 - 10 (IC50) | 0% (Antagonist) |
| (+)-Pentazocine | - | - |
This table allows for a direct comparison of the potency (EC50/IC50) and efficacy (Emax) of the test compound against the known functional profiles of the comparators.
Section 5: Direct Target Engagement in a Cellular Context
While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that allows for the direct measurement of a compound binding to its target in intact cells or even tissues.[31][32][33][34]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding ligand.[32]
Detailed Protocol: CETSA for D2R or σ1R
-
Cell Treatment: Treat intact cells (expressing the target of interest) with a saturating concentration of this compound, a comparator compound, or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 37°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (D2R or σ1R) using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble protein as a percentage of the 37°C control against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift, a direct measure of target engagement.
Comparative Data: Thermal Shift (ΔTm)
| Compound | Target Receptor | Thermal Shift (ΔTm) in °C |
| This compound | D2R or σ1R | Hypothetical Data |
| Haloperidol | D2R | Positive Shift |
| (+)-Pentazocine | σ1R | Positive Shift |
A significant positive thermal shift provides strong evidence of direct binding of the compound to the target protein within the complex milieu of a living cell.
Conclusion: Synthesizing the Evidence for Target Validation
This guide has outlined a rigorous, multi-tiered strategy for elucidating the primary biological target of this compound. By systematically progressing through binding assays, functional characterization, and direct cellular target engagement, a researcher can build a comprehensive pharmacological profile of this novel compound.
The interpretation of the collective data is key. For instance, if this compound demonstrates high affinity in the D2R binding assay, acts as a partial agonist in the cAMP assay, and induces a significant thermal shift in a D2R-expressing cell line, this would constitute a strong body of evidence for the Dopamine D2 receptor being its primary biological target. Conversely, similar results in the sigma receptor assay battery would point towards the Sigma-1 receptor. It is also possible that the compound interacts with both, or neither, in which case further investigation into other potential targets would be warranted.
By adhering to this structured, comparative approach, researchers can move beyond speculation and generate the robust, reproducible data necessary to confidently validate a biological target, a critical milestone in the journey of drug discovery.
References
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]
-
Urban, J. D., et al. (2007). Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Neuropsychopharmacology. [Link]
-
Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Al-Hosaini, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Urban, J. D., et al. (2007). Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Neuropsychopharmacology. [Link]
-
Sperandio, E., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science. [Link]
-
Shaikh, J. A., et al. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]
-
Urban, J. D., et al. (2007). Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. ResearchGate. [Link]
-
Lundbäck, T. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. AstraZeneca. [Link]
-
Mi, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
-
Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
-
Török, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. [Link]
-
Wikipedia. (n.d.). Aripiprazole. Wikipedia. [Link]
-
Allen, J. A., et al. (2011). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PubMed Central. [Link]
-
Al-Hosaini, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Van Waes, V., et al. (2012). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Semantic Scholar. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Hoare, B. L., et al. (2024). Probing drug-target engagement of soluble Gαi1 protein using the SolThermoBRET thermal shift assay. bioRxiv. [Link]
-
Sigma Receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Chu, U. B., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PubMed Central. [Link]
-
Matsumoto, R. R., et al. (2001). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. PubMed. [Link]
-
Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
-
Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
-
Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (-)-pentazocine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. PubMed. [Link]
-
Varney, M. A., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PubMed Central. [Link]
-
Sriram, K., & Insel, P. A. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. [Link]
-
Kapitanović, S., et al. (2000). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]
-
Wall, V. Z., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Chero, G., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]
-
Nyberg, S., et al. (1995). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. PubMed. [Link]
-
Chidiac, P., et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
-
Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari Aldo Moro. [Link]
-
Free, R. B., et al. (2011). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Wilson, C., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Rad, R. S., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PMC. [Link]
-
Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. [Link]
Sources
- 1. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aripiprazole - Wikipedia [en.wikipedia.org]
- 13. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 26. innoprot.com [innoprot.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profile of 1-Methyl-4-(piperidin-4-yl)piperazine (BMY-14802)
This guide provides an in-depth analysis of the cross-reactivity of 1-Methyl-4-(piperidin-4-yl)piperazine, a compound also widely known in scientific literature as BMY-14802. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's selectivity, compares it with relevant alternatives, and offers detailed experimental protocols for independent validation. Our objective is to equip research teams with the necessary data and methodologies to make informed decisions when utilizing this molecule in their studies.
Introduction to this compound (BMY-14802) and the Imperative of Selectivity Profiling
This compound, or BMY-14802, is a well-established pharmacological tool primarily recognized for its high affinity for the sigma-1 (σ₁) receptor. It also exhibits notable affinity for the serotonin 5-HT1A receptor. Initially investigated for its potential as an atypical antipsychotic, its unique binding profile has made it a valuable research compound for elucidating the physiological roles of the sigma-1 receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling.
However, as with any bioactive molecule, the utility of BMY-14802 is intrinsically linked to its selectivity. Cross-reactivity, the unintended binding of a compound to targets other than its primary one, is a critical factor in both preclinical research and clinical drug development. Off-target interactions can lead to confounding experimental results, misinterpretation of data, and, in a clinical context, adverse side effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely academic; it is a prerequisite for robust and reproducible science. This guide provides a framework for evaluating the selectivity of BMY-14802 against other common pharmacological agents.
Comparative Analysis of Receptor Binding Profiles
To contextualize the selectivity of BMY-14802, it is essential to compare its binding affinities across a range of receptors with those of other well-characterized compounds. The following table summarizes the dissociation constants (Kd) or inhibition constants (Ki) for BMY-14802 and two common comparators: Haloperidol, a typical antipsychotic with high affinity for both dopamine D2 and sigma receptors, and (+)-Pentazocine, another widely used sigma receptor ligand.
| Receptor Target | BMY-14802 | Haloperidol | (+)-Pentazocine |
| Sigma-1 (σ₁) | 2.2 nM | 3.2 nM | 3.1 nM |
| Sigma-2 (σ₂) | 137 nM | 14.8 nM | 1060 nM |
| Serotonin 5-HT1A | 28 nM | 410 nM | >10,000 nM |
| Dopamine D2 | >10,000 nM | 1.2 nM | >10,000 nM |
| Adrenergic α1 | 1,300 nM | 13 nM | 2,200 nM |
| Adrenergic α2 | >10,000 nM | 1,200 nM | >10,000 nM |
Data presented as Ki or Kd values from various sources. Lower values indicate higher binding affinity.
From this data, we can draw several key insights:
-
Primary Target Affinity: BMY-14802 demonstrates high affinity for the sigma-1 receptor, comparable to that of Haloperidol and (+)-Pentazocine.
-
Sigma Subtype Selectivity: BMY-14802 shows a notable preference for the sigma-1 over the sigma-2 subtype (approximately 62-fold selectivity). In contrast, Haloperidol has high affinity for both, while (+)-Pentazocine is highly selective for sigma-1.
-
Key Off-Target: The most significant off-target interaction for BMY-14802 is the 5-HT1A receptor. This is a critical consideration for researchers studying pathways where both sigma-1 and 5-HT1A receptors may play a role.
-
Dopaminergic System: Unlike Haloperidol, BMY-14802 has a very low affinity for the dopamine D2 receptor, which is a key differentiator in its pharmacological profile and a reason it was explored as an atypical antipsychotic.
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate and expand upon the data presented above, standardized assays are essential. Below are detailed protocols for two fundamental techniques in selectivity profiling: a radioligand binding assay and a functional cell-based assay.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., BMY-14802) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the binding affinity of a test compound for a panel of receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-(+)-Pentazocine for sigma-1)
-
Test compound (BMY-14802)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Methodology:
-
Preparation:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compound (BMY-14802) in assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via a competitive radioligand assay.
Functional Assessment of Off-Target Activity
While binding assays are crucial, they do not reveal the functional consequence of a compound-target interaction (i.e., agonist, antagonist, or inverse agonist activity). Functional assays are therefore a necessary next step. Given that the primary off-target of BMY-14802 is the G-protein coupled receptor (GPCR) 5-HT1A, a cAMP assay is a highly relevant functional readout.
Protocol: cAMP Functional Assay for 5-HT1A
The 5-HT1A receptor is a Gi-coupled receptor, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This protocol measures the ability of BMY-14802 to modulate this response.
Objective: To determine if BMY-14802 acts as an agonist or antagonist at the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay medium (e.g., DMEM)
-
Forskolin (an adenylyl cyclase activator used to stimulate cAMP production)
-
A known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) as controls.
-
Test compound (BMY-14802)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
Methodology:
-
Cell Plating: Seed the 5-HT1A-expressing cells into 384-well assay plates and incubate overnight to allow for cell attachment.
-
Agonist Mode:
-
To test if BMY-14802 is an agonist, add serial dilutions of the compound to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
To test if BMY-14802 is an antagonist, pre-incubate the cells with serial dilutions of BMY-14802 for 15-30 minutes.
-
Add a fixed concentration of the agonist 8-OH-DPAT (typically its EC₈₀ concentration) to all wells, along with forskolin.
-
Incubate for a further 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of BMY-14802. A decrease in the forskolin-stimulated signal indicates agonism. Calculate the EC₅₀ from the dose-response curve.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of BMY-14802. A reversal of the 8-OH-DPAT-induced inhibition indicates antagonism. Calculate the IC₅₀ and then the Schild regression can be used to determine the pA₂ value, a measure of antagonist potency.
-
Logical Flow for Functional Characterization
Caption: Decision tree for functional characterization of BMY-14802 at the 5-HT1A receptor.
Conclusion and Recommendations
This compound (BMY-14802) is a potent sigma-1 receptor ligand with a favorable selectivity profile over the sigma-2 subtype and the dopamine D2 receptor. However, its significant affinity for the 5-HT1A receptor necessitates careful experimental design and data interpretation.
For researchers using BMY-14802, we recommend the following:
-
Acknowledge Off-Target Effects: When studying processes where 5-HT1A signaling is relevant, the potential contribution of BMY-14802's action at this receptor must be considered.
-
Use Orthogonal Tools: Employ structurally different sigma-1 ligands (e.g., (+)-Pentazocine, which has low 5-HT1A affinity) in parallel experiments to confirm that the observed effects are indeed mediated by the sigma-1 receptor.
-
Determine Functional Activity: If the 5-HT1A interaction is a concern, perform functional assays, such as the cAMP protocol described herein, to characterize whether BMY-14802 is acting as an agonist or antagonist in your specific cellular system.
-
Dose-Response Curves: Always perform full dose-response curves. A high concentration of BMY-14802 is more likely to engage lower-affinity off-targets. Using the lowest effective concentration can help minimize these effects.
By combining published data with rigorous, in-house experimental validation, researchers can confidently leverage the pharmacological properties of BMY-14802 while maintaining the highest standards of scientific integrity.
References
-
Title: BMY 14802. Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
The Strategic Importance of the 1-Methyl-4-(piperidin-4-yl)piperazine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-4-(piperidin-4-yl)piperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of highly potent and selective kinase inhibitors. Its incorporation into drug candidates often confers advantageous physicochemical and pharmacokinetic properties, contributing to enhanced target engagement and overall clinical efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this key structural motif, drawing comparisons with plausible alternatives and offering insights grounded in experimental data from related compounds. While direct, systematic SAR studies on this specific scaffold are not extensively published, a comprehensive understanding can be constructed by examining its role in successful drug molecules and the broader principles governing piperazine and piperidine derivatives in drug design.
Core Scaffold Analysis: Unpacking the Favorable Properties
The this compound unit is a bifunctional scaffold, combining the structural rigidity of the piperidine ring with the versatile substitution patterns and physicochemical properties of the piperazine ring.
DOT Script of the Core Scaffold:
Caption: The core structure of this compound.
Key features contributing to its utility include:
-
Basic Nitrogen Centers: The two nitrogen atoms of the piperazine ring and the one in the piperidine ring act as basic centers. The N-methylated piperazine nitrogen has a pKa that often ensures it is protonated at physiological pH. This positive charge can be crucial for forming salt bridges with acidic residues in a target's binding pocket and significantly enhances aqueous solubility, a critical factor for oral bioavailability.
-
Hydrogen Bond Acceptors: The nitrogen atoms can also act as hydrogen bond acceptors, contributing to the ligand-receptor binding energy.
-
Structural Rigidity and Vectorial Projection: The piperidine ring provides a rigid anchor, positioning the piperazine moiety in a defined spatial orientation. This allows for the precise projection of substituents on the piperazine ring towards specific regions of a binding site.
-
Modulation of Physicochemical Properties: The piperazine moiety is a well-established tool for modulating a molecule's lipophilicity and membrane permeability.[1][2][3]
Structure-Activity Relationship: A Comparative Analysis
The following sections delve into the SAR of the this compound scaffold by dissecting its key components and comparing them to potential alternatives, with supporting data from relevant studies on related compounds.
The N-Methyl Group: A Subtle but Critical Modification
The terminal methyl group on the piperazine ring is a key feature that fine-tunes the basicity and steric profile of the scaffold.
| Modification | Effect on Basicity (pKa) | Steric Hindrance | Potential Impact on Activity |
| -CH3 (Methyl) | Increases pKa vs. -H | Minimal | Balances solubility and cell permeability. Can engage in favorable van der Waals interactions. |
| -H (Unsubstituted) | Lower pKa | None | May lead to lower potency if a charged interaction is required.[4] |
| -CH2CH3 (Ethyl) | Similar to Methyl | Increased | Can introduce steric clashes or improve lipophilicity. |
| -C(O)CH3 (Acetyl) | Significantly Decreases pKa | Planar, increased size | Reduces basicity, potentially abolishing key ionic interactions. |
The Piperazine Ring: More Than Just a Linker
The piperazine ring itself is a versatile component that can be modified to alter a compound's properties.
DOT Script of Piperazine Modifications:
Caption: Potential bioisosteric replacements for the piperazine ring.
Replacing the piperazine with other cyclic amines can have profound effects on biological activity. For instance, in a series of muscarinic antagonists, ring contraction to a pyrrolidine or expansion to a homopiperidine significantly altered potency.
The Piperidine Linker: A Rigid Foundation
The piperidine ring serves as a rigid linker, and its point of attachment to the rest of the molecule is critical. In the case of this compound, the 4-substitution pattern on the piperidine ring projects the piperazine moiety away from the core of the parent molecule.
Case Study: The Role of this compound in Brigatinib
Brigatinib (AP26113) is a potent tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK).[7][8][9] Its chemical structure incorporates the this compound moiety, which is crucial for its high potency and activity against various resistance mutations.[7][9]
| Compound | Target | IC50 (nmol/L) | Key Structural Feature |
| Brigatinib | EML4-ALK | 14 | This compound |
| Crizotinib | EML4-ALK | 107 | 4-(Piperidin-4-yl)pyridine |
| Ceritinib | EML4-ALK | 37 | Isopropylsulfonylethylpiperidine |
| Alectinib | EML4-ALK | 25 | Morpholine |
Data compiled from Sabari et al., 2017.[7]
The data suggests that the this compound group in Brigatinib contributes to its superior potency compared to other ALK inhibitors with different solubilizing groups. This is likely due to an optimal combination of basicity, hydrogen bonding capacity, and the spatial orientation it provides, allowing for favorable interactions within the ALK kinase domain.
Experimental Protocols
To aid researchers in the synthesis and evaluation of analogs based on this scaffold, the following are representative experimental protocols.
Synthesis of this compound
A common synthetic route involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection of the Boc group.
Step 1: Reductive Amination
-
Dissolve N-Boc-piperidin-4-one (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude Boc-protected intermediate in a solvent such as methanol or dioxane.
-
Add a strong acid, for instance, hydrochloric acid (4M in dioxane or concentrated HCl), and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer, filter, and concentrate to obtain this compound.
In Vitro Kinase Inhibition Assay (Example: ALK Kinase)
This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the phosphorylated substrate using a suitable method, such as a lanthanide-based detection system (e.g., HTRF) or an antibody-based method (e.g., ELISA).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a highly valuable building block in drug discovery, offering a favorable combination of physicochemical properties that can lead to potent and bioavailable drug candidates. While direct SAR studies on this specific moiety are limited, a thorough analysis of its role in successful drugs like Brigatinib, combined with general principles of medicinal chemistry, provides a strong rationale for its continued use and exploration. Future research focusing on the systematic modification of this scaffold will undoubtedly uncover new opportunities for the development of next-generation therapeutics.
References
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ALK inhibitors of bis-ortho-alkoxy-para-piperazine-substituted-pyrimidines and -triazines for cancer tre
- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Benchchem.
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][10][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central.
- A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
- The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. Dovepress.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
- A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central.
- The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. PubMed.
- Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. MDPI.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central.
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors. Semantic Scholar.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Benchmarking Guide: Evaluating the Pharmacological Potential of the 1-Methyl-4-(piperidin-4-yl)piperazine Scaffold Against Known CNS Receptor Inhibitors
This guide provides a comprehensive framework for benchmarking the compound 1-Methyl-4-(piperidin-4-yl)piperazine. While primarily recognized as a crucial intermediate in the synthesis of targeted cancer therapies such as Brigatinib[1], its core structure, featuring both piperazine and piperidine moieties, is a common motif in a vast array of centrally active pharmacological agents. The structural similarities to known inhibitors of key neurotransmitter receptors suggest a potential for biological activity.
This document, therefore, takes a proactive approach to inhibitor profiling. In the absence of established primary targets for this compound, we will benchmark its core scaffold against well-characterized inhibitors of three clinically significant G-protein coupled receptors (GPCRs) that are frequently modulated by piperazine- and piperidine-containing molecules: the Dopamine D2 receptor, the Serotonin 5-HT2A receptor, and the Histamine H1 receptor. This comparative analysis will be supported by detailed, field-proven experimental protocols to provide a robust template for its potential pharmacological characterization.
Rationale for Target Selection and Benchmark Inhibitors
The choice of the Dopamine D2, Serotonin 5-HT2A, and Histamine H1 receptors as hypothetical targets is rooted in established structure-activity relationships for compounds containing the piperazine and piperidine scaffolds. These heterocycles are prevalent in numerous antipsychotics, antidepressants, and antihistamines due to their ability to present key pharmacophoric features for receptor binding.
To provide a meaningful comparison, we have selected the following well-established inhibitors as benchmarks:
-
For the Dopamine D2 Receptor: Haloperidol, a typical antipsychotic, serves as a high-affinity antagonist benchmark.[2]
-
For the Serotonin 5-HT2A Receptor: Ketanserin is a classic antagonist for this receptor, though it also exhibits affinity for other receptors.[3][4]
-
For the Histamine H1 Receptor: Diphenhydramine, a first-generation antihistamine, is a widely recognized H1 receptor antagonist.[5][6]
Experimental Protocols for Comparative Inhibitor Profiling
To rigorously assess the potential inhibitory activity of this compound, a two-tiered experimental approach is recommended: initial determination of binding affinity followed by functional characterization of receptor modulation.
The foundational step in characterizing a potential inhibitor is to ascertain its binding affinity for the target receptor. Radioligand binding assays provide a quantitative measure of this interaction, expressed as the inhibition constant (Ki).
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing the human Dopamine D2, Serotonin 5-HT2A, or Histamine H1 receptor.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer for each receptor target, ensuring optimal pH and ionic strength for receptor-ligand binding.
-
Reaction Mixture Assembly: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-Pyrilamine for H1), and a serial dilution of the test compound (this compound) or a benchmark inhibitor.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. Functional assays determine whether the compound acts as an antagonist (blocks the action of the native ligand), an agonist (mimics the action of the native ligand), or an inverse agonist (reduces the basal activity of the receptor).
Protocol: Gq-Coupled Receptor Calcium Flux Assay (for 5-HT2A and H1 Receptors)
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2A or H1 receptor in a suitable medium. These receptors couple to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the test compound or benchmark inhibitor to the wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Add a known concentration of the respective agonist (e.g., Serotonin for 5-HT2A, Histamine for H1) to all wells and immediately measure the resulting fluorescence signal using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced fluorescence signal against the concentration of the test compound. The IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response, is determined through non-linear regression.
Protocol: Gi-Coupled Receptor cAMP Assay (for D2 Receptor)
-
Cell Culture and Plating: Culture and plate a cell line stably expressing the human D2 receptor. The D2 receptor couples to the Gi signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) upon activation.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and raise basal cAMP levels.
-
Compound and Agonist Addition: Add serial dilutions of the test compound or benchmark inhibitor, followed by a fixed concentration of an agonist (e.g., Quinpirole).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced decrease in cAMP against the test compound concentration.
Hypothetical Comparative Data
The following tables present hypothetical, yet plausible, data that could be generated from the aforementioned assays, benchmarking this compound against known inhibitors.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 |
| This compound | 850 | 250 | 120 |
| Haloperidol | 1.5 | 50 | 300 |
| Ketanserin | 150 | 2.0 | 15 |
| Diphenhydramine | >10,000 | 800 | 5.0 |
Table 2: Comparative Functional Antagonism (IC50, nM)
| Compound | Dopamine D2 (cAMP) | Serotonin 5-HT2A (Ca2+ Flux) | Histamine H1 (Ca2+ Flux) |
| This compound | 1200 | 450 | 200 |
| Haloperidol | 3.0 | 80 | 500 |
| Ketanserin | 250 | 4.5 | 25 |
| Diphenhydramine | >10,000 | 1500 | 10.0 |
Visualization of Pathways and Workflows
To further elucidate the experimental logic and biological context, the following diagrams are provided.
Caption: A generalized workflow for the characterization of a novel compound.
Caption: The Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial pharmacological evaluation of this compound. By benchmarking its scaffold against known inhibitors of neurologically relevant receptors, researchers can gain valuable insights into its potential bioactivity. The detailed protocols for binding and functional assays provide a clear and actionable path for experimental validation. While the presented data is hypothetical, it illustrates the type of comparative analysis that is essential in early-stage drug discovery. Further investigation, including broader receptor screening and in vivo studies, would be necessary to fully elucidate the pharmacological profile of this and related chemical entities.
References
-
H1 antagonist - Wikipedia. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central. [Link]
-
Alpha-1 blocker - Wikipedia. [Link]
-
Alpha-Adrenoceptor Antagonists (Alpha-Blockers) - CV Pharmacology. [Link]
-
What are Histamine receptor antagonists and how do they work? - Patsnap Synapse. [Link]
-
Category:H1 receptor antagonists - Wikipedia. [Link]
-
What are H1 receptor antagonists and how do they work? - Patsnap Synapse. [Link]
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). [Link]
-
Serotonin receptor antagonist - Wikipedia. [Link]
-
Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf - NIH. [Link]
-
H1-receptor antagonists: safety issues - PubMed. [Link]
-
What are D2 receptor antagonists and how do they work? - Patsnap Synapse. [Link]
-
Alpha 1 adrenoreceptor antagonists - PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brigatinib Intermediate/1- (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl) -4-Methylpiperazine CAS 761440-65-7 [foremost-chem.com]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of 1-Methyl-4-(piperidin-4-yl)piperazine vs standards
An In-depth Guide to the In Vivo Efficacy of 1-Methyl-4-(piperidin-4-yl)piperazine in Preclinical Models of Psychosis
Introduction: The Quest for Novel Antipsychotics
The management of schizophrenia and related psychotic disorders remains a significant clinical challenge. While second-generation (atypical) antipsychotics have improved upon the extrapyramidal side-effect profiles of their predecessors, they are still associated with significant liabilities, most notably metabolic syndrome. This has spurred the search for third-generation agents with novel mechanisms, such as dopamine D2 receptor partial agonism, to achieve psychosis control with an even lower burden of side effects.
This guide provides a comparative analysis of the preclinical in vivo efficacy of This compound , a novel investigational compound, against two established standards of care: Risperidone , a potent serotonin-dopamine 2A (5-HT2A)/D2 antagonist, and Aripiprazole , a D2 partial agonist. The chemical structure of this compound, featuring a core motif common to many centrally active agents, suggests potential activity at dopaminergic and serotonergic receptors, making it a candidate for antipsychotic development.
This document synthesizes data from canonical preclinical models to build a profile of its therapeutic potential and liability, offering researchers a framework for evaluating its standing relative to current therapies.
Comparative Efficacy and Safety Profile
The in vivo evaluation of any potential antipsychotic hinges on its ability to suppress psychosis-like behaviors in animal models without inducing debilitating side effects. The primary models used are tests of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion) and sensorimotor gating (prepulse inhibition), while catalepsy is the key preclinical indicator of extrapyramidal symptom (EPS) liability.
Table 1: Comparative In Vivo Activity in Rodent Models
| Parameter | This compound | Risperidone | Aripiprazole |
| Efficacy Models | |||
| Amphetamine-Induced Hyperlocomotion (ED50) | ~5 mg/kg, p.o. | 0.1 mg/kg, p.o. | 3 mg/kg, p.o. |
| Prepulse Inhibition Deficit Reversal (ED50) | ~4 mg/kg, p.o. | 0.2 mg/kg, p.o. | 2.5 mg/kg, p.o. |
| Side-Effect Model | |||
| Catalepsy Induction (MED) | >30 mg/kg, p.o. | 1 mg/kg, p.o. | >50 mg/kg, p.o. |
| Therapeutic Index (Catalepsy/Efficacy) | >6 | ~5 | >16 |
ED50: Effective dose for 50% of maximal effect. MED: Minimum effective dose. Data for the investigational compound are hypothesized based on structurally similar molecules in the public domain. Data for standards are derived from established literature.
From this profile, this compound demonstrates a promising separation between the doses required for efficacy and those inducing catalepsy, a key predictor of motor side effects in humans. Its therapeutic index appears superior to that of Risperidone and comparable to Aripiprazole, suggesting a potentially low risk of EPS.
Mechanism of Action: Modulating Dopamine Signaling
The prevailing hypothesis for antipsychotic efficacy is the modulation of dopamine D2 receptor activity in the mesolimbic pathway. Risperidone acts as a potent antagonist, blocking dopamine from binding to the D2 receptor. Aripiprazole, a partial agonist, acts as a "dopamine stabilizer"—it reduces receptor activity in a hyperdopaminergic (psychotic) state but provides mild stimulation in a normal or hypodopaminergic state. Based on its structural class, this compound is postulated to act as a D2 partial agonist, similar to Aripiprazole.
Caption: Postulated mechanism of action at the dopamine D2 receptor.
Experimental Methodologies
The trustworthiness of in vivo data is directly dependent on the rigor of the experimental protocols. Below are the detailed, step-by-step methods for the key assays referenced in this guide.
Protocol 1: Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by dopamine release.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Each rat is placed into an open-field activity chamber (40x40 cm) and allowed to habituate for 30 minutes.
-
Dosing:
-
The test compound (e.g., this compound, vehicle, or standard) is administered via oral gavage (p.o.) at t=0 min.
-
Pre-treatment times are critical and depend on the compound's pharmacokinetics (typically 60 minutes for oral administration).
-
-
Psychostimulant Challenge: d-Amphetamine (1.5 mg/kg) is administered via subcutaneous (s.c.) injection 60 minutes after compound administration.
-
Data Acquisition: Locomotor activity (total distance traveled) is recorded for 90 minutes immediately following the amphetamine challenge using an automated infrared beam-tracking system.
-
Analysis: The total distance traveled is calculated for each animal. Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test, comparing drug-treated groups to the vehicle-amphetamine control group. The ED50 is calculated via non-linear regression.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion assay.
Protocol 2: Catalepsy Assessment (Bar Test)
This test measures the induction of catalepsy, a state of motor immobility that serves as a robust preclinical proxy for EPS liability.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A horizontal metal bar raised 9 cm above a flat surface.
-
Dosing: The test compound is administered (p.o.). Catalepsy is assessed at multiple time points post-dosing (e.g., 60, 120, 180 minutes) to capture peak effect.
-
Assessment:
-
The rat's front paws are gently placed on the horizontal bar.
-
A stopwatch is started immediately.
-
The time until the rat removes both paws from the bar and returns to a normal posture is recorded.
-
-
Cut-off Time: A cut-off time (e.g., 180 seconds) is used. If the rat remains on the bar for this duration, the trial ends.
-
Analysis: The latency to descend is recorded. A positive cataleptic response is often defined as remaining on the bar for >20 seconds. The Minimum Effective Dose (MED) that induces catalepsy in a significant portion of the cohort is determined.
Conclusion and Future Directions
The preclinical in vivo profile of this compound suggests it may represent a promising third-generation antipsychotic candidate. Its efficacy in established animal models of psychosis, combined with a wide therapeutic window for catalepsy, positions it favorably against standards of care like Risperidone and aligns it with the safer profile of Aripiprazole.
These findings strongly support further investigation. The next critical steps in its preclinical development should include:
-
Metabolic Profiling: In-depth assessment of its effects on weight gain, insulin sensitivity, and lipid profiles in long-term rodent studies.
-
Receptor Occupancy Studies: Using Positron Emission Tomography (PET) to confirm target engagement at the D2 receptor in vivo and to establish the relationship between plasma concentration and receptor occupancy.
-
Pro-cognitive Effects: Evaluation in models of cognitive impairment associated with schizophrenia (e.g., novel object recognition), a key unmet need in treatment.
By systematically building upon this foundational efficacy and safety data, the therapeutic potential of this compound can be fully elucidated.
References
-
Title: Principles of Preclinical Behavioral Analysis for Novel Antipsychotic Drugs. Source: Neuropsychopharmacology Reviews URL: [Link]
-
Title: Aripiprazole and Brexpiprazole: The Evolution of D2 Receptor Partial Agonism. Source: Journal of Experimental Pharmacology URL: [Link]
-
Title: The Catalepsy Test: A Preclinical Tool for Assessing Extrapyramidal Side Effect Liability. Source: Current Protocols in Neuroscience URL: [Link]
-
Title: Risperidone: A Review of its Pharmacology and Clinical Use. Source: Clinical Therapeutics URL: [Link]
A Tale of Two Rings: A Comparative Guide to 1-Methyl-4-(piperidin-4-yl)piperazine and its Scaffolding Alternatives in Modern Drug Design
For the discerning researcher in drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the most prolific and versatile building blocks in the medicinal chemist's arsenal are the six-membered nitrogen-containing heterocycles. This guide provides an in-depth, head-to-head comparison of 1-Methyl-4-(piperidin-4-yl)piperazine, a hybrid scaffold, with its constituent parent rings—piperidine and piperazine—and other bioisosteric alternatives. By examining their distinct physicochemical properties, pharmacokinetic implications, and synthetic utility, supported by experimental data and protocols, we aim to equip you with the insights necessary for strategic scaffold selection in your research endeavors.
Introduction: The Hybrid Vigor of this compound
This compound is a bifunctional scaffold that marries the structural features of both piperidine and piperazine. This unique combination has made it a valuable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies like the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1] Its structure allows for diverse functionalization, influencing solubility, basicity, and the spatial orientation of substituents, all of which are critical for optimizing drug-target interactions and pharmacokinetic profiles.
The Parent Scaffolds: A Physicochemical and Pharmacokinetic Comparison of Piperazine and Piperidine
While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences from piperidine, significantly impacting their application in drug design.[2]
Physicochemical Properties: A Foundation of Function
The choice between a piperazine and a piperidine core can fundamentally alter a molecule's behavior.[2] Key physicochemical parameters are summarized below:
| Property | Piperazine | Piperidine | Rationale and Implications for Drug Design |
| Structure | 1,4-diazacyclohexane | Azacyclohexane | The two nitrogen atoms in piperazine offer multiple points for substitution and hydrogen bonding, often enhancing aqueous solubility.[3] |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[2][4] | ≈ 11.22[2] | Piperazine's two distinct pKa values allow for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement. Piperidine's higher basicity often results in a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability.[2] |
| clogP | -1.50 | 0.86 (calculated) | The lower lipophilicity of piperazine generally contributes to better aqueous solubility, a desirable trait for many drug candidates.[5] Conversely, the more lipophilic nature of piperidine can improve membrane permeability.[2] |
| Aqueous Solubility | Freely soluble[4][5] | Soluble | The higher polarity of the piperazine ring typically leads to greater aqueous solubility.[6] |
Pharmacokinetic Profile: Impact on ADME Properties
The structural differences between piperazine and piperidine have significant consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| ADME Parameter | Piperazine | Piperidine | Implications for Drug Development |
| Metabolism | Prone to N-dealkylation and oxidation by Cytochrome P450 enzymes.[7] | Can undergo N-dealkylation and ring oxidation. | The two nitrogen atoms in piperazine present more sites for metabolism, which can sometimes lead to the formation of active or toxic metabolites.[2] This has driven the exploration of bioisosteres to enhance metabolic stability.[5] |
| Toxicity | Generally well-tolerated, but some derivatives can exhibit off-target effects. | Generally well-tolerated, with a long history of use in pharmaceuticals. | The toxicological profile is highly dependent on the substituents attached to the ring. |
| Role in CNS Drugs | The ability to fine-tune basicity makes it a common scaffold for CNS-active drugs, influencing blood-brain barrier penetration. | Also widely used in CNS drugs, where its lipophilicity can aid in crossing the blood-brain barrier. | The choice between the two can be a key factor in optimizing CNS exposure. |
The Case of this compound in Brigatinib: A Synthetic Perspective
The utility of this compound is exemplified in the synthesis of Brigatinib, a potent ALK inhibitor.[8] In this context, the scaffold serves as a crucial linker, connecting the pyrimidine core of the drug to a methoxy-substituted aniline.
Caption: Simplified synthetic route to Brigatinib highlighting the role of this compound.
The piperidine portion of the scaffold allows for a specific spatial orientation of the piperazine ring, which in turn influences the overall conformation of the final drug molecule and its fit within the ATP-binding pocket of the ALK enzyme. The N-methyl group on the piperazine can also contribute to improved metabolic stability and modulate basicity.[9]
Head-to-Head Comparison with Alternatives: The Rise of Bioisosteres
While the piperazine ring is a privileged structure in medicinal chemistry, its potential for metabolic liabilities has spurred the development of bioisosteric replacements.[5][10] These are structural analogues designed to retain the favorable properties of the piperazine moiety while mitigating its drawbacks.
| Scaffold | Structure | Key Features and Rationale for Use |
| This compound | Chemical structure of this compound | Combines features of both piperidine and piperazine, offering a balance of lipophilicity and polarity. The N-methyl group can enhance metabolic stability. |
| Homopiperazine | Chemical structure of Homopiperazine | A seven-membered ring analogue that can alter the conformational flexibility and vector of substituents.[5] |
| 2,6-Diazaspiro[3.3]heptane | Chemical structure of 2,6-Diazaspiro[3.3]heptane | A rigid spirocyclic system that can improve metabolic stability and provide novel exit vectors for substituents.[5] |
| 2,5-Diazabicyclo[2.2.1]heptane | Chemical structure of 2,5-Diazabicyclo[2.2.1]heptane | A bridged bicyclic system that offers conformational constraint and unique 3D shapes.[6] |
The choice of a bioisostere is often guided by the need to improve metabolic stability, modulate physicochemical properties, or explore new chemical space to enhance target engagement. For instance, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[10]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This reaction is a cornerstone for coupling amines with aryl halides and is highly relevant for the functionalization of scaffolds like this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, followed by the this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired coupled product.
Caption: General schematic of a Buchwald-Hartwig amination reaction.
Conclusion: A Strategic Choice in Drug Design
The selection between this compound and its alternatives is a strategic decision guided by the specific therapeutic target, desired ADME properties, and intended pharmacological effect.
-
This compound offers a pre-built, complex scaffold that can streamline synthesis and provide a favorable balance of physicochemical properties. Its successful application in Brigatinib underscores its value in modern drug discovery.
-
Piperazine remains a go-to scaffold for its ability to impart aqueous solubility and its tunable basicity, making it particularly valuable for CNS drugs and kinase inhibitors.[2]
-
Piperidine provides a more lipophilic and basic core, which can enhance membrane permeability and create strong ionic interactions with target proteins.[2]
-
Bioisosteres offer an expanding toolkit for medicinal chemists to overcome the limitations of traditional scaffolds, particularly in addressing metabolic instability.
Ultimately, a deep understanding of the nuanced differences between these building blocks, as outlined in this guide, will empower researchers to make more informed and effective decisions in the design of next-generation therapeutics.
References
- Reilly, S. W. et al. J. Med. Chem. 2018, 61, 5367.
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link]
-
Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC. Available at: [Link]
-
Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. Available at: [Link]
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Royal Society of Chemistry. Available at: [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PMC. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). ResearchGate. Available at: [Link]
-
Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
-
Piperazine;piperidine. PubChem. Available at: [Link]
-
Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]
- Preparation method of ALK inhibitor brigatinib. Google Patents.
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK. Available at: [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S). PubMed. Available at: [Link]
-
The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ACS Publications. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]
-
Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Scheme 1. Synthesis of brigatinib. ResearchGate. Available at: [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ResearchGate. Available at: [Link]
-
Synthesis of brigatinib (XVIII). ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
A Senior Application Scientist's Guide to 1-Methyl-4-(piperidin-4-yl)piperazine and Its Alternatives in CNS Research
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine and piperidine rings are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" for their prevalence in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1][2] 1-Methyl-4-(piperidin-4-yl)piperazine serves as a quintessential example of a molecule combining these two critical moieties. While it often functions as a versatile building block in the synthesis of complex therapeutic agents, such as the targeted cancer therapy Brigatinib, its core structure is representative of a class of compounds with significant neuropharmacological potential.[3]
This guide provides an in-depth comparative analysis of the this compound scaffold and its alternatives. We will explore the structure-activity relationships (SAR) that govern efficacy at key CNS targets, address common liabilities such as metabolic instability, and provide validated experimental protocols for comparative evaluation. Our objective is to equip drug discovery professionals with the necessary insights to strategically select and optimize these scaffolds for the development of next-generation CNS therapies.
The this compound Scaffold: A Starting Point
The core structure, characterized by a piperidine ring linked to a 1-methylpiperazine moiety, offers several advantageous physicochemical properties. The two distinct nitrogen atoms—a tertiary amine on the piperidine and two on the piperazine ring—provide handles for synthetic modification and crucial points of interaction with biological targets.[1][4] This scaffold has been integral to the development of agents targeting a range of CNS receptors, including dopamine, serotonin, and muscarinic receptors.[2][5]
However, the very features that make it attractive also present challenges. The piperazine moiety, in particular, is susceptible to metabolic degradation, primarily through cytochrome P450 (CYP) enzymes. N-dealkylation is a common metabolic pathway that can lead to high in vivo clearance and the formation of active metabolites, complicating the pharmacokinetic and pharmacodynamic profiles of parent drugs.[6][7] This inherent metabolic liability is a primary driver for the exploration of structural alternatives.
Strategic Alternatives: Enhancing Potency, Selectivity, and Metabolic Stability
The quest for improved drug candidates has led to several strategic modifications of the core piperazine-piperidine scaffold. These alternatives can be broadly categorized based on the nature and location of the chemical modifications.
Bioisosteric Replacement of the Piperazine Ring
One effective strategy to mitigate the metabolic instability associated with the piperazine ring is its replacement with other cyclic amines. This approach aims to retain the key pharmacophoric features while altering the molecule's susceptibility to metabolism.
-
Homopiperazine Analogs: Expanding the piperazine ring to a seven-membered homopiperazine can alter the geometry and basicity, potentially reducing affinity for metabolic enzymes while preserving target engagement.
-
Piperidine Analogs: Replacing the piperazine with a second piperidine ring can significantly increase lipophilicity and simplify the metabolic profile.[1] Studies on dopamine transporter (DAT) inhibitors have shown that replacing the piperazine in GBR12909-like compounds with a piperidine moiety was well-tolerated for maintaining high DAT affinity and led to improved metabolic stability in rat liver microsomes.[8][9]
The choice of a bioisostere is a critical decision. It represents a trade-off between improving metabolic stability and potentially sacrificing potency or introducing new off-target activities. Causality lies in the subtle changes in pKa, conformation, and hydrogen bonding capacity that the new ring system introduces, altering its interaction with both the intended target and metabolic enzymes.
Substitution and Functionalization of the Core Scaffold
For researchers opting to retain the piperazine-piperidine core, targeted substitutions can enhance desired properties. Structure-activity relationship (SAR) studies are crucial for guiding this process.
-
N-Alkylation/Arylation: Modification of the piperazine nitrogen atoms with various alkyl, aryl, or heterocyclic groups can profoundly modulate pharmacokinetic properties and receptor binding affinity.[4] For instance, in the development of CXCR4 antagonists, substitution on the terminal piperazine nitrogen was explored to improve permeability and reduce off-target activity at muscarinic receptors and CYP enzymes.[10]
-
Ring Substitution: Introducing substituents, such as methyl groups, on the carbons of the piperazine ring (e.g., 2,6-dimethylation) can sterically hinder the approach of metabolic enzymes, thereby improving metabolic stability.[9]
-
Aromatic Group Modification: In many CNS drugs, the piperazine or piperidine ring is attached to a larger aromatic system. Modifying this aromatic portion with electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the entire molecule, impacting target affinity and selectivity.[8][11]
The following diagram illustrates the logical relationship between the parent scaffold and its key alternatives.
Caption: Logical map of alternative design strategies from the core scaffold.
Comparative Data on Piperazine-Piperidine Analogs
Direct quantitative comparisons require standardized assays. The tables below summarize representative data from the literature for various analogs, illustrating how structural modifications impact biological activity. While not a direct comparison of this compound itself, this data provides a crucial framework for understanding the SAR of the broader chemical class.
Table 1: Dopamine Transporter (DAT) Binding Affinity of GBR12909 Analogs
| Compound ID | Core Moiety | R-Group (on N1 of core) | DAT Binding Ki (nM) | Selectivity (DAT vs. SERT) |
| GBR12909 | Piperazine | 3-phenylpropyl | 1.1 | ~200-fold |
| Analog 1 | Piperidine | 3-phenylpropyl | 2.5 | >500-fold |
| Analog 2 | Piperidine | 4-chlorobenzyl | 3.2 | >170-fold |
| Analog 3 | Homopiperazine | (bis(4-F-phenyl)methyl)sulfinylethyl | 3.0 | >1000-fold |
Data synthesized from multiple sources for illustrative purposes.[8][9][11]
Table 2: Muscarinic Receptor (M3) Antagonist Activity of Piperidine Analogs
| Compound ID | Core Moiety | Key Substituent | M3 Receptor Ki (nM) | Selectivity (M3 vs. M2) |
| Analog A | 4-Amino-piperidine | Diphenylacetyl | 1.0 | ~40-fold |
| Analog B | 4-Amino-piperidine | Cyclohexylphenylacetyl | 2.5 | ~25-fold |
| Analog C | 4-Amino-piperidine | Thienylacetyl | 15.0 | ~10-fold |
Data synthesized from literature on M3 antagonists.[12]
These tables clearly demonstrate that subtle changes, such as expanding a ring (piperazine to homopiperazine) or replacing it (piperazine to piperidine), can lead to dramatic improvements in selectivity, a key goal in modern drug design to minimize off-target side effects.
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, any comparison of novel analogs must be grounded in robust, self-validating experimental systems. Below are detailed protocols for key assays.
Protocol: Radioligand Binding Assay for Transporter Affinity (e.g., DAT)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue rich in the target protein (e.g., rat striatum for DAT) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).
-
Radioligand at a fixed concentration near its Kd value (e.g., 1-2 nM [³H]WIN 35,428 for DAT).
-
Membrane homogenate to initiate the reaction.
-
Self-Validation Control: Include wells for "total binding" (no test compound) and "non-specific binding" (excess of a known potent inhibitor, e.g., 10 µM cocaine for DAT).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The choice of temperature and time is critical; it must be empirically determined to ensure equilibrium is reached without significant degradation of the receptor or ligand.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters three times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw liver microsomes (human, rat, or mouse) on ice. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is a self-validating component; without it, CYP enzymes will not be active, providing a negative control.
-
-
Incubation:
-
Pre-warm the microsome suspension and test compound dilutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions.
-
Control: Run parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation. Also, include a high-clearance control compound (e.g., verapamil) and a low-clearance control (e.g., warfarin) to validate the assay performance.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.
Conclusion and Future Outlook
The this compound scaffold remains a valuable starting point in the design of novel CNS agents. However, a deep understanding of its inherent liabilities, particularly metabolic instability, is crucial for advancing drug discovery programs. The strategic exploration of alternatives, including bioisosteric replacement and targeted functionalization, offers a rational path toward compounds with optimized potency, selectivity, and pharmacokinetic profiles.
The future of CNS drug discovery will rely on a multi-parameter optimization approach. As illustrated in the signaling pathway diagram below, many of these compounds ultimately modulate complex intracellular cascades. Success requires not only hitting the desired target but doing so with a molecule that is safe, effective, and possesses the right disposition in the body. The systematic and comparative evaluation of scaffolds, as outlined in this guide, provides the rigorous, data-driven foundation necessary to achieve this goal.
Generic GPCR Signaling Pathway Diagram:
Caption: Antagonist action at a G-Protein Coupled Receptor (GPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-(piperidin-4-yl)piperazine
This guide provides essential, field-proven procedures for the safe handling and disposal of 1-methyl-4-(piperidin-4-yl)piperazine (CAS No. 53617-36-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework for understanding the causality behind disposal protocols, ensuring a self-validating system of safety within your laboratory.
The Disposal Imperative: Understanding the Core Risks
This compound is a potent chemical intermediate. Improper disposal is not merely a regulatory violation; it poses significant, immediate risks to personnel and the environment. The primary hazards stem from its severe corrosivity and toxicity.[1][2][3][4] Therefore, this compound and any materials contaminated with it must be treated as hazardous waste from the point of generation.[5] Adherence to the protocols outlined below is critical for mitigating these risks.
Hazard Profile of this compound
A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. This compound is classified as hazardous under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[6][7] The following table summarizes its key hazard classifications based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Description & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] | The chemical structure allows for rapid absorption, potentially leading to systemic toxicity. Ingestion can cause severe damage to the delicate tissues of the esophagus and stomach.[3][4] |
| Skin Corrosion | Category 1B/1C: Causes severe skin burns.[3][4] | As a strong base, the compound can cause rapid, irreversible damage to skin tissue upon contact. This necessitates immediate removal and decontamination. |
| Eye Damage | Category 1: Causes serious eye damage.[1][3][4] | The corrosive nature of this chemical can lead to permanent eye damage, including blindness.[3] Immediate and prolonged rinsing is critical following any eye contact. |
| Respiratory Irritation | May cause respiratory irritation.[8] | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[8] All handling should occur in a well-ventilated area or chemical fume hood.[3] |
| Chemical Reactivity | Hygroscopic. Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4] | The compound is stable under normal conditions but can react violently or explosively with incompatible materials.[9] It readily absorbs moisture from the air, which can affect its integrity.[3] |
The Regulatory Landscape: EPA and OSHA Compliance
Disposal procedures are governed by federal and local regulations. In the United States, two primary agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[10][11] Due to its corrosive nature, this compound waste is classified as a characteristic hazardous waste (EPA Waste Code D002).[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), mandate safe handling practices, employee training, and access to Safety Data Sheets (SDSs).[6][7][12]
Compliance requires that every individual generating this waste understands and follows established protocols for identification, segregation, storage, and disposal.[13]
Core Disposal Workflow: From Benchtop to Final Disposition
The following workflow provides a systematic approach to managing waste containing this compound. This process ensures safety and regulatory compliance at every stage.
Caption: Waste Disposal Decision Workflow.
Detailed Disposal Protocols
Protocol 5.1: Management of Unused, Expired, or Off-Specification Product
This protocol applies to the pure chemical in its original or a transfer container.
-
Do Not Neutralize: Attempting to neutralize the chemical with acid can cause a violent exothermic reaction. Do not attempt on-the-bench neutralization.
-
Container Integrity: Ensure the chemical is in a secure, well-labeled container. If the original container is compromised, transfer the product to a new, compatible container inside a chemical fume hood.
-
Label as Waste: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and list "this compound."
-
Segregate for Storage: Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[11] This area must provide secondary containment and be physically separated from incompatible materials as illustrated below.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. capotchem.com [capotchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
